Tenatoprazole sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
InChI |
InChI=1S/C16H18N4O3S.Na/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16;/h5-7H,8H2,1-4H3,(H,18,19,20); | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTLYVVABYKLLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC.[Na] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tenatoprazole Sodium's Mechanism of Action on Gastric H+,K+-ATPase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of tenatoprazole (B1683002) sodium, a proton pump inhibitor (PPI), on the gastric H+,K+-ATPase. It delves into the molecular interactions, inhibitory kinetics, and the experimental methodologies used to elucidate its function.
Introduction: The Gastric Proton Pump and the Role of Tenatoprazole
Gastric acid secretion is the final step in a complex signaling pathway within parietal cells of the stomach lining, culminating in the transport of protons (H+) into the gastric lumen. This process is mediated by the H+,K+-ATPase, an enzyme that exchanges cytoplasmic H+ for extracellular K+. Proton pump inhibitors (PPIs) are a class of drugs that effectively suppress gastric acid secretion by directly targeting this enzyme.
Tenatoprazole is a pyridinylmethylsulfinyl-imidazopyridine derivative that distinguishes itself from other PPIs, such as omeprazole, through its unique chemical structure and pharmacokinetic profile. It is a prodrug, meaning it is administered in an inactive form and requires conversion to its active form to exert its therapeutic effect.
Mechanism of Action: From Prodrug to Irreversible Inhibition
The mechanism of action of tenatoprazole can be dissected into several key steps, beginning with its accumulation in the acidic environment of the parietal cell and culminating in the irreversible inhibition of the H+,K+-ATPase.
Acid-Catalyzed Activation
Tenatoprazole, as a weak base, selectively accumulates in the acidic secretory canaliculi of stimulated parietal cells. In this highly acidic environment (pH ~1), the prodrug undergoes a two-step protonation. This protonation facilitates a molecular rearrangement, converting the inactive tenatoprazole into its active, thiophilic sulfenamide (B3320178) or sulfenic acid form. This acid-activated species is highly reactive towards sulfhydryl groups.
dot
Caption: Acid-catalyzed activation pathway of tenatoprazole.
Covalent Binding to H+,K+-ATPase
The activated form of tenatoprazole then forms a covalent disulfide bond with specific cysteine residues on the alpha-subunit of the gastric H+,K+-ATPase. Studies have identified two primary binding sites for tenatoprazole: Cysteine 813 (Cys813) and Cysteine 822 (Cys822). Cys813 is located in the luminal vestibule between transmembrane segments 5 and 6, while Cys822 is situated within the sixth transmembrane domain.
The formation of this stable, covalent bond locks the H+,K+-ATPase in an inactive conformation, preventing it from undergoing the conformational changes necessary for proton translocation. This leads to a potent and prolonged inhibition of gastric acid secretion.
dot
Caption: Covalent modification of H+,K+-ATPase by tenatoprazole.
Quantitative Data
The inhibitory potency and binding characteristics of tenatoprazole have been quantified in various studies.
| Parameter | Value | Species/System | Reference |
| IC50 | 3.2 µM | Proton Transport Inhibition (Cell-free assay) | |
| 6.2 µM | Hog gastric H+/K+-ATPase activity | ||
| Binding Stoichiometry | 2.6 nmol/mg of enzyme (in vitro) | Gastric H+,K+-ATPase alpha-subunit | |
| 2.9 nmol/mg of enzyme (in vivo) | Gastric H+,K+-ATPase alpha-subunit | ||
| Reversibility | Half-life of 3.9 hours for reversal of binding at Cys813 | Gastric H+,K+-ATPase | |
| Sustained inhibition at Cys822 in the presence of reducing agents | Gastric H+,K+-ATPase |
Experimental Protocols
The elucidation of tenatoprazole's mechanism of action relies on a series of well-defined experimental protocols.
Preparation of Gastric H+,K+-ATPase
A common source for the isolation of H+,K+-ATPase is porcine or rabbit gastric mucosa. The following is a generalized protocol for the preparation of H+,K+-ATPase-enriched microsomes.
Materials:
-
Fresh or frozen porcine/rabbit stomachs
-
Homogenization Buffer: 250 mM Sucrose (B13894), 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA
-
Gradient Solutions: Sucrose solutions of varying concentrations (e.g., 30%, 40% w/v) in buffer
-
Resuspension Buffer: 250 mM Sucrose, 5 mM PIPES-Tris (pH 6.8)
Procedure:
-
Tissue Preparation: The gastric mucosa is scraped from the stomach lining and washed with cold saline.
-
Homogenization: The mucosal scrapings are homogenized in ice-cold Homogenization Buffer using a Potter-Elvehjem homogenizer.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to remove cell debris and mitochondria, resulting in a microsomal pellet.
-
Density Gradient Centrifugation: The microsomal pellet is resuspended and layered onto a discontinuous sucrose gradient. Ultracentrifugation separates the membranes based on their density, with the H+,K+-ATPase-enriched fraction typically found at the interface of two sucrose layers.
-
Collection and Storage: The enriched fraction is carefully collected, washed, and resuspended in Resuspension Buffer. The protein concentration is determined, and the vesicles are stored at -80°C.
Caption: Workflow for identifying tenatoprazole binding sites.
Conclusion
Tenatoprazole sodium exerts its potent and long-lasting inhibitory effect on gastric acid secretion through a well-defined mechanism of action. As a prodrug, its activation in the acidic environment of the parietal cell ensures target specificity. The subsequent covalent and irreversible binding to cysteine residues Cys813 and Cys822 on the gastric H+,K+-ATPase effectively shuts down the proton pump. The experimental protocols detailed in this guide provide the foundation for the continued study and development of proton pump inhibitors, offering a robust framework for researchers in the field.
A-Technical-Guide-to-the-Preclinical-Pharmacokinetics-and-Pharmacodynamics-of-Tenatoprazole
Audience: Researchers, scientists, and drug development professionals.
Abstract
Tenatoprazole (B1683002) (TU-199) is a novel proton pump inhibitor (PPI) distinguished by its imidazopyridine core, in contrast to the benzimidazole (B57391) moiety of conventional PPIs. This structural difference confers a significantly longer plasma half-life, positioning Tenatoprazole as a candidate for more consistent and prolonged gastric acid suppression. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Tenatoprazole, summarizing key quantitative data from various animal models. It details the experimental protocols used to ascertain its mechanism of action, efficacy, and metabolic fate, offering a critical resource for researchers in gastroenterology and drug development.
Introduction
Proton pump inhibitors are the cornerstone of therapy for acid-related disorders. They are prodrugs that require activation in an acidic environment to covalently inhibit the gastric H+,K+-ATPase, the final step in the acid secretion pathway.[1][2] Tenatoprazole is a next-generation PPI with a unique imidazopyridine structure that results in a plasma half-life approximately seven times longer than that of other PPIs.[3][4] This prolonged systemic exposure suggests the potential for superior control of gastric acid, particularly nocturnal acid breakthrough. Understanding its preclinical PK/PD profile is essential for translating its pharmacological advantages into clinical benefits.
Pharmacodynamics (PD)
The pharmacodynamic effect of Tenatoprazole is characterized by its potent and sustained inhibition of the gastric proton pump.
Mechanism of Action
Like other PPIs, Tenatoprazole is a prodrug that selectively accumulates in the acidic secretory canaliculi of gastric parietal cells.[1][5] The acidic environment catalyzes its conversion into a reactive tetracyclic sulfenamide (B3320178) or sulfenic acid.[1][6] This active metabolite then forms irreversible disulfide bonds with cysteine residues on the luminal surface of the H+,K+-ATPase alpha-subunit, thereby inactivating the pump.[1][6]
Studies have identified two specific binding sites for Tenatoprazole in the TM5/6 region of the ATPase: Cys813 and Cys822 .[1][6][7] The binding to these two sites contributes to its stable and prolonged inhibitory effect.[1] The decay of this binding has been shown to have two components: a relatively fast reversal at Cys813 (half-life of 3.9 hours) and a much slower, sustained inhibition at Cys822, which is linked to the turnover rate of the ATPase enzyme itself.[1][5]
In Vitro & In Vivo Potency
Tenatoprazole demonstrates potent inhibition of the proton pump both in isolated enzyme preparations and in animal models. Its efficacy is comparable to or greater than other established PPIs.
Table 1: In Vitro and In Vivo Pharmacodynamic Parameters of Tenatoprazole
| Parameter | Model / Condition | Value | Reference |
| IC₅₀ | Proton Transport Inhibition (Cell-free assay) | 3.2 µM | [7] |
| Binding Stoichiometry | In Vitro (H+,K+-ATPase) | 2.6 nmol/mg enzyme | [1][7] |
| Binding Stoichiometry | In Vivo (2h post-IV admin) | 2.9 nmol/mg enzyme | [1][5] |
| ED₅₀ | Basal Gastric Acid Secretion (Pylorus-ligated rats, p.o.) | 4.2 mg/kg | [1] (from external source) |
| Enzyme Inhibition | Fasting Rats | ~20-30% | [7] |
Pharmacokinetics (PK)
The pharmacokinetic profile of Tenatoprazole is notable for its prolonged half-life and enantioselective disposition in preclinical species.
Absorption and Bioavailability
Following oral administration, Tenatoprazole is well-absorbed. Studies in dogs have shown that its formulation can significantly impact bioavailability.
Table 2: Pharmacokinetic Parameters of Tenatoprazole in Preclinical Models
| Species | Dose / Formulation | Tₘₐₓ (h) | Cₘₐₓ | AUC | Key Finding | Reference |
| Dog | Not Specified | 1.3 h | 183 ng/mL | 822 ng*h/mL | - | [7] |
| Dog | Enteric-coated capsule | 1.89 h | 2.63 µg/mL | Not Reported | Improved bioavailability with enteric coating. | [8] |
| Dog | Free Form vs. (S)-tenatoprazole sodium salt hydrate | Not Reported | Not Reported | Not Reported | Bioavailability of the salt form was two-fold greater. | [1][5] |
| Wistar Rat | 5 mg/kg p.o. (racemate) | See below | See below | See below | Enantioselective PK. | [9][10] |
In a study on Wistar rats administered a single 5 mg/kg oral dose of racemic tenatoprazole, the pharmacokinetics were found to be highly enantioselective.[9][10] The AUC(0-infinity) and Cmax values of (+)-tenatoprazole were significantly greater than those of (-)-tenatoprazole, with the mean AUC for the (+)-enantiomer being 7.5 times higher than the (-)-enantiomer.[9][10]
Metabolism
Tenatoprazole is extensively metabolized in the liver, primarily by Cytochrome P450 enzymes CYP2C19 and CYP3A4.[11][12][13]
-
CYP2C19 is the primary enzyme responsible for the hydroxylation of Tenatoprazole at the C-5' position to form 5'-hydroxy tenatoprazole.[11][12]
-
CYP3A4 is mainly involved in the sulfoxidation reaction to produce tenatoprazole sulfone.[11][12]
A third major metabolite, tenatoprazole sulfide , is formed spontaneously and non-enzymatically.[11][12] The metabolic pathways show stereospecificity; the R-isomer is metabolized predominantly by CYP2C19, whereas the S-isomer is a substrate for both CYP2C19 and CYP3A4.[3][14]
References
- 1. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. HPLC determination and pharmacokinetic study of tenatoprazole in dog plasma after oral administration of enteric-coated capsule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of tenatoprazole enantiomers and their enantioselective pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. researchgate.net [researchgate.net]
A Technical Deep Dive into Tenatoprazole Sodium: From Discovery to Synthesis and Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tenatoprazole (B1683002) is a next-generation proton pump inhibitor (PPI) distinguished by its unique imidazopyridine core, which confers a significantly longer plasma half-life compared to conventional benzimidazole-based PPIs.[1][2] This technical guide provides an in-depth exploration of the discovery, mechanism of action, synthesis pathways, and analytical methodologies for Tenatoprazole sodium. It is designed to be a comprehensive resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes.
Discovery and Rationale
Invented by Mitsubishi Tanabe Pharma, Tenatoprazole (formerly TU-199) was developed to address a key limitation of earlier PPIs: the relatively short duration of acid suppression, particularly overnight, a phenomenon known as nocturnal acid breakthrough.[1][3][4] The core innovation in Tenatoprazole's design is the replacement of the benzimidazole (B57391) moiety, common to drugs like omeprazole, with an imidazo[4,5-b]pyridine ring.[2][5] This structural modification reduces the rate of hepatic metabolism, primarily mediated by CYP2C19 and CYP3A4 enzymes, resulting in a plasma half-life approximately seven times longer than that of other PPIs.[1][6][7] This extended pharmacokinetic profile allows for more sustained inhibition of the gastric H+/K+-ATPase (proton pump), offering the potential for improved control of gastric acidity.[4][8]
Mechanism of Action
Like other PPIs, Tenatoprazole is a prodrug that requires activation in an acidic environment.[8][9] The process unfolds in the secretory canaliculi of gastric parietal cells:
-
Accumulation and Protonation: The weakly basic Tenatoprazole selectively accumulates in the highly acidic parietal cells. The imidazopyridine and pyridine (B92270) nitrogens are protonated.
-
Acid-Catalyzed Conversion: This protonation triggers a molecular rearrangement, converting the prodrug into its active, thiophilic species: a tetracyclic sulfenamide (B3320178) or a sulfenic acid intermediate.[8][10]
-
Covalent Inhibition: The activated form then establishes a stable disulfide bond by covalently binding to cysteine residues on the luminal surface of the H+/K+-ATPase alpha-subunit.[8][11] Specific binding sites have been identified as Cysteine 813 and Cysteine 822, located in the fifth and sixth transmembrane segments of the enzyme.[8][11]
-
Inhibition of Acid Secretion: This irreversible binding inactivates the proton pump, thereby blocking the final step of gastric acid secretion.[7]
The following diagram illustrates this activation and inhibition pathway.
Synthesis Pathway
The synthesis of Tenatoprazole, like other sulfoxide (B87167) PPIs, generally involves two key stages: the formation of a sulfide (B99878) intermediate followed by a controlled oxidation to the sulfoxide. An improved process reported by Somaiah Sripathi et al. enhances yield and purity.[12]
General Synthesis Scheme:
-
Sulfide Intermediate Formation: This step typically involves the condensation of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine with 2-mercapto-5-methoxy-imidazo[4,5-b]pyridine.
-
Oxidation: The resulting sulfide intermediate is then oxidized to form the chiral sulfoxide, Tenatoprazole. This step is critical, as over-oxidation can lead to the formation of an inactive sulfone impurity.[12] The reaction is often performed at low temperatures using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).[12]
The diagram below outlines a generalized synthetic route.
Enantioselective Synthesis
Tenatoprazole possesses a chiral center at the sulfur atom, existing as two enantiomers.[13] The S-enantiomer has been shown to have a more favorable pharmacokinetic profile, with significantly slower metabolism than the R-enantiomer.[6][8] Enantioselective synthesis is therefore crucial for producing the more active isomer, S-tenatoprazole. This is achieved through the asymmetric oxidation of the prochiral sulfide intermediate using a vanadium-based catalyst in conjunction with a chiral ligand.[13][14] The resulting S-tenatoprazole can be converted to its sodium monohydrate salt, which exhibits enhanced solubility and bioavailability.[8][14]
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈N₄O₃S | [1][15] |
| Molar Mass | 346.41 g/mol | [1] |
| Sodium Salt Formula | C₁₆H₁₇N₄NaO₃S | [13] |
| Sodium Salt M. Wt. | 368.4 g/mol | [13][16] |
| pKa | ~4.1 | [13] |
| logP | ~2.7 | [13] |
| Appearance | White to beige powder | [17] |
| Solubility | DMSO: ≥5 mg/mL | [17] |
Pharmacokinetic Parameters (Human Studies)
The following table summarizes key pharmacokinetic data from studies in healthy male volunteers.
| Parameter | 10 mg | 20 mg | 40 mg | 80 mg | 120 mg | Reference |
| Tmax (h) | 2.5 - 4.3 | 2.5 - 4.3 | 2.5 - 4.3 | 2.5 - 4.3 | 2.5 - 4.3 | [18][19] |
| T1/2 (h) | 4.8 - 7.7 | 4.8 - 7.7 | 4.8 - 7.7 | 4.8 - 7.7 | 4.8 - 7.7 | [18][19] |
| Cmax (ng/mL) | - | - | - | - | Higher than expected | [18][19] |
| AUC (ng*h/mL) | Linear increase | Linear increase | Linear increase | Linear increase | - | [18][19] |
Note: Cmax and AUC increased linearly between 10 to 80 mg doses.[18][19]
Pharmacodynamic Properties
| Parameter | Value | Condition | Reference |
| IC₅₀ (H+/K+-ATPase) | 3.2 µM (Cell-free) | - | [11] |
| IC₅₀ (H+/K+-ATPase) | 6.2 µM (Hog gastric) | - | [9][20] |
| ED₅₀ (Acid Secretion) | 4.2 mg/kg p.o. | Pylorus-ligated rats | [9] |
| Enzyme Binding | 2.6 nmol/mg | In vitro | [8][11] |
| Enzyme Binding | 2.9 nmol/mg | In vivo (at 2h) | [8] |
Comparative Efficacy: S-Tenatoprazole vs. Esomeprazole (B1671258) (Day 5)
| Parameter (Median) | S-Tenatoprazole (60mg) | S-Tenatoprazole (90mg) | Esomeprazole (40mg) | Reference |
| 24-h pH | 5.19 | 5.34 | 4.76 | [21] |
| % Time pH > 4 (24-h) | 77% | 80% | 63% | [21] |
| Nocturnal pH | 4.94 | 5.14 | 3.69 | [21] |
| % Time pH > 4 (Nocturnal) | 73% | 77% | 46% | [21] |
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Tenatoprazole against the gastric proton pump.
Methodology:
-
Enzyme Preparation: Vesicles containing H+/K+-ATPase are isolated from hog gastric mucosa.
-
Activation of Tenatoprazole: The Tenatoprazole prodrug is pre-incubated in an acidic medium (e.g., pH < 4.0) to facilitate its conversion to the active sulfenamide species.[10]
-
Inhibition Assay:
-
The enzyme suspension (e.g., 20 mg/mL) is incubated at 37°C in a buffer solution (e.g., 5 mM Pipes/Tris pH 6.95, 2 mM MgCl₂, 150 mM KCl) containing a fluorescent probe like acridine (B1665455) orange.[9]
-
Varying concentrations of activated Tenatoprazole are added to the enzyme preparation.
-
ATP (e.g., 2 mM) is added to initiate the pumping of H+ into the vesicles, which is measured by the quenching of acridine orange fluorescence.[9]
-
-
Data Analysis: The rate of ATP hydrolysis (or H+ uptake) is measured at each inhibitor concentration. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Gastric Acid Secretion Analysis (Animal Model)
Objective: To assess the antisecretory effect of Tenatoprazole in vivo.
Methodology:
-
Animal Model: Pylorus-ligated rats are commonly used. The pylorus is ligated to allow for the accumulation of gastric secretions.
-
Drug Administration: Tenatoprazole is administered orally (p.o.) or intraduodenally (i.d.) at various doses.
-
Sample Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the stomach contents are collected.
-
Measurement: The volume of the gastric juice is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a pH of 7.0.
-
Data Analysis: The total acid output is calculated. The dose that produces a 50% reduction in acid secretion (ED₅₀) is determined.[9]
Pharmacokinetic Study Workflow (Human)
Objective: To determine the pharmacokinetic profile of Tenatoprazole in human subjects.
Methodology:
-
Study Design: A single or multiple ascending-dose study is conducted in healthy volunteers.[18]
-
Drug Administration: Subjects receive a single oral dose of Tenatoprazole.
-
Blood Sampling: Serial blood samples are collected at predefined time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis (HPLC-MS/MS):
-
Extraction: Tenatoprazole and its metabolites are extracted from the plasma using a liquid-liquid or solid-phase extraction method.[22]
-
Chromatographic Separation: The extract is injected into a High-Performance Liquid Chromatography (HPLC) system, typically with a C18 column, to separate Tenatoprazole from its metabolites and endogenous plasma components.[6][18]
-
Detection: A tandem Mass Spectrometer (MS/MS) is used for sensitive and specific quantification of the parent drug and its metabolites.[18]
-
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key parameters such as Cmax, Tmax, AUC, and T1/2 using non-compartmental analysis.[22]
The following diagram illustrates a typical workflow for a pharmacokinetic study.
Stability-Indicating RP-HPLC Method
Objective: To develop and validate a method for quantifying Tenatoprazole in the presence of its degradation products.[23]
Methodology:
-
Stress Degradation Studies: Tenatoprazole is subjected to various stress conditions as per ICH guidelines (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[23][24]
-
Chromatographic Conditions:
-
Validation: The method is validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness to ensure it is suitable for its intended purpose.[23]
Conclusion
This compound represents a significant advancement in the field of proton pump inhibitors. Its unique imidazopyridine structure confers a prolonged pharmacokinetic profile, leading to more sustained and potent gastric acid suppression, especially during the critical nighttime period. The development of an enantioselective synthesis for the S-isomer has further optimized its therapeutic potential. The detailed methodologies and comprehensive data presented in this guide serve as a valuable resource for researchers and developers working to understand and build upon the science of acid-related disease therapies.
References
- 1. Tenatoprazole - Wikipedia [en.wikipedia.org]
- 2. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Tenatoprazole, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragastric pH and comparison with esomeprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wikiwand.com [wikiwand.com]
- 6. Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 8. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. rjpbcs.com [rjpbcs.com]
- 13. Buy Tenatoprazole (sodium) [smolecule.com]
- 14. EP1664044B1 - S-tenatoprazole sodium monohydrate salt and the use thereof in the form of a proton pump inhibitor - Google Patents [patents.google.com]
- 15. apexbt.com [apexbt.com]
- 16. This compound salt | C16H18N4NaO3S | CID 67268475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Tenatoprazole = 98 HPLC 113712-98-4 [sigmaaldrich.com]
- 18. Pharmacokinetics of tenatoprazole, a newly synthesized proton pump inhibitor, in healthy male Caucasian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. The pharmacodynamics and pharmacokinetics of S-tenatoprazole-Na 30 mg, 60 mg and 90 mg vs. esomeprazole 40 mg in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of tenatoprazole enantiomers and their enantioselective pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study [scirp.org]
- 24. researchgate.net [researchgate.net]
Chemical structure and properties of Tenatoprazole sodium salt
An In-depth Technical Guide to Tenatoprazole (B1683002) Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Tenatoprazole sodium salt, a long-acting proton pump inhibitor (PPI).
Chemical Structure and Physicochemical Properties
Tenatoprazole is an imidazopyridine-based proton pump inhibitor.[1] The sodium salt form enhances its bioavailability.[2][3]
Table 1: Chemical Identifiers of this compound Salt
| Identifier | Value |
| IUPAC Name | sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-3-ide[2] |
| Molecular Formula | C₁₆H₁₇N₄NaO₃S[2] |
| Molecular Weight | 368.39 g/mol [4][] |
| CAS Number | 335299-59-7[4][] |
| Canonical SMILES | CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)N=C(C=C3)OC.[Na+][2] |
| InChI Key | FEOTUYWTBYAGEV-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Properties of Tenatoprazole
| Property | Value | Source |
| pKa | ≈ 4.1 | [2] |
| logP | ≈ 2.7 | [2] |
| Solubility | Sparingly soluble in neutral aqueous media; readily dissolves in organic solvents like methanol (B129727) and DMSO.[2][6] | |
| Stability | Rapidly degrades in acidic conditions (t₁/₂ < 3 min at pH 1.2).[2] Extensive degradation also found in neutral and oxidative conditions.[7] |
Mechanism of Action
Tenatoprazole is a prodrug that, like other PPIs, irreversibly inhibits the gastric H⁺/K⁺-ATPase (proton pump) in parietal cells.[8]
-
Activation: In the acidic environment of the parietal cell's secretory canaliculus, Tenatoprazole undergoes a proton-catalyzed conversion to its active form, a sulfenamide (B3320178) or sulfenic acid derivative.[2][3]
-
Covalent Binding: The active species forms a covalent disulfide bond with cysteine residues on the luminal surface of the H⁺/K⁺-ATPase.[2][6] Specifically, Tenatoprazole binds to Cys813 and Cys822 in the fifth and sixth transmembrane segments of the enzyme's alpha-subunit.[3][6]
-
Inhibition of Acid Secretion: This irreversible binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.[8]
Tenatoprazole has a longer plasma half-life (around 7.7 hours) compared to other PPIs, which contributes to a prolonged duration of acid suppression.[2][8]
Mechanism of action for Tenatoprazole as a proton pump inhibitor.
Biological Activity
Tenatoprazole effectively inhibits the H⁺/K⁺-ATPase, with a potency comparable to omeprazole.[4]
Table 3: In Vitro Inhibitory Activity
| Target | Assay | IC₅₀ Value | Source |
| Hog gastric H⁺/K⁺-ATPase | Enzyme Activity | 6.2 µM | [1][4] |
| Proton Transport | Proton Flux | 3.2 µM | [6][9] |
| Mouse Ido2 (in HEK293T cells) | Kynurenine Formation | 1.8 µM | [1][9] |
| Mouse Ido1 (in HEK293T cells) | Kynurenine Formation | > 100 µM | [9] |
Experimental Protocols
Synthesis of Tenatoprazole
The synthesis of Tenatoprazole typically involves a two-step process: condensation followed by oxidation.[2][10]
Methodology:
-
Condensation Reaction: 2-sulfhydryl-5-methoxy imidazo[4,5-b]pyridine is condensed with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.[2][10]
-
Solvent: Aqueous medium or a mix of ethanol (B145695) and chloroform.[2]
-
Base: An inorganic alkali such as sodium hydroxide (B78521) or potassium hydroxide is used to facilitate the reaction.[2][10]
-
Product: This step yields the thioether intermediate, 2-[2-(3,5-dimethyl)-4-methoxy pyridine (B92270) methyl sulphide-5-methoxy]imidazo[4,5-b] pyridine.[10]
-
-
Oxidation: The resulting thioether intermediate is oxidized to form the sulfoxide, Tenatoprazole.
-
Purification: The final product, Tenatoprazole salt, is purified through filtration, recrystallization (e.g., using dimethylformamide and ethyl acetate), and drying.[2][11]
General workflow for the synthesis of this compound salt.
In Vitro H⁺/K⁺-ATPase Inhibition Assay
This assay determines the potency (IC₅₀) of Tenatoprazole against the proton pump.[4][12]
Methodology:
-
Enzyme Preparation: Gastric H⁺/K⁺-ATPase is isolated from sources like hog gastric microsomes.[12] The enzyme suspension (e.g., 20 mg/mL) is prepared.
-
Acid Activation: The Tenatoprazole prodrug is pre-incubated in an acidic medium (e.g., pH < 4.0) to facilitate its conversion to the active sulfenamide form.[12]
-
Incubation: The enzyme suspension is incubated at 37°C in a buffered solution (e.g., 5 mM Pipes/Tris, 2 mM MgCl₂, 150 mM KCl) containing a fluorescent pH indicator like acridine (B1665455) orange.[4]
-
Inhibition Assay: Varying concentrations of activated Tenatoprazole are added to the enzyme vesicles.
-
Activity Measurement: ATP is added to initiate proton pumping, which is measured by the quenching of acridine orange fluorescence (excitation at 490 nm, emission at 530 nm).[4] The rate of inhibition is calculated relative to a control sample without the drug.
Analytical Method: RP-HPLC
A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is used for the quantification of Tenatoprazole in bulk drug and formulations.[7][13][14]
Methodology:
-
Chromatographic Conditions:
-
Column: Kromasil C18 (250 mm × 4.6 mm, 5.0 µm particle size) or similar.[7]
-
Mobile Phase: A mixture of an organic solvent and buffer, such as methanol:THF:acetate buffer (68:12:20 v/v) with pH adjusted to 6.0.[7] Another example is acetonitrile (B52724) and 5 mM potassium phosphate (B84403) buffer (pH 7.3) (25:75, v/v).[14]
-
Column Temperature: Maintained at 45°C.[7]
-
-
Detection: UV detector set at a wavelength of 307 nm or 302 nm.[7][13][14]
-
Quantification: The concentration of Tenatoprazole is determined by comparing the peak area of the sample to a standard curve generated from known concentrations. The method is validated for specificity, linearity, accuracy, and precision.[7]
Workflow for RP-HPLC analysis of Tenatoprazole.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy Tenatoprazole (sodium) [smolecule.com]
- 3. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study [scirp.org]
- 8. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 9. adooq.com [adooq.com]
- 10. CN102304127A - Novel method for preparing tenatoprazole - Google Patents [patents.google.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. benchchem.com [benchchem.com]
- 13. imedpub.com [imedpub.com]
- 14. Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of S-Tenatoprazole-Na: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-tenatoprazole, the S-enantiomer of the proton pump inhibitor (PPI) tenatoprazole (B1683002), represents a significant advancement in the management of acid-related disorders. Characterized by a unique imidazopyridine core, S-tenatoprazole exhibits a distinct pharmacological profile, most notably a prolonged plasma half-life compared to conventional benzimidazole-based PPIs. This technical guide provides an in-depth analysis of the biological activity of S-tenatoprazole-Na, its mechanism of action, stereoselective pharmacokinetics, and metabolic pathways. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental protocols are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this next-generation acid suppressant.
Introduction
Tenatoprazole is a racemic proton pump inhibitor that distinguishes itself from other PPIs like omeprazole (B731) and lansoprazole (B1674482) through its imidazopyridine structure, which confers a significantly longer plasma half-life.[1] The stereoisomers of tenatoprazole, S(-) and R(+)-tenatoprazole, exhibit notable differences in their pharmacokinetic profiles.[2] The S-enantiomer, S(-)-tenatoprazole, is considered the eutomer due to its slower metabolism and consequently longer residence time in the body, leading to more sustained inhibition of gastric acid secretion.[3] This document focuses on the sodium salt of the S-enantiomer, S-tenatoprazole-Na.
Mechanism of Action
Like all PPIs, S-tenatoprazole-Na is a prodrug that requires activation in an acidic environment.[1] It selectively accumulates in the acidic secretory canaliculi of gastric parietal cells.
Acid-Catalyzed Activation and Covalent Binding
In the acidic milieu of the parietal cell, S-tenatoprazole undergoes a proton-catalyzed conversion to its active form, a sulfenamide (B3320178) derivative.[2] This activated species then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+,K+-ATPase (the proton pump).[1] Specifically, tenatoprazole has been shown to bind to cysteine 813 and cysteine 822 in the transmembrane domain of the enzyme.[1] This irreversible inhibition of the proton pump is the final step in the pathway of gastric acid secretion, effectively blocking the transport of H+ ions into the gastric lumen.
Quantitative Biological Activity Data
The following tables summarize the key quantitative data available for tenatoprazole and its enantiomers.
In Vitro H+,K+-ATPase Inhibition
| Compound | IC50 (µM) | Enzyme Source | Reference |
| Tenatoprazole (racemic) | 3.2 | Not Specified | [4] |
| Tenatoprazole (racemic) | 6.2 | Hog gastric H+/K+-ATPase | [5] |
Table 1: In Vitro Inhibition of H+,K+-ATPase.
Stereoselective Pharmacokinetics in Rats (Oral Administration of Racemate)
Preclinical studies in rats demonstrate significant differences in the pharmacokinetic profiles of the tenatoprazole enantiomers following oral administration of the racemic mixture.
| Parameter | (+)-Tenatoprazole | (-)-Tenatoprazole | Significance |
| AUC (0-inf) | 7.5-fold higher | Lower | P < 0.001 |
| Cmax | Significantly greater | Lower | P < 0.001 |
| t1/2 | Significantly different | Different | P < 0.01 |
| CL/F | Significantly different | Different | P < 0.001 |
Table 2: Enantioselective Pharmacokinetic Parameters in Rats.
Pharmacokinetics of Racemic Tenatoprazole in Healthy Human Volunteers
Clinical studies in healthy male volunteers have elucidated the pharmacokinetic profile of racemic tenatoprazole after single and repeated oral doses.
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | AUC |
| 10 - 80 | Linear increase | 2.5 - 4.3 | 4.8 - 7.7 | Linear increase |
| 120 | Higher than expected | 2.5 - 4.3 | 4.8 - 7.7 | Non-linear increase |
Table 3: Pharmacokinetic Parameters of Racemic Tenatoprazole in Humans.
Pharmacodynamics of S-Tenatoprazole-Na in Healthy Human Volunteers
A clinical trial comparing different doses of S-tenatoprazole-Na with esomeprazole (B1671258) demonstrated its superior and more prolonged acid suppression, particularly during the nocturnal period.[6] While specific pharmacokinetic data (Cmax, T1/2, AUC) for the S-enantiomer from this study are not publicly available, the pharmacodynamic outcomes are significant.
| Treatment (Day 5) | 24-h Median pH | 24-h % Time pH > 4 | Nocturnal Median pH | Nocturnal % Time pH > 4 |
| S-tenatoprazole-Na 90 mg | 5.34 | 80% | 5.14 | 77% |
| S-tenatoprazole-Na 60 mg | 5.19 | 77% | 4.94 | 73% |
| S-tenatoprazole-Na 30 mg | - | - | 4.65 | 64% |
| Esomeprazole 40 mg | 4.76 | 63% | 3.69 | 46% |
Table 4: Pharmacodynamic Comparison of S-Tenatoprazole-Na and Esomeprazole in Humans. [6]
Metabolism
The stereoselective metabolism of tenatoprazole is a key determinant of the superior pharmacokinetic profile of the S-enantiomer. The metabolism is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.
-
R(+)-tenatoprazole: Predominantly metabolized by CYP2C19.
-
S(-)-tenatoprazole: Metabolized by both CYP2C19 and CYP3A4.
The involvement of CYP3A4 in the metabolism of S(-)-tenatoprazole provides an alternative metabolic pathway, which can compensate for potential deficiencies or polymorphisms in CYP2C19, leading to less inter-individual variability in clinical response.[3]
References
- 1. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of tenatoprazole, a newly synthesized proton pump inhibitor, in healthy male Caucasian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The pharmacodynamics and pharmacokinetics of S-tenatoprazole-Na 30 mg, 60 mg and 90 mg vs. esomeprazole 40 mg in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenatoprazole's Interaction with the Gastric Proton Pump: A Technical Guide to its Binding Sites and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenatoprazole (B1683002), a member of the proton pump inhibitor (PPI) class of drugs, is a potent inhibitor of the gastric H+,K+-ATPase, the enzyme responsible for the final step of acid secretion in the stomach. Like other PPIs, tenatoprazole is a prodrug that requires activation in an acidic environment to exert its therapeutic effect. This guide provides an in-depth technical overview of the binding sites of tenatoprazole on the catalytic subunit of the proton pump, the mechanism of covalent inhibition, and the experimental methodologies used to elucidate these interactions.
Mechanism of Action: From Prodrug to Covalent Inhibitor
Tenatoprazole's journey to inhibiting the proton pump involves a series of pH-dependent transformations. As a weak base, it selectively accumulates in the acidic secretory canaliculi of parietal cells.[1] Here, the acidic environment catalyzes its conversion into a reactive tetracyclic sulfenamide (B3320178) or sulfenic acid intermediate.[2][3] This activated form is highly electrophilic and readily reacts with specific cysteine residues on the luminal surface of the H+,K+-ATPase α-subunit, forming a stable covalent disulfide bond.[2][4] This covalent modification locks the enzyme in an inactive conformation, thereby inhibiting proton translocation and gastric acid secretion.[1]
Binding Sites on the H+,K+-ATPase Catalytic Subunit
Extensive research, including site-directed mutagenesis and peptide mapping studies, has identified the key cysteine residues that serve as the binding sites for tenatoprazole.
Primary Binding Sites: Cys813 and Cys822
The primary sites of covalent attachment for tenatoprazole are Cysteine 813 (Cys813) and Cysteine 822 (Cys822) .[2][5] These residues are located within the fifth and sixth transmembrane (TM5/6) region of the H+,K+-ATPase α-subunit.[2][5] Cys813 is situated in the luminal vestibule, making it readily accessible to the activated drug, while Cys822 is located within the sixth transmembrane domain.[6] The covalent binding of tenatoprazole to these cysteines is crucial for its inhibitory effect.
The binding of tenatoprazole exhibits biphasic decay kinetics. The reversal of binding at Cys813 is relatively fast, with a reported half-life of 3.9 hours.[2][5] In contrast, the bond formed with Cys822 is more stable and contributes to a sustained inhibition of the enzyme, even in the presence of reducing agents.[2][5] This stable inhibition at Cys822 is a key factor in the prolonged duration of action of tenatoprazole compared to some other PPIs.[2][5]
Quantitative Data on Tenatoprazole-Proton Pump Interaction
The interaction between tenatoprazole and the H+,K+-ATPase has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative parameters.
| Parameter | Value | Species/System | Reference |
| IC50 | 3.2 μM | Proton Transport Inhibition | [6] |
| 6.2 μM | Hog Gastric H+,K+-ATPase Activity | [7] | |
| Binding Stoichiometry (in vitro) | 2.6 nmol/mg of enzyme | Gastric H+,K+-ATPase | [2][5] |
| Maximum Binding Stoichiometry (in vivo) | 2.9 nmol/mg of enzyme | Gastric H+,K+-ATPase (2 hours post-IV administration) | [2][5] |
| Binding Decay Half-life (fast component) | 3.9 hours | Reversal of binding at Cys813 | [2][5] |
Table 1: Key Quantitative Data for Tenatoprazole's Interaction with H+,K+-ATPase
Experimental Protocols
The elucidation of tenatoprazole's binding sites and mechanism of action has relied on a combination of sophisticated experimental techniques. Detailed methodologies for these key experiments are outlined below.
Preparation of Gastric H+,K+-ATPase
A crucial first step for in vitro studies is the isolation and purification of the H+,K+-ATPase enzyme.
-
Source: Hog or rabbit gastric mucosa is commonly used as a rich source of the enzyme.[7]
-
Procedure:
-
The gastric mucosa is scraped and homogenized in a buffered sucrose (B13894) solution.
-
The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is enriched in H+,K+-ATPase.
-
Further purification can be achieved using density gradient centrifugation (e.g., with Ficoll or sucrose gradients) to obtain highly purified enzyme vesicles.[7]
-
The protein concentration of the final preparation is determined using a standard protein assay, such as the Bradford or BCA assay.
-
H+,K+-ATPase Activity Assay (IC50 Determination)
This assay measures the enzymatic activity of the proton pump and is used to determine the inhibitory potency (IC50) of compounds like tenatoprazole.
-
Principle: The assay quantifies the rate of ATP hydrolysis by the H+,K+-ATPase, which is coupled to proton transport. The amount of inorganic phosphate (B84403) (Pi) released is measured colorimetrically.
-
Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.4), MgCl2, and KCl.
-
Enzyme Preparation: Add a known amount of purified H+,K+-ATPase vesicles to the reaction mixture.
-
Inhibitor Addition: Add varying concentrations of tenatoprazole (or other inhibitors) to the reaction wells. A control with no inhibitor is included. For acid-activated PPIs, a pre-incubation step at an acidic pH (e.g., pH 6.1) may be necessary to convert the prodrug to its active form.
-
Initiation of Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Detection: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid). The amount of released Pi is then determined by adding a colorimetric reagent (e.g., a malachite green-based reagent) and measuring the absorbance at a specific wavelength (e.g., 660 nm).
-
Data Analysis: The percentage of inhibition at each tenatoprazole concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Radioligand Binding Assay for Stoichiometry Determination
This technique is used to quantify the number of drug molecules bound to the enzyme at saturation, providing the binding stoichiometry.
-
Principle: A radiolabeled version of tenatoprazole is incubated with the H+,K+-ATPase. The amount of radioactivity specifically bound to the enzyme is measured to determine the molar ratio of drug to enzyme.
-
Protocol:
-
Radioligand: Use [14C]- or [3H]-labeled tenatoprazole.
-
Incubation: Incubate a fixed amount of purified H+,K+-ATPase with increasing concentrations of the radiolabeled tenatoprazole in a suitable buffer.
-
Separation of Bound and Free Ligand: After incubation, separate the enzyme-bound radioligand from the unbound radioligand. This is typically achieved by rapid filtration through glass fiber filters that trap the enzyme vesicles while allowing the free ligand to pass through.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific Binding: To determine non-specific binding, perform a parallel set of experiments in the presence of a large excess of unlabeled tenatoprazole.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. The stoichiometry is calculated from the maximal specific binding (Bmax) and the known amount of enzyme used in the assay.
-
Tryptic and Thermolysin Digestion for Binding Site Mapping
This proteomics-based approach is used to pinpoint the exact amino acid residues to which the drug is covalently attached.
-
Principle: The H+,K+-ATPase, covalently labeled with tenatoprazole, is digested into smaller peptide fragments using specific proteases like trypsin and thermolysin. The labeled peptides are then identified by mass spectrometry.
-
Protocol:
-
Labeling: Incubate purified H+,K+-ATPase with a labeled (e.g., radiolabeled or with a mass tag) version of tenatoprazole under conditions that promote covalent binding.
-
Denaturation, Reduction, and Alkylation: Denature the labeled protein (e.g., with urea (B33335) or guanidine (B92328) hydrochloride), reduce the disulfide bonds (with DTT), and alkylate the free cysteines (with iodoacetamide) to prevent disulfide bond reformation.
-
Proteolytic Digestion:
-
Trypsin: Add trypsin to the protein solution and incubate at 37°C for several hours to overnight. Trypsin cleaves C-terminal to lysine (B10760008) and arginine residues.
-
Thermolysin: Add thermolysin and incubate at an elevated temperature (e.g., 70°C). Thermolysin cleaves N-terminal to hydrophobic residues.
-
-
Peptide Separation: Separate the resulting peptide fragments using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Identification of Labeled Peptides:
-
If a radiolabel was used, collect the HPLC fractions and measure the radioactivity to identify the labeled peptides.
-
Analyze the peptide fragments by mass spectrometry (e.g., LC-MS/MS) to identify the peptides containing the tenatoprazole modification. The mass shift caused by the drug adduct allows for the identification of the modified peptide.
-
-
Sequence Analysis: Perform tandem mass spectrometry (MS/MS) on the labeled peptides to determine their amino acid sequence and pinpoint the exact cysteine residue that is modified.
-
Site-Directed Mutagenesis
This technique is the gold standard for confirming the functional importance of specific amino acid residues in drug binding and enzyme inhibition.
-
Principle: The gene encoding the H+,K+-ATPase α-subunit is altered to replace the cysteine residues of interest (e.g., Cys813 and Cys822) with a non-reactive amino acid, such as alanine (B10760859) or serine. The mutant enzyme is then expressed and its sensitivity to tenatoprazole is compared to the wild-type enzyme.
-
Protocol:
-
Plasmid Template: Obtain a plasmid containing the cDNA sequence of the H+,K+-ATPase α-subunit.
-
Primer Design: Design mutagenic primers that contain the desired nucleotide change to substitute the cysteine codon with an alanine or serine codon. The primers should be complementary to the template DNA.
-
PCR Amplification: Perform polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the plasmid template, and the mutagenic primers. The PCR reaction will amplify the entire plasmid, incorporating the desired mutation.
-
Template Removal: Digest the parental, non-mutated plasmid template using the restriction enzyme DpnI. DpnI specifically cleaves methylated DNA, which is characteristic of DNA isolated from most E. coli strains, while leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.
-
Verification: Isolate the plasmid DNA from the transformed bacteria and verify the presence of the desired mutation by DNA sequencing.
-
Expression and Functional Analysis: Express the mutant H+,K+-ATPase protein in a suitable expression system (e.g., mammalian cells or yeast). Purify the mutant enzyme and perform H+,K+-ATPase activity assays in the presence of tenatoprazole to determine if the mutation confers resistance to the inhibitor. A significant increase in the IC50 value for the mutant enzyme compared to the wild-type enzyme confirms the importance of the mutated cysteine residue in tenatoprazole binding.
-
Visualizations of Key Processes
Signaling Pathway: Tenatoprazole Activation and Binding
Caption: Tenatoprazole activation and covalent binding to the H+,K+-ATPase.
Experimental Workflow: Binding Site Identification
Caption: Workflow for identifying tenatoprazole binding sites.
Logical Relationship: Site-Directed Mutagenesis
Caption: Logic of site-directed mutagenesis to confirm binding sites.
Conclusion
Tenatoprazole effectively inhibits the gastric H+,K+-ATPase through a mechanism involving acid-catalyzed activation and subsequent covalent binding to specific cysteine residues, primarily Cys813 and Cys822, on the catalytic α-subunit. The formation of a stable disulfide bond with Cys822 contributes to its prolonged duration of action. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of PPI-target interactions and the development of novel inhibitors of the gastric proton pump. This comprehensive understanding is essential for the rational design of new therapeutic agents with improved efficacy and safety profiles for the management of acid-related disorders.
References
- 1. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemistry of covalent inhibition of the gastric (H+, K+)-ATPase by proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of gastric H+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]
In Vitro Inhibition of Hog Gastric H+/K+-ATPase by Tenatoprazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro inhibition of hog gastric H+/K+-ATPase by Tenatoprazole, a potent proton pump inhibitor (PPI). This document details the mechanism of action, summarizes key quantitative data, presents detailed experimental protocols, and includes visual diagrams to elucidate the core concepts.
Introduction
Tenatoprazole is a pyridinylmethylsulfinyl-imidazopyridine derivative that irreversibly inhibits the gastric H+/K+-ATPase, the enzyme responsible for the final step of acid secretion in the stomach.[1][2] Like other PPIs, Tenatoprazole is a prodrug that requires activation in an acidic environment to exert its inhibitory effect.[1][3] Its unique chemical structure confers a longer plasma half-life compared to conventional benzimidazole-based PPIs.[2] This guide focuses on the in vitro characteristics of Tenatoprazole's interaction with the hog gastric H+/K+-ATPase, a widely used model for studying the efficacy and mechanism of PPIs.
Mechanism of Action
The inhibitory action of Tenatoprazole on the H+/K+-ATPase is a multi-step process that begins with its accumulation in the acidic secretory canaliculi of parietal cells. The acidic environment catalyzes the conversion of the inactive prodrug into a highly reactive sulfenamide (B3320178) or sulfenic acid intermediate.[3][4] This active metabolite then forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase alpha-subunit.[3][5] This irreversible binding locks the enzyme in an inactive conformation, thereby preventing the exchange of H+ and K+ ions and inhibiting gastric acid secretion.[1][2]
Signaling Pathway:
Caption: Acid-catalyzed activation of Tenatoprazole and subsequent covalent inhibition of the gastric H+/K+-ATPase.
Quantitative Data
The following tables summarize the key quantitative parameters of Tenatoprazole's in vitro inhibition of hog gastric H+/K+-ATPase.
| Parameter | Value | Reference(s) |
| IC50 | 3.2 µM | [5] |
| 6.2 µM | [4] | |
| Binding Stoichiometry | 2.6 nmol/mg of enzyme | [4][5] |
| Binding Sites | Cysteine 813 (Cys813) and Cysteine 822 (Cys822) on the alpha-subunit | [1][2][4] |
| Inhibition Level (at saturation) | ~88% | [5] |
IC50: The half maximal inhibitory concentration.
Experimental Protocols
This section provides a detailed methodology for the in vitro assessment of Tenatoprazole's inhibitory activity on hog gastric H+/K+-ATPase.
Preparation of H+/K+-ATPase-Enriched Gastric Microsomes from Hog Stomach
This protocol is adapted from established methods for isolating H+/K+-ATPase-enriched membrane fractions.[6][7][8][9][10]
Materials:
-
Fresh or frozen hog stomachs
-
Homogenization Buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA
-
Gradient Buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 6.8)
-
Ficoll/Sucrose solutions for density gradient centrifugation
-
High-speed refrigerated centrifuge and ultracentrifuge
Procedure:
-
Tissue Preparation: The gastric mucosa is scraped from the fundic region of the hog stomach and washed with cold homogenization buffer.
-
Homogenization: The mucosa is minced and then homogenized using a blender or a Potter-Elvehjem homogenizer in 4 volumes of ice-cold homogenization buffer.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to remove nuclei, mitochondria, and other cellular debris, resulting in a microsomal pellet.
-
Density Gradient Centrifugation: The microsomal pellet is resuspended in gradient buffer and layered onto a Ficoll/sucrose density gradient.
-
Ultracentrifugation: The gradient is centrifuged at high speed (e.g., 100,000 x g) for several hours.
-
Fraction Collection: The H+/K+-ATPase-enriched vesicles are collected from the interface of the Ficoll/sucrose layers.
-
Washing and Storage: The collected vesicles are washed with gradient buffer, pelleted by ultracentrifugation, and stored at -80°C until use.
-
Protein Quantification: The protein concentration of the vesicle preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).
In Vitro H+/K+-ATPase Inhibition Assay
This assay measures the enzymatic activity of the H+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.[11][12][13]
Materials:
-
H+/K+-ATPase-enriched gastric microsomes
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2
-
ATP solution (e.g., 2 mM)
-
Tenatoprazole stock solution (dissolved in a suitable solvent like DMSO)
-
Acidic activation buffer (e.g., pH < 4.0)
-
Trichloroacetic acid (TCA) solution (e.g., 10%)
-
Reagents for colorimetric phosphate detection (e.g., ammonium (B1175870) molybdate (B1676688) and a reducing agent)
-
Spectrophotometer
Procedure:
-
Activation of Tenatoprazole: Tenatoprazole, being a prodrug, is pre-incubated in an acidic medium to facilitate its conversion to the active species.[3]
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the assay buffer, H+/K+-ATPase-enriched microsomes (e.g., 10 µg of protein), and varying concentrations of activated Tenatoprazole. A control reaction without the inhibitor should be included.
-
Pre-incubation: The reaction mixtures are pre-incubated at 37°C for a defined period (e.g., 20-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding ATP to the mixture.
-
Incubation: The reaction is allowed to proceed at 37°C for a specific time (e.g., 20 minutes).
-
Termination of Reaction: The reaction is stopped by adding an equal volume of ice-cold TCA.
-
Phosphate Detection: The amount of inorganic phosphate released is determined by adding a colorimetric reagent and measuring the absorbance at a specific wavelength (e.g., 400 nm or 660 nm).[13][14]
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the ATPase activity in the presence of Tenatoprazole to the activity in the control sample.
-
IC50 Determination: To determine the IC50 value, the experiment is performed with a range of Tenatoprazole concentrations, and the resulting inhibition data are plotted against the logarithm of the inhibitor concentration.[15]
Experimental Workflow Diagram:
References
- 1. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation of H(+),K(+)-ATPase-enriched Membrane Fraction from Pig Stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubilization, purification, and characterization of (H+, K+)ATPase from hog gastric microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification and characterization of (H+ + K+)-ATPase from hog gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. courses.edx.org [courses.edx.org]
Tenatoprazole as a Prodrug: A Technical Guide to Its Activation in Parietal Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tenatoprazole (B1683002) is a third-generation proton pump inhibitor (PPI) distinguished by its imidazopyridine core, which confers a unique pharmacokinetic profile, including a significantly longer plasma half-life compared to earlier benzimidazole-based PPIs.[1] This technical guide provides an in-depth exploration of tenatoprazole's mechanism of action, focusing on its nature as a prodrug and the multi-step, acid-catalyzed activation process that occurs within the secretory canaliculi of gastric parietal cells. We will detail the molecular transformations, present key quantitative data, outline relevant experimental protocols, and provide visual diagrams to elucidate the core pathways and workflows.
The Prodrug Concept and Selective Activation
Tenatoprazole is administered in an inactive form, a critical feature for its safety and targeted action.[2][3] As a weak base with a pKa of approximately 4.04, it selectively accumulates in the highly acidic environment of the parietal cell's secretory canaliculi, where the pH can drop to as low as 1.0.[2][4] This selective accumulation, driven by protonation, is the first step in its activation and is a hallmark of the PPI class, ensuring that the drug's inhibitory effects are localized to the site of acid secretion.[2][4]
The Molecular Pathway of Tenatoprazole Activation
The conversion of the tenatoprazole prodrug into its active, inhibitory form is a sequential, acid-dependent process. This bioactivation cascade can be broken down into the following key stages:
-
Initial Protonation and Accumulation : Tenatoprazole, upon reaching the acidic parietal cell canaliculus, undergoes an initial protonation. This is a crucial step for its accumulation in this specific cellular compartment.[1][5]
-
Second Protonation and Molecular Rearrangement : A second protonation event is necessary to trigger the conversion of the prodrug into its active form.[4] This leads to a molecular rearrangement, resulting in the formation of a highly reactive spiro intermediate.[1]
-
Formation of the Active Species : The spiro intermediate is unstable and rapidly aromatizes to form the active inhibitory species. These are a tetracyclic sulfenamide (B3320178) and a sulfenic acid, which are highly reactive, thiophilic reagents.[1][2][4]
-
Covalent Inhibition of the H+,K+-ATPase : The active sulfenamide or sulfenic acid then forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+,K+-ATPase (the proton pump).[1][2] For tenatoprazole, these binding sites are primarily Cys813 and Cys822.[3][4] This irreversible binding inactivates the proton pump, thereby inhibiting gastric acid secretion.
The following diagram illustrates this activation pathway.
Quantitative Data
The following tables summarize key quantitative parameters related to tenatoprazole's activation and efficacy.
Table 1: Pharmacokinetic and Physicochemical Properties
| Parameter | Value | Reference(s) |
| pKa | ~4.04 | [2] |
| Plasma Half-life | ~7-9 hours | [2][5] |
| Cmax (in dogs) | 183 ng/mL | [6] |
| Tmax (in dogs) | 1.3 hours | [6] |
| AUC (in dogs) | 822 ng*h/mL | [6] |
Table 2: Inhibitory Activity
| Parameter | Value | Condition | Reference(s) |
| IC50 (H+,K+-ATPase inhibition) | 3.2 µM | - | [6] |
| IC50 (H+,K+-ATPase in dog gastric microsomes) | 8.6 µM | - | [7] |
| Binding Stoichiometry (in vitro) | 2.6 nmol/mg of enzyme | - | [3] |
| Binding Stoichiometry (in vivo) | 2.9 nmol/mg of enzyme | 2 hours post-IV administration | [3] |
Table 3: Comparative Efficacy of Tenatoprazole vs. Esomeprazole (B1671258) (40 mg doses)
| Parameter | Tenatoprazole 40 mg | Esomeprazole 40 mg | p-value | Reference(s) |
| 24-h Median Intragastric pH | 4.6 - 5.02 | 4.2 - 4.79 | < 0.05 | [8][9] |
| Night-time Median Intragastric pH | 4.64 - 4.7 | 3.6 - 3.61 | < 0.01 | [8][9] |
| % Time with pH > 4 (Night-time) | 64.3% - 72.5% | 46.8% - 62.2% | < 0.01 | [8][9] |
Experimental Protocols
The characterization of tenatoprazole's activation and inhibitory mechanism involves a combination of in vitro and in vivo methodologies.
In Vitro H+,K+-ATPase Inhibition Assay
-
Objective : To determine the half-maximal inhibitory concentration (IC50) of tenatoprazole against the proton pump.
-
Methodology :
-
Enzyme Preparation : Vesicles containing H+,K+-ATPase are isolated from gastric microsomes (e.g., from hog or dog).[2]
-
Activation : Tenatoprazole is pre-incubated in an acidic medium (pH < 4.0) to facilitate its conversion to the active sulfenamide/sulfenic acid species.[1]
-
Inhibition Assay : The activated drug is added in varying concentrations to the prepared enzyme vesicles.
-
Activity Measurement : ATPase activity is measured by quantifying the rate of ATP hydrolysis. This is often achieved through a colorimetric assay that detects the release of inorganic phosphate. The inhibition is calculated relative to a control sample without the drug.[1]
-
Identification of Binding Sites
-
Objective : To identify the specific cysteine residues on the H+,K+-ATPase to which tenatoprazole covalently binds.
-
Methodology :
-
Labeling : The H+,K+-ATPase is incubated with a labeled version of tenatoprazole (e.g., radiolabeled).
-
Enzymatic Digestion : The labeled enzyme is subjected to proteolytic cleavage using enzymes such as trypsin and thermolysin to generate smaller peptide fragments.[3]
-
Fragment Separation : The resulting peptide fragments are separated using High-Performance Liquid Chromatography (HPLC).[1]
-
Analysis : The labeled fragments are identified using mass spectrometry (MS) and sequencing to pinpoint the exact cysteine residues (Cys813 and Cys822) that formed a disulfide bond with the drug.[3]
-
The following diagram illustrates the experimental workflow for identifying the binding sites.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Tenatoprazole, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragastric pH and comparison with esomeprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect on intragastric pH of a PPI with a prolonged plasma half-life: comparison between tenatoprazole and esomeprazole on the duration of acid suppression in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Impact of Tenatoprazole on Gastric Acid Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenatoprazole (B1683002), a proton pump inhibitor (PPI) with a unique imidazopyridine structure, distinguishes itself from other benzimidazole-based PPIs through its extended plasma half-life. This technical guide provides a comprehensive analysis of the long-term effects of Tenatoprazole on gastric acid secretion. While long-term clinical data specifically for Tenatoprazole remains limited, this document synthesizes available short-term clinical findings, preclinical data, and the broader understanding of the long-term effects of the PPI class to project the sustained impact of Tenatoprazole. This guide delves into the intricate molecular mechanisms, presents quantitative data from key studies, details experimental protocols, and visualizes the complex signaling pathways involved in gastric acid modulation.
Introduction
Gastric acid suppression is a cornerstone in the management of acid-related disorders. Tenatoprazole, a novel proton pump inhibitor, offers a potential advantage over conventional PPIs due to its significantly longer plasma half-life, which is approximately seven times that of esomeprazole (B1671258).[1] This prolonged pharmacokinetic profile suggests a more sustained and profound inhibition of gastric acid secretion, particularly during the nighttime.[2][3] This guide explores the long-term implications of this sustained acid suppression.
Mechanism of Action
Tenatoprazole is a prodrug that, in the acidic environment of the parietal cell canaliculus, undergoes a multi-step, acid-catalyzed conversion to its active sulfenamide (B3320178) form.[4] This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase (proton pump), irreversibly inhibiting its function and thereby blocking the final step of gastric acid secretion.[4][5] Tenatoprazole has been shown to bind to cysteine 813 and 822 in the TM5/6 region of the H+/K+-ATPase alpha-subunit.[5]
The activation and binding pathway of Tenatoprazole is a critical aspect of its function.
References
- 1. hopkinsmedicine.org [hopkinsmedicine.org]
- 2. Tenatoprazole, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragastric pH and comparison with esomeprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nth.nhs.uk [nth.nhs.uk]
- 5. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Enantioselective Preparation of S-Tenatoprazole Sodium Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the enantioselective synthesis of S-tenatoprazole and its subsequent conversion to the sodium monohydrate salt. The methodology is based on established principles of asymmetric sulfide (B99878) oxidation and salt formation, compiled from various sources to provide a comprehensive guide.
Overview
Tenatoprazole is a proton pump inhibitor (PPI) that exists as a racemic mixture of two enantiomers, R- and S-tenatoprazole. The S-enantiomer has demonstrated a more favorable pharmacokinetic profile. This protocol outlines a two-step process for the preparation of S-tenatoprazole sodium monohydrate:
-
Enantioselective Oxidation: The synthesis of S-tenatoprazole is achieved through the asymmetric oxidation of the prochiral sulfide precursor, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]imidazo[4,5-b]pyridine. This key step utilizes a chiral catalyst to selectively produce the desired S-enantiomer.
-
Salt Formation: The resulting S-tenatoprazole is then converted to its sodium monohydrate salt by reaction with sodium hydroxide (B78521), followed by crystallization.
Experimental Protocols
2.1. Step 1: Enantioselective Synthesis of S-Tenatoprazole
This protocol is based on a modified Kagan-Modena asymmetric oxidation, a robust method for the enantioselective oxidation of sulfides.
Materials:
-
5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]imidazo[4,5-b]pyridine (Sulfide Precursor)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
(-)-Diethyl L-tartrate ((-)-DET)
-
Cumene (B47948) hydroperoxide (CHP), ~80% in cumene
-
Dichloromethane (B109758) (DCM), anhydrous
-
Toluene, anhydrous
-
Diisopropylethylamine (DIPEA)
-
Deionized water
-
Saturated aqueous sodium sulfide (Na₂S) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Catalyst Pre-formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add anhydrous toluene.
-
To the toluene, add (-)-Diethyl L-tartrate (2.2 equivalents relative to the sulfide precursor).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add Titanium(IV) isopropoxide (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.
-
Stir the resulting mixture at 0-5 °C for 30 minutes.
-
-
Sulfide Addition and Oxidation:
-
In a separate flask, dissolve the sulfide precursor (1.0 equivalent) in anhydrous dichloromethane.
-
Add the sulfide solution to the pre-formed catalyst mixture.
-
Add Diisopropylethylamine (DIPEA) (0.1 equivalents) to the reaction mixture.
-
Cool the mixture to -5 to 0 °C.
-
Slowly add cumene hydroperoxide (~1.2 equivalents) dropwise, ensuring the internal temperature does not exceed 0 °C.
-
Stir the reaction mixture at -5 to 0 °C and monitor the reaction progress by HPLC or TLC until the starting sulfide is consumed (typically 4-6 hours).
-
-
Work-up and Isolation:
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfide (Na₂S) at a low temperature.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane (2 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude S-tenatoprazole.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield pure S-tenatoprazole.
-
2.2. Step 2: Preparation of S-Tenatoprazole Sodium Monohydrate
This protocol is adapted from procedures for the formation of sodium salts of similar proton pump inhibitors.
Materials:
-
S-tenatoprazole (from Step 1)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
tert-Butyl methyl ether (TBME)
Procedure:
-
Salification:
-
In a round-bottom flask, dissolve the purified S-tenatoprazole (1.0 equivalent) in ethanol.
-
In a separate container, prepare a solution of sodium hydroxide (1.0 equivalent) in a minimal amount of deionized water.
-
Add the aqueous NaOH solution dropwise to the S-tenatoprazole solution with stirring.
-
Heat the mixture to approximately 60 °C and stir until a clear solution is obtained.[1] The reaction is preferably carried out under an inert atmosphere (e.g., nitrogen).[1]
-
-
Crystallization and Isolation:
-
Cool the solution slowly to room temperature to initiate crystallization.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
-
If crystallization is slow to initiate, a seed crystal of S-tenatoprazole sodium monohydrate can be added.
-
Filter the resulting solid precipitate through a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol, followed by tert-butyl methyl ether (TBME).
-
-
Drying:
-
Dry the collected solid under vacuum at a temperature not exceeding 40 °C until a constant weight is achieved. The final product is S-tenatoprazole sodium monohydrate.
-
Data Presentation
| Parameter | Step 1: Enantioselective Oxidation | Step 2: Salt Formation |
| Expected Yield | 70-85% | 90-98% |
| Enantiomeric Excess (e.e.) | >99% | >99% |
| Purity (HPLC) | >98% | >99.5% |
| Appearance | Off-white to pale yellow solid | White to off-white crystalline solid |
Visualizations
Diagram 1: Experimental Workflow for S-Tenatoprazole Synthesis
Caption: Workflow for the preparation of S-tenatoprazole sodium monohydrate.
Diagram 2: Logical Relationship of Key Steps
Caption: Key transformations in the synthesis of S-tenatoprazole sodium monohydrate.
References
Application Notes: In Vitro Assay for Measuring Tenatoprazole IC50 Value Against H+/K+-ATPase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenatoprazole (B1683002) is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by targeting the gastric H+/K+-ATPase, the enzyme responsible for the final step in acid production.[1][2] Like other PPIs, tenatoprazole is a prodrug that requires activation in an acidic environment to an active sulfenamide (B3320178) or sulfenic acid form.[3][4] This active species then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inhibition.[1][3][4] Tenatoprazole is distinguished from other PPIs by its imidazopyridine structure, which contributes to a longer plasma half-life.[5][6] Determining the half-maximal inhibitory concentration (IC50) is a critical step in characterizing the potency of tenatoprazole. This document provides a detailed protocol for an in vitro assay to measure the IC50 value of tenatoprazole against H+/K+-ATPase.
Principle of the Assay
The activity of H+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, which can be quantified by measuring the amount of inorganic phosphate (B84403) (Pi) released.[7][8] The assay involves incubating isolated H+/K+-ATPase-enriched gastric vesicles with varying concentrations of acid-activated tenatoprazole. The enzyme's activity is then measured, and the inhibition is calculated relative to a control group without the inhibitor. The IC50 value, representing the concentration of tenatoprazole required to inhibit 50% of the H+/K+-ATPase activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[7]
Mechanism of Action of Tenatoprazole
Tenatoprazole, a weak base, selectively accumulates in the acidic secretory canaliculi of gastric parietal cells.[5] The acidic environment catalyzes its conversion into a reactive sulfenamide intermediate.[3][4] This active form then covalently binds to specific cysteine residues, notably Cys813 and Cys822, located in the transmembrane domains of the H+/K+-ATPase α-subunit.[3][9] This binding blocks the enzyme's conformational changes necessary for proton transport, thereby inhibiting acid secretion.[1]
References
- 1. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mybiosource.com [mybiosource.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Studying Tenatoprazole Efficacy in Animal Models of GERD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and, in some cases, esophageal damage. Proton pump inhibitors (PPIs) are the cornerstone of GERD treatment. Tenatoprazole (B1683002) is a novel imidazopyridine-based PPI with a prolonged plasma half-life, suggesting it may offer advantages over conventional PPIs, particularly in controlling nocturnal acid breakthrough.[1]
These application notes provide detailed protocols for utilizing a well-established surgically induced animal model of chronic acid reflux esophagitis in rats to evaluate the efficacy of Tenatoprazole. The protocols cover the induction of GERD, treatment administration, and methods for assessing therapeutic outcomes.
Animal Model: Surgically Induced Chronic Acid Reflux Esophagitis in Rats
The most common and well-validated animal model for studying GERD is the surgically induced chronic acid reflux esophagitis model in rats.[2] This model mimics the chronic acid exposure and resulting esophageal damage seen in human GERD.
Principle: The procedure involves ligating the forestomach and the pylorus to induce the reflux of gastric acid and duodenal contents into the esophagus.[2][3] This leads to predictable and reproducible esophagitis, allowing for the evaluation of therapeutic interventions.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of Tenatoprazole in the rat model of chronic acid reflux esophagitis.
Detailed Experimental Protocols
Induction of Chronic Acid Reflux Esophagitis
This protocol is adapted from established methods for inducing chronic reflux esophagitis in rats.[2]
Materials:
-
Male Wistar rats (8 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
2-0 silk thread
-
18Fr Nélaton catheter piece (2-mm wide)
Procedure:
-
Acclimatize male Wistar rats for at least one week with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard chow and water.
-
Fast the rats for 24 hours before surgery, with free access to water.
-
Anesthetize the rat using a suitable anesthetic like isoflurane.
-
Perform a midline laparotomy to expose the stomach and duodenum.
-
Ligate the transitional region between the forestomach and the glandular portion of the stomach with a 2-0 silk thread.[2]
-
Wrap a small piece of an 18Fr Nélaton catheter around the duodenum near the pylorus ring to induce partial obstruction.[2]
-
Suture the abdominal incision.
-
Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Sham-operated control animals should undergo the same procedure without the ligations.
Treatment Protocol
Groups:
-
Group 1: Sham-operated Control: Undergoes surgery without ligation and receives the vehicle.
-
Group 2: GERD Control: Undergoes GERD induction surgery and receives the vehicle.
-
Group 3: Tenatoprazole Treatment: Undergoes GERD induction surgery and receives Tenatoprazole (e.g., 1, 3, 10 mg/kg, p.o., once daily).
-
Group 4: Positive Control (e.g., Esomeprazole): Undergoes GERD induction surgery and receives a known effective PPI (e.g., 20 mg/kg, p.o., once daily).
Procedure:
-
Begin treatment on the first day post-surgery and continue for the duration of the study (e.g., 7, 14, or 21 days).
-
Administer Tenatoprazole, the positive control, or the vehicle orally once daily.
-
Monitor the body weight and general health of the animals daily.
Assessment of Esophageal Damage
3.3.1. Macroscopic Evaluation At the end of the treatment period, euthanize the animals and carefully dissect the esophagus.
-
Open the esophagus longitudinally.
-
Gently rinse with saline.
-
Score the severity of the lesions based on a standardized scale.
Table 1: Macroscopic Scoring of Esophagitis
| Score | Description of Lesions |
| 0 | Normal mucosa |
| 1 | Mild redness and a few erosions |
| 2 | Severe redness, multiple erosions, and/or ulcers |
| 3 | Ulceration and thickening of the esophageal wall |
3.3.2. Histopathological Evaluation
-
Fix the esophageal tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and section it.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope for the following features:
Table 2: Histopathological Scoring of Esophagitis
| Feature | Score 0 | Score 1 | Score 2 | Score 3 |
| Epithelial Lesions | Normal | Mild erosion | Moderate erosion/ulceration | Severe/extensive ulceration |
| Basal Cell Hyperplasia | <15% of epithelial thickness | 15-30% | 31-50% | >50% |
| Papillary Elongation | <50% of epithelial thickness | 50-75% | >75% | |
| Inflammatory Infiltration | Absent | Mild | Moderate | Severe |
Measurement of Gastric pH
-
At the time of euthanasia, clamp the esophagus and pylorus.
-
Collect the gastric contents from the stomach.
-
Measure the pH of the gastric juice using a calibrated pH meter.[5]
Tenatoprazole's Mechanism of Action
Tenatoprazole is a proton pump inhibitor that, like other PPIs, is a prodrug. It is activated in the acidic environment of the parietal cell canaliculus.[6] The activated form, a sulfenamide, then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase (proton pump), irreversibly inactivating it.[6] This inhibition blocks the final step in gastric acid secretion. Tenatoprazole's longer plasma half-life may lead to more sustained inhibition of the proton pump compared to other PPIs.[6]
Expected Quantitative Data and Presentation
While specific preclinical data for Tenatoprazole in a rat GERD model is not publicly available, the following table represents the expected format and illustrative data based on the known efficacy of other potent PPIs in similar models.
Table 3: Illustrative Efficacy Data of Tenatoprazole in a Rat Model of Chronic Reflux Esophagitis (14-Day Treatment)
| Treatment Group | Dose (mg/kg) | Macroscopic Lesion Score (Mean ± SEM) | Total Histological Score (Mean ± SEM) | Gastric pH (Mean ± SEM) |
| Sham Control | - | 0.2 ± 0.1 | 0.5 ± 0.2 | 3.8 ± 0.3 |
| GERD Control (Vehicle) | - | 2.8 ± 0.3 | 8.5 ± 0.7 | 1.9 ± 0.2 |
| Tenatoprazole | 1 | 1.5 ± 0.4 | 5.2 ± 0.6 | 3.5 ± 0.4 |
| Tenatoprazole | 3 | 0.8 ± 0.2 | 2.8 ± 0.5 | 4.8 ± 0.5 |
| Tenatoprazole | 10 | 0.4 ± 0.1 | 1.2 ± 0.3 | 6.2 ± 0.4 |
| Positive Control (Esomeprazole) | 20 | 0.6 ± 0.2 | 2.1 ± 0.4 | 5.5 ± 0.5** |
| p < 0.05 vs. GERD Control; *p < 0.01 vs. GERD Control |
Conclusion
The surgically induced chronic acid reflux esophagitis model in rats is a robust and reproducible platform for evaluating the preclinical efficacy of novel anti-GERD therapeutics like Tenatoprazole. By utilizing the detailed protocols for GERD induction, treatment, and endpoint analysis provided in these application notes, researchers can effectively assess the potential of Tenatoprazole to mitigate esophageal damage and control gastric acidity. The expected outcomes, based on the mechanism of action and the performance of other PPIs, suggest that Tenatoprazole will demonstrate a dose-dependent reduction in esophagitis severity. These preclinical studies are a critical step in the drug development process, providing essential data to support further clinical investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment of surgically induced chronic acid reflux esophagitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal model of acid-reflux esophagitis: pathogenic roles of acid/pepsin, prostaglandins, and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gastric pH in Rats: Key Determinant for Preclinical Evaluation of pH-dependent Oral Drug Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: RP-HPLC Method for the Determination of Tenatoprazole in Pharmaceutical Formulations
These application notes provide a comprehensive overview and detailed protocols for the determination of Tenatoprazole in pharmaceutical formulations using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies outlined are suitable for researchers, scientists, and drug development professionals involved in the quality control and analysis of Tenatoprazole.
Introduction
Tenatoprazole is a proton pump inhibitor used in the treatment of acid-related gastrointestinal disorders. Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of its pharmaceutical formulations. This document details a stability-indicating RP-HPLC method that can effectively separate Tenatoprazole from its degradation products, making it suitable for routine analysis and stability studies.
Chromatographic Conditions
Several RP-HPLC methods have been developed for the determination of Tenatoprazole. The following table summarizes the chromatographic conditions from various validated methods, providing flexibility for laboratory-specific requirements.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Kromasil C18 (250 mm × 4.6 mm, 5.0 µm)[1][2] | C18 column[3][4] | Inertsil C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: THF: Acetate (B1210297) Buffer (pH 6.0) (68:12:20 v/v/v)[1][2] | 10mM Phosphate Buffer (pH 2.4): Acetonitrile (60:40 v/v)[3][4] | Triethylamine Buffer: Acetonitrile (30:70 v/v) |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[3][4] | 1.0 mL/min |
| Detection Wavelength | 307 nm[1][5] | 307 nm[3][4] | 311 nm |
| Column Temperature | 45°C[1][2] | Ambient[3][4] | 30°C |
| Injection Volume | Not Specified | Not Specified | Not Specified |
| Retention Time | Not Specified | Not Specified | 4.980 minutes |
Method Validation Summary
The described methods have been validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is presented below.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 0.5 - 160 µg/mL[1][5] | 1 - 6 µg/mL[3] | Not Specified (r² > 0.999) |
| Correlation Coefficient (r²) | > 0.999[1] | Not Specified | > 0.999 |
| Accuracy (% Recovery) | Not Specified | 99.15 - 101.85%[3] | Not Specified |
| Precision (% RSD) | Not Specified | Intra-day: 0.13 - 1.56% Inter-day: 0.30 - 1.60%[3] | 0.70% |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified |
| Limit of Quantitation (LOQ) | Not Specified | 20 ng/mL[3] | Not Specified |
| Specificity | Stability indicating[1][5] | Validated[3] | Validated |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is based on a validated stability-indicating method and is suitable for the analysis of Tenatoprazole in the presence of its degradation products.[1][5]
1. Materials and Reagents:
-
Tenatoprazole reference standard
-
Tenatoprazole pharmaceutical formulation
-
Methanol (HPLC grade)
-
Tetrahydrofuran (THF) (HPLC grade)
-
Ammonium (B1175870) acetate (Analytical grade)
-
Acetic acid (Analytical grade)
-
Water (HPLC grade)
2. Equipment:
-
HPLC system with a PDA or UV detector
-
Kromasil C18 column (250 mm × 4.6 mm, 5.0 µm)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
pH meter
-
Sonicator
3. Preparation of Solutions:
-
Acetate Buffer (pH 6.0): Prepare an aqueous solution of ammonium acetate and adjust the pH to 6.0 with acetic acid.
-
Mobile Phase: Mix Methanol, THF, and Acetate Buffer (pH 6.0) in the ratio of 68:12:20 (v/v/v). Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Tenatoprazole reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.5 - 160 µg/mL).[1][5]
4. Sample Preparation:
-
Weigh and finely powder a quantity of the pharmaceutical formulation equivalent to 100 mg of Tenatoprazole.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
5. Chromatographic Analysis:
-
Set up the HPLC system with the specified chromatographic conditions (Method 1).
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and determine the peak area of Tenatoprazole.
6. Calculation: Calculate the amount of Tenatoprazole in the sample using the peak area response from the standard and sample chromatograms.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the RP-HPLC analysis of Tenatoprazole in pharmaceutical formulations.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. imedpub.com [imedpub.com]
- 5. Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study [scirp.org]
Application Notes & Protocols: Quantification of Tenatoprazole in Dog Plasma using HPLC-UV
These application notes provide a detailed methodology for the quantitative determination of Tenatoprazole (B1683002) in dog plasma using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The described protocols are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioanalytical studies.
Introduction
Tenatoprazole is a proton pump inhibitor with a longer plasma half-life compared to other drugs in its class.[1] Accurate quantification of Tenatoprazole in biological matrices, such as dog plasma, is crucial for preclinical pharmacokinetic and toxicokinetic studies. This document outlines a validated HPLC-UV method for this purpose, offering a reliable and reproducible approach. The method is based on established protocols and provides flexibility with two different sample preparation techniques: liquid-liquid extraction and protein precipitation.[2][3]
Experimental Protocols
Materials and Reagents
-
Tenatoprazole reference standard
-
Internal Standard (IS): Pantoprazole[2]
-
Phosphate buffer (10 mM)[2]
-
Orthophosphoric acid
-
Potassium dihydrogen phosphate[3]
-
Sodium hydroxide[4]
-
Water (HPLC grade or equivalent)
-
Drug-free dog plasma
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is required. The following table summarizes the chromatographic conditions derived from published methods.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| HPLC Column | Diamonsil C18 (150 x 4.6 mm, 5 µm)[2] | HiQ sil C18 (250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | 10 mM Phosphate Buffer (pH 4.7) : Acetonitrile (70:30, v/v)[2] | Phosphate Buffer (0.01M) : Acetonitrile (60:40, v/v)[3] |
| Flow Rate | 1.0 mL/min | Not specified, typically 1.0 mL/min |
| Injection Volume | 20 µL[3] | 20 µL[3] |
| Detection Wavelength | 306 nm[2] | 307 nm[3] |
| Column Temperature | Ambient | Ambient |
| Internal Standard | Pantoprazole[2] | Not specified |
| Retention Time (Tenatoprazole) | 7.1 min[2] | 6.1 ± 0.21 min[3] |
| Retention Time (IS) | 12.3 min[2] | Not applicable |
Sample Preparation
Two primary methods for the extraction of Tenatoprazole from dog plasma are presented below.
This method is effective for cleaning up the sample and minimizing matrix effects.[2]
-
Pipette 200 µL of dog plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Pantoprazole).
-
Vortex for 30 seconds.
-
Add 1 mL of diethyl ether.[2]
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
This is a simpler and faster sample preparation technique.[3]
-
Pipette 1 mL of dog plasma into a microcentrifuge tube.
-
Add 1 mL of acetonitrile.[3]
-
Vortex for 30 seconds to precipitate the plasma proteins.[3]
-
Centrifuge at 9,000 rpm.[3]
-
Collect the supernatant.
-
Inject 20 µL of the supernatant into the HPLC system.[3]
Method Validation Summary
The described HPLC-UV method has been validated according to standard bioanalytical guidelines. The key validation parameters are summarized in the table below.
Table 2: Method Validation Parameters
| Parameter | Result (Method 1 - LLE) | Result (Method 2 - PPT) |
| Linearity Range | 0.02 - 5.0 µg/mL[2] | 0.1 - 5.0 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.99[3] | > 0.9904[3] |
| Lower Limit of Quantitation (LLOQ) | 20 ng/mL[2] | Not specified |
| Intra-day Precision (%RSD) | 1.4 - 4.6%[2] | < 10%[3] |
| Inter-day Precision (%RSD) | 10.1 - 13.4%[2] | < 10%[3] |
| Accuracy | Not explicitly stated | Not explicitly stated |
| Recovery | Not specified | 87.21 - 95.01%[3] |
| Stability (in plasma at -20°C) | Not specified | Stable for 30 days[3] |
Visualized Workflows
The following diagrams illustrate the experimental workflows for sample preparation and analysis.
Caption: Liquid-Liquid Extraction Workflow for Tenatoprazole.
Caption: Protein Precipitation Workflow for Tenatoprazole.
Caption: HPLC-UV Analysis and Data Processing Flow.
Conclusion
The HPLC-UV method detailed in these application notes provides a robust and validated approach for the quantification of Tenatoprazole in dog plasma. The choice between liquid-liquid extraction and protein precipitation for sample preparation can be made based on the required sample cleanup efficiency and throughput needs. These protocols are suitable for supporting preclinical pharmacokinetic studies of Tenatoprazole.
References
Application Notes and Protocols: The Use of Tenatoprazole in Nocturnal Acid Breakthrough Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tenatoprazole (B1683002) in clinical research, with a specific focus on its efficacy in managing nocturnal acid breakthrough (NAB). Detailed protocols for key experiments and a summary of comparative data are included to facilitate further research and development in the field of acid-related disorders.
Introduction
Nocturnal acid breakthrough (NAB), a phenomenon where intragastric pH drops below 4 for at least one continuous hour overnight despite proton pump inhibitor (PPI) therapy, remains a significant challenge in the management of gastroesophageal reflux disease (GERD).[1] Tenatoprazole, an imidazopyridine-based PPI, has been investigated as a potential solution due to its distinct pharmacokinetic profile, notably its prolonged plasma half-life.[2] Unlike traditional benzimidazole (B57391) PPIs, tenatoprazole's chemical structure results in a slower metabolic rate, leading to a half-life approximately seven times longer.[2] This extended duration of action suggests a potential for more consistent and sustained acid suppression, particularly during the critical overnight period.
Mechanism of Action
Tenatoprazole is a prodrug that, in the acidic environment of the parietal cell's secretory canaliculus, is converted to its active form, a sulfenamide.[3] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase (the proton pump), irreversibly inhibiting its function and thus blocking the final step of gastric acid secretion.[3] The prolonged plasma half-life of tenatoprazole allows for a sustained presence of the drug, enabling it to inhibit newly synthesized proton pumps throughout the night.
Mechanism of Tenatoprazole Action
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies between tenatoprazole and esomeprazole (B1671258) in healthy, Helicobacter pylori-negative volunteers.
Table 1: Intragastric pH after 7 Days of Treatment
| Parameter | Tenatoprazole 20 mg (T20) | Tenatoprazole 40 mg (T40) | Esomeprazole 40 mg (E40) |
| 24-h Median pH | 4.0 | 4.6 | 4.2 |
| Daytime Median pH | 3.9 | 4.5 | Not Reported |
| Nighttime Median pH | 4.1 | 4.7 | 3.6 |
p < 0.01 for T40 vs. T20 (24-h and daytime); p < 0.05 for T40 vs. T20 (nighttime) p < 0.05 for T40 vs. E40 (24-h); p < 0.01 for T40 vs. E40 (nighttime)
Table 2: Nocturnal Acid Control after 7 Days of Treatment
| Parameter | Tenatoprazole 40 mg (T40) | Esomeprazole 40 mg (E40) |
| % Time with pH > 4 (Night) | 64.3% | 46.8% |
| Nocturnal Acid Breakthrough Duration | Significantly Shorter* | - |
p < 0.01 for T40 vs. E40 for % time with pH > 4 *While the study reported a significantly shorter duration of nocturnal acid breakthrough for Tenatoprazole 40 mg compared to Esomeprazole 40 mg, the precise quantitative duration (e.g., in minutes) was not specified in the publication.
Experimental Protocols
Protocol 1: Comparative Evaluation of Tenatoprazole and Esomeprazole on Intragastric pH
This protocol is based on the methodology of a randomized, three-period, crossover study.
1. Subject Recruitment:
-
Enroll healthy, Helicobacter pylori-negative adult volunteers.
-
Exclusion criteria should include any history of significant gastrointestinal disease or use of medications that could interfere with gastric acid secretion.
2. Study Design:
-
Employ a randomized, three-period, crossover design.
-
Treatment periods:
-
Period 1: Tenatoprazole 20 mg once daily for 7 days.
-
Period 2: Tenatoprazole 40 mg once daily for 7 days.
-
Period 3: Esomeprazole 40 mg once daily for 7 days.
-
-
A 14-day washout period should be implemented between each treatment period.
3. Drug Administration:
-
Administer the study drug once daily in the morning before breakfast.
4. 24-Hour Gastric pH Monitoring:
-
On day 7 of each treatment period, perform 24-hour gastric pH monitoring.
-
A pH-metry catheter is inserted nasally and positioned in the stomach.
-
Record intragastric pH continuously for 24 hours.
-
The nocturnal period is defined as the time from 10:00 PM to 6:00 AM.
-
Nocturnal acid breakthrough is defined as an intragastric pH < 4 for more than one continuous hour during the nocturnal period.
5. Data Analysis:
-
Calculate the median 24-hour, daytime, and nighttime pH.
-
Determine the percentage of time the intragastric pH remains above 4.
-
Measure the duration of any nocturnal acid breakthrough events.
-
Statistical comparisons between treatment groups should be performed using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).
Experimental Workflow for Comparative pH Study
Conclusion
The available data strongly suggest that tenatoprazole, particularly at a 40 mg daily dose, offers superior control of nocturnal gastric acidity compared to standard doses of esomeprazole. This is evidenced by a higher nighttime median pH, a greater percentage of time with pH above 4 during the night, and a significantly shorter duration of nocturnal acid breakthrough. The prolonged plasma half-life of tenatoprazole is the key pharmacological feature contributing to these advantages. These findings position tenatoprazole as a promising agent for patients with GERD who experience persistent nocturnal symptoms despite standard PPI therapy. Further research is warranted to translate these pharmacodynamic advantages into clinically meaningful improvements in patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect on Intragastric pH of a PPI with a Prolonged Plasma Half-Life: Comparison between Tenatoprazole and Esomeprazole on the Duration of Acid Suppression in Healthy Male Volunteers | Semantic Scholar [semanticscholar.org]
- 3. Effect on intragastric pH of a PPI with a prolonged plasma half-life: comparison between tenatoprazole and esomeprazole on the duration of acid suppression in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Phase III Clinical Trial of S-Tenatoprazole-Na in the Treatment of Erosive or Ulcerative Esophagitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erosive esophagitis (EE), a common manifestation of gastroesophageal reflux disease (GERD), is characterized by mucosal breaks in the distal esophagus. The primary therapeutic goal is the healing of these erosions to alleviate symptoms, improve quality of life, and prevent complications. Proton pump inhibitors (PPIs) are the cornerstone of EE treatment.
S-Tenatoprazole-Na is the S-enantiomer of tenatoprazole (B1683002), a novel pyridinylmethylsulfinyl-imidazole derivative that acts as a proton pump inhibitor.[1] It covalently binds to the H+/K+-ATPase (proton pump) in gastric parietal cells, effectively suppressing gastric acid secretion.[2] Preclinical and early-phase studies suggest that S-Tenatoprazole-Na has a prolonged plasma half-life compared to other PPIs, which may translate to more consistent and sustained intragastric pH control, particularly during the night.[3][4] These characteristics suggest that S-Tenatoprazole-Na could offer an improved therapeutic option for the healing of erosive esophagitis.
These application notes provide a comprehensive framework for a Phase III clinical trial designed to evaluate the efficacy and safety of S-Tenatoprazole-Na for the treatment of erosive or ulcerative esophagitis.
Mechanism of Action: Proton Pump Inhibition
S-Tenatoprazole-Na is a prodrug that, in the acidic environment of the parietal cell secretory canaliculi, is converted to its active sulfenamide (B3320178) form. This active metabolite forms a disulfide bond with cysteine residues on the H+/K+-ATPase, leading to irreversible inactivation of the proton pump. This action inhibits the final step of gastric acid production, leading to a significant and prolonged reduction in gastric acidity. The long half-life of tenatoprazole may result in a more sustained inhibition of acid secretion compared to other PPIs.[2]
Clinical Trial Design and Protocols
This section outlines the design and protocols for a Phase III, multicenter, randomized, double-blind, active-controlled study to assess the efficacy and safety of S-Tenatoprazole-Na in patients with erosive esophagitis.
Study Objectives
-
Primary Objective: To evaluate the efficacy of S-Tenatoprazole-Na in healing erosive or ulcerative esophagitis after 8 weeks of treatment compared to a standard dose of an approved PPI (e.g., esomeprazole).
-
Secondary Objectives:
-
To assess the healing of erosive esophagitis at 4 weeks.
-
To evaluate the effect of S-Tenatoprazole-Na on symptoms of GERD, including heartburn.
-
To assess the safety and tolerability of S-Tenatoprazole-Na.
-
To characterize the pharmacodynamic effect of S-Tenatoprazole-Na on intragastric pH in a subset of patients.
-
Patient Population and Selection Criteria
A total of approximately 500 adult patients with endoscopically confirmed erosive esophagitis will be recruited.
Inclusion Criteria:
-
Male or female outpatients aged 18 to 75 years.[5]
-
A diagnosis of erosive or ulcerative esophagitis of Los Angeles (LA) Grade A, B, C, or D confirmed by upper endoscopy at baseline.
-
Presence of heartburn symptoms.[5]
-
Written informed consent.
Exclusion Criteria:
-
History of gastric or esophageal surgery.[5]
-
Zollinger-Ellison syndrome.[5]
-
Presence of esophageal stricture or primary esophageal motility disorders.[5]
-
Barrett's esophagus greater than 3 cm.[5]
-
Active gastrointestinal bleeding.[5]
-
Known hypersensitivity to proton pump inhibitors.[5]
-
Use of other acid-suppressing medication within 7 days of baseline endoscopy.
Study Design and Treatment
This is a randomized, double-blind, parallel-group study. Eligible patients will be randomized in a 1:1:1:1:1 ratio to one of five treatment arms:
-
S-Tenatoprazole-Na 15 mg once daily
-
S-Tenatoprazole-Na 30 mg once daily
-
S-Tenatoprazole-Na 60 mg once daily
-
S-Tenatoprazole-Na 90 mg once daily
-
Esomeprazole (B1671258) 40 mg once daily (active comparator)
The treatment duration will be 8 weeks. A clinical trial with a similar design has been registered (NCT00282555).[5]
Experimental Protocols
Protocol for Upper GI Endoscopy
Objective: To visually assess the esophageal mucosa and grade the severity of erosive esophagitis using the Los Angeles (LA) Classification system.
Procedure:
-
Patient Preparation: Patients must fast for at least 8 hours prior to the procedure.
-
Sedation: Conscious sedation will be administered as per institutional guidelines.
-
Endoscopic Examination: A high-definition endoscope will be inserted to examine the esophagus, stomach, and duodenum. The squamocolumnar junction (Z-line) will be identified.
-
Grading of Esophagitis: Erosive esophagitis will be graded according to the LA Classification:
-
Grade A: One or more mucosal breaks no longer than 5 mm, that do not extend between the tops of two mucosal folds.
-
Grade B: One or more mucosal breaks more than 5 mm long, that do not extend between the tops of two mucosal folds.
-
Grade C: One or more mucosal breaks that are continuous between the tops of two or more mucosal folds but which involve less than 75% of the circumference.
-
Grade D: One or more mucosal breaks which involve at least 75% of the esophageal circumference.
-
-
Biopsy: Biopsies will be taken from any suspicious areas to rule out other conditions.
-
Post-procedure Monitoring: Patients will be monitored until the effects of sedation have subsided.
Endoscopies will be performed at baseline, week 4, and week 8.
Protocol for 24-Hour Ambulatory pH Monitoring
Objective: To quantify esophageal acid exposure and assess the pharmacodynamic effect of S-Tenatoprazole-Na in a subset of patients.
Procedure:
-
Catheter Placement: A thin, flexible catheter with a pH sensor is passed through the patient's nose and positioned 5 cm above the lower esophageal sphincter.[6]
-
Data Recording: The catheter is connected to a portable data logger that the patient wears for 24 hours. The device records esophageal pH continuously.
-
Patient Diary: Patients will be instructed to maintain a diary, recording the times of meals, sleep, and any symptoms experienced.
-
Data Analysis: The primary endpoint will be the percentage of time the esophageal pH is below 4.0 over the 24-hour period. Other parameters include the number of reflux episodes and the correlation of symptoms with reflux events.
-
Medication Washout: Patients must discontinue any acid-suppressing medications for a specified period before the monitoring.
Protocol for Patient-Reported Outcomes (PROs)
Objective: To assess the impact of treatment on patients' symptoms and quality of life.
Procedure:
-
Instrument Selection: A validated GERD-specific questionnaire, such as the Reflux Disease Questionnaire (RDQ) or the GERD Impact Scale (GIS), will be used.[7][8]
-
Administration: The questionnaire will be administered at baseline, week 4, and week 8.
-
Data Collection: Patients will self-report the frequency and severity of their symptoms (e.g., heartburn, regurgitation) and the impact of these symptoms on their daily activities.
-
Analysis: Changes in scores from baseline to subsequent visits will be analyzed to determine the treatment effect on patient-reported outcomes.
Data Presentation
While clinical trial data on the healing rates of erosive esophagitis with S-Tenatoprazole-Na are not publicly available, pharmacodynamic data from healthy volunteers provide a strong indication of its acid-suppressing efficacy. The following tables summarize this available data and provide a template for the presentation of the primary and secondary outcomes of the proposed clinical trial.
Table 1: Pharmacodynamic Efficacy of S-Tenatoprazole-Na vs. Esomeprazole in Healthy Volunteers (Day 5) [9]
| Parameter | S-Tenatoprazole-Na 30 mg | S-Tenatoprazole-Na 60 mg | S-Tenatoprazole-Na 90 mg | Esomeprazole 40 mg |
| 24-Hour Median Intragastric pH | - | 5.19 | 5.34 | 4.76 |
| % Time Intragastric pH > 4 (24-Hour) | - | 77% | 80% | 63% |
| Nocturnal Median Intragastric pH | 4.65 | 4.94 | 5.14 | 3.69 |
| % Time Intragastric pH > 4 (Nocturnal) | 64% | 73% | 77% | 46% |
| % Subjects with Nocturnal Acid Breakthrough | 56.7% | 43.3% | 54.8% | 90.3% |
Table 2: Hypothetical Primary Efficacy Outcome: Esophagitis Healing Rates at Week 8
| Treatment Group | Number of Patients (N) | Healed Patients (n) | Healing Rate (%) |
| S-Tenatoprazole-Na 15 mg | 100 | - | - |
| S-Tenatoprazole-Na 30 mg | 100 | - | - |
| S-Tenatoprazole-Na 60 mg | 100 | - | - |
| S-Tenatoprazole-Na 90 mg | 100 | - | - |
| Esomeprazole 40 mg | 100 | - | - |
Table 3: Hypothetical Secondary Efficacy Outcome: Esophagitis Healing Rates at Week 4
| Treatment Group | Number of Patients (N) | Healed Patients (n) | Healing Rate (%) |
| S-Tenatoprazole-Na 15 mg | 100 | - | - |
| S-Tenatoprazole-Na 30 mg | 100 | - | - |
| S-Tenatoprazole-Na 60 mg | 100 | - | - |
| S-Tenatoprazole-Na 90 mg | 100 | - | - |
| Esomeprazole 40 mg | 100 | - | - |
Table 4: Safety and Tolerability - Adverse Events
| Adverse Event | S-Tenatoprazole-Na (All Doses) (N=400) | Esomeprazole 40 mg (N=100) |
| Headache | - | - |
| Diarrhea | - | - |
| Nausea | - | - |
| Abdominal Pain | - | - |
| Data to be populated from the clinical trial. |
Conclusion
The protocols outlined in these application notes provide a robust framework for the clinical development of S-Tenatoprazole-Na for the treatment of erosive and ulcerative esophagitis. Based on its pharmacodynamic profile, S-Tenatoprazole-Na has the potential to be a valuable therapeutic option. The successful execution of the described Phase III clinical trial will be crucial in establishing its clinical efficacy and safety in the target patient population.
References
- 1. S-Tenatoprazole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tenatoprazole, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragastric pH and comparison with esomeprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Speed of healing and symptom relief in grade II to IV gastroesophageal reflux disease: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Healing of severe esophagitis improves esophageal peristaltic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intravenous pantoprazole as initial treatment in patients with gastroesophageal reflux disease and a history of erosive esophagitis: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tenatoprazole Administration in Pylorus-Ligated Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-ulcer activity of Tenatoprazole using the pylorus-ligated rat model. This model is a well-established method for studying gastric acid secretion and the efficacy of anti-secretory agents.
Introduction
Gastric ulcers are a significant gastrointestinal ailment resulting from an imbalance between aggressive factors (gastric acid, pepsin) and protective factors (mucus, bicarbonate). The pylorus ligation model in rats, first described by Shay et al., leads to the accumulation of gastric acid and pepsin, resulting in the formation of ulcers.[1] This model is widely used for the preclinical screening of anti-ulcer drugs.
Tenatoprazole is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase (the proton pump) in gastric parietal cells, the final step in gastric acid secretion.[2] It is a prodrug that is converted to its active form in the acidic environment of the parietal cell's secretory canaliculus.[2] Tenatoprazole binds to cysteine residues on the H+/K+ ATPase, leading to its inhibition.[2]
Data Presentation
The following tables present representative quantitative data for the effects of a proton pump inhibitor in the pylorus-ligated rat model. Please note that this is example data based on studies of other PPIs and is intended to be illustrative of the expected outcomes when testing Tenatoprazole.
Table 1: Effect of a Proton Pump Inhibitor on Gastric Secretion and pH in Pylorus-Ligated Rats
| Treatment Group | Dose (mg/kg) | Gastric Volume (mL) | Gastric pH |
| Control (Vehicle) | - | 8.2 ± 0.7 | 1.8 ± 0.2 |
| Proton Pump Inhibitor | 10 | 4.5 ± 0.5 | 4.2 ± 0.4 |
| Proton Pump Inhibitor | 20 | 3.1 ± 0.4 | 5.8 ± 0.5 |
| Proton Pump Inhibitor | 30 | 2.5 ± 0.3 | 6.5 ± 0.6 |
*p<0.05 compared to control. Data are expressed as mean ± SEM.
Table 2: Effect of a Proton Pump Inhibitor on Gastric Acidity and Ulcer Index in Pylorus-Ligated Rats
| Treatment Group | Dose (mg/kg) | Total Acidity (mEq/L) | Ulcer Index |
| Control (Vehicle) | - | 110 ± 12 | 18.5 ± 2.1 |
| Proton Pump Inhibitor | 10 | 65 ± 8 | 9.2 ± 1.5 |
| Proton Pump Inhibitor | 20 | 42 ± 6 | 4.1 ± 0.9 |
| Proton Pump Inhibitor | 30 | 28 ± 5 | 2.3 ± 0.6 |
*p<0.05 compared to control. Data are expressed as mean ± SEM.
Experimental Protocols
Pylorus-Ligated Rat Model
This protocol describes the surgical procedure for inducing gastric ulcers in rats through pylorus ligation.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Ketamine and xylazine (B1663881) solution for anesthesia
-
Surgical instruments (scalpel, forceps, scissors, sutures)
-
Surgical board
-
Disinfectant (e.g., 70% ethanol)
-
Gauze swabs
-
Saline solution
Procedure:
-
Animal Preparation: Fast the rats for 24-48 hours before the experiment, with free access to water.[1] This ensures an empty stomach at the time of ligation.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail) administered intraperitoneally. Confirm the depth of anesthesia by the absence of a pedal reflex.
-
Surgical Procedure:
-
Place the anesthetized rat on its back on a surgical board.
-
Shave the abdominal area and disinfect the skin with 70% ethanol.
-
Make a midline incision of about 1-2 cm through the skin and abdominal muscles to expose the stomach.
-
Gently exteriorize the stomach and locate the pyloric sphincter at the junction of the stomach and the duodenum.
-
Ligate the pylorus using a silk suture. Be careful to avoid damage to the blood vessels.
-
Return the stomach to the abdominal cavity.
-
Suture the abdominal muscle and skin layers.
-
-
Post-Operative Care:
-
Allow the rats to recover from anesthesia in a clean cage.
-
Withhold food and water during the post-operative period.
-
-
Sacrifice and Sample Collection: After a predetermined period (typically 4-19 hours post-ligation), sacrifice the rats by cervical dislocation or CO2 asphyxiation.[3]
-
Open the abdomen and ligate the esophagus.
-
Carefully remove the stomach and collect the gastric contents into a graduated centrifuge tube.
-
Tenatoprazole Administration
Materials:
-
Tenatoprazole
-
Vehicle for drug suspension (e.g., 0.5% carboxymethyl cellulose (B213188) - CMC)
-
Oral gavage needle
-
Syringes
Procedure:
-
Drug Preparation: Prepare a homogenous suspension of Tenatoprazole in the chosen vehicle at the desired concentrations.
-
Administration:
-
Administer the prepared Tenatoprazole suspension or vehicle (for the control group) orally using a gavage needle.
-
The administration is typically done 30-60 minutes before the pylorus ligation surgery.
-
-
Dosage: The effective dose of Tenatoprazole should be determined in a dose-response study. Based on studies with other PPIs, a starting range of 10-30 mg/kg could be explored.
Evaluation of Anti-Ulcer Activity
Parameters to be Measured:
-
Gastric Volume: Centrifuge the collected gastric contents at 1000 rpm for 10 minutes. The volume of the supernatant is recorded in mL.
-
Gastric pH: The pH of the gastric juice is measured using a pH meter.
-
Total Acidity:
-
Pipette 1 mL of the supernatant into a flask.
-
Add 2-3 drops of phenolphthalein (B1677637) indicator.
-
Titrate with 0.01 N NaOH until a permanent pink color is observed.
-
Total acidity is expressed as mEq/L, calculated using the formula: Acidity = (Volume of NaOH × Normality of NaOH × 100) / 0.1
-
-
Ulcer Index:
-
Cut the stomach along the greater curvature and wash it gently with saline.
-
Pin the stomach flat on a board and examine the gastric mucosa for ulcers under a dissecting microscope.
-
The ulcer index can be scored based on the number and severity of lesions. A common scoring system is:
-
0 = No ulcer
-
1 = Red coloration
-
2 = Spot ulcers
-
3 = Hemorrhagic streaks
-
4 = Ulcers > 3 mm but < 5 mm
-
5 = Ulcers > 5 mm
-
-
Visualizations
Signaling Pathway of Tenatoprazole
Caption: Mechanism of action of Tenatoprazole.
Experimental Workflow
References
- 1. Different Antiulcer Activities of Pantoprazole in Stress, Alcohol and Pylorus Ligation-Induced Ulcer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCDR - Antiulcer effect, Cysteamine, Ethanol, Pylorus ligation, Ulcer index [jcdr.net]
- 3. [Proton pump inhibitors: Tenatoprazole (TU-199)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development and Validation of a Stability-Indicating RP-HPLC-PDA Method for Tenatoprazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenatoprazole is a novel proton pump inhibitor (PPI) featuring an imidazopyridine ring, which distinguishes it from the benzimidazole (B57391) moiety common to other PPIs like omeprazole.[1][2] This structural difference contributes to a longer plasma half-life, offering potential advantages in providing sustained inhibition of gastric acid secretion.[1] To ensure the quality, safety, and efficacy of pharmaceutical products, regulatory bodies like the International Council for Harmonisation (ICH) mandate the use of validated stability-indicating analytical methods.[3][4]
A stability-indicating method is a validated analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[3] Forced degradation, or stress testing, is a critical part of developing such methods. It involves subjecting the drug to harsh conditions—such as acid/base hydrolysis, oxidation, heat, and light—to identify likely degradation products and establish the degradation pathways.[3][5] This application note provides a detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with a photodiode array (PDA) detector for the analysis of Tenatoprazole, in accordance with ICH guidelines.[6]
Experimental Protocols
Materials and Instrumentation
-
Chemicals and Reagents: Tenatoprazole pure drug (as a reference standard), HPLC grade methanol (B129727), HPLC grade tetrahydrofuran (B95107) (THF), analytical grade acetate (B1210297) buffer components, hydrochloric acid, sodium hydroxide, and hydrogen peroxide.
-
Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a PDA detector.[7] A Kromasil C18 column (250 mm × 4.6 mm, 5.0 µm particle size) is used for separation.[6][7][8]
Chromatographic Conditions
The HPLC method was optimized to achieve a successful separation of Tenatoprazole from its degradation products.[9] The final, validated conditions are summarized in the table below.
| Parameter | Condition |
| Column | Kromasil C18 (250 mm × 4.6 mm, 5.0 µm) |
| Mobile Phase | Methanol: THF: Acetate Buffer (pH 6.0) (68:12:20 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 307 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
| Table 1: Optimized RP-HPLC-PDA Chromatographic Conditions.[6][7][8] |
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Tenatoprazole reference standard in methanol to obtain a concentration of 1000 µg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a final concentration suitable for analysis (e.g., 80-100 µg/mL).[7]
-
Calibration Curve Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover a concentration range of 0.5 - 160 µg/mL.[6][8]
Protocol for Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method.[8] Tenatoprazole is subjected to various stress conditions to induce degradation.
-
Acid Hydrolysis:
-
Prepare a solution of Tenatoprazole in 0.1N HCl.
-
Heat the solution in a constant temperature water bath at 80°C for 1-2 hours.[7]
-
Cool, neutralize with an appropriate volume of 0.1N NaOH, and dilute with the mobile phase to the target concentration before injection.
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Prepare a solution of Tenatoprazole in a water containing 30% v/v hydrogen peroxide (H₂O₂).
-
Heat the solution in a water bath at 80°C for 1 hour.[7]
-
Cool and dilute with the mobile phase to the target concentration.
-
-
Neutral Hydrolysis:
-
Photolytic Degradation:
-
Thermal Degradation (Solid State):
After exposure, all samples are analyzed by the proposed HPLC method. The chromatograms are evaluated for the separation of the main Tenatoprazole peak from any degradation product peaks.
Protocol for Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[10]
-
Specificity: Assessed through the forced degradation study. The method is specific if it can resolve the Tenatoprazole peak from all degradation product peaks, with no interference from excipients or mobile phase components. Peak purity analysis using the PDA detector should be performed.
-
Linearity: Analyze the prepared calibration curve solutions (0.5 - 160 µg/mL) in triplicate.[8] Plot a graph of the mean peak area against concentration and determine the correlation coefficient (r²), which should be >0.999.
-
Accuracy (% Recovery): Perform recovery studies by spiking a known amount of pure drug into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the test concentration). Calculate the percentage recovery at each level.
-
Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution (e.g., 100 µg/mL) on the same day.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on different days, with different analysts, or on different equipment. The relative standard deviation (%RSD) for both should be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally make small variations in the method parameters, such as flow rate (±5%), column temperature (±2°C), and mobile phase organic content (±5%), and observe the effect on the results, including retention time and peak area.[7]
Data Presentation
Summary of Forced Degradation Results
The results indicated that Tenatoprazole is highly susceptible to degradation under acidic, neutral hydrolytic, and oxidative conditions.[6][7] Mild degradation was observed in basic conditions, while the drug was found to be relatively stable in its solid state against thermal and photolytic stress.[6][8] In all cases, the degradation products were well-resolved from the parent drug peak.
| Stress Condition | Reagent / Condition | Duration | % Degradation (Approx.) | Observations |
| Acid Hydrolysis | 0.1N HCl | 2 hours @ 80°C | Extensive | Significant degradation observed. |
| Base Hydrolysis | 0.1N NaOH | 12 hours @ 80°C | Mild | Minor degradation peaks appeared. |
| Neutral Hydrolysis | Water | 12 hours @ 80°C | Extensive | Significant degradation observed. |
| Oxidative | 30% H₂O₂ | 1 hour @ 80°C | Extensive | Major degradation peak formed. |
| Photolytic | Solid state, UV light | ICH Q1B | Minimal | Drug is relatively stable. |
| Thermal | Solid state | - | Minimal | Drug is relatively stable. |
| Table 2: Summary of Forced Degradation Study Results for Tenatoprazole.[6][7][8] |
Summary of Method Validation Parameters
The developed method met all acceptance criteria as per ICH guidelines, confirming its suitability for stability testing.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference observed. Peak purity > 99.5%. | Method must be specific. |
| Linearity Range | 0.5 - 160 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | < 2.0% | %RSD ≤ 2.0% |
| - Intermediate Precision | < 2.0% | %RSD ≤ 2.0% |
| Robustness | No significant impact on results. | Method remains unaffected. |
| Table 3: Summary of Validation Data for the Tenatoprazole Method.[6][7][8] |
Conclusion
A simple, specific, accurate, and precise stability-indicating RP-HPLC-PDA method has been successfully developed and validated for the quantitative analysis of Tenatoprazole. The method effectively separates the parent drug from its degradation products formed under various stress conditions, as stipulated by ICH guidelines. This validated method is robust and suitable for routine quality control analysis and stability studies of Tenatoprazole in bulk drug and pharmaceutical formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study [scirp.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study [scirp.org]
- 10. hmrlabs.com [hmrlabs.com]
Application Note: Quantitative Determination of Tenatoprazole in Human Plasma by HPLC-UV
Introduction
Tenatoprazole (B1683002) is a proton pump inhibitor (PPI) characterized by an imidazopyridine ring, which contributes to its significantly longer plasma half-life compared to other PPIs like omeprazole.[1][2] This prolonged action makes it a subject of interest for managing gastric acid-related disorders.[3] Accurate and precise quantification of Tenatoprazole in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of Tenatoprazole in human plasma. The method is simple, rapid, and employs a straightforward protein precipitation technique for sample preparation.
Method Summary
This method utilizes protein precipitation with acetonitrile (B52724) for the extraction of Tenatoprazole from human plasma. The chromatographic separation is achieved on a C18 reversed-phase column with a suitable mobile phase, followed by UV detection. The method has been validated for its linearity, precision, accuracy, and stability, demonstrating its suitability for routine analysis in a bioanalytical laboratory.
Materials and Reagents
-
Tenatoprazole working standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or equivalent)
-
Drug-free human plasma (K2EDTA as anticoagulant)
-
Internal Standard (IS), e.g., Pantoprazole (Optional, but recommended for improved precision)[4]
Instrumentation
-
HPLC System: An intelligent HPLC pump, variable wavelength UV-VIS detector, and a manual injector with a 20 μl loop.
-
Column: HiQ sil C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Data Acquisition: Chromatography data station software.
-
Centrifuge: Capable of reaching >3000 x g.
-
Vortex Mixer: Standard laboratory vortex mixer.
-
Pipettes: Calibrated precision pipettes.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of Tenatoprazole working standard.
-
Dissolve in a 10 mL volumetric flask with methanol.
-
Vortex until fully dissolved and make up the volume with methanol.
-
Store at 2-8°C.
-
-
Working Stock Solutions:
-
Prepare a series of working stock solutions by serially diluting the primary stock solution with methanol to achieve concentrations required for calibration standards and quality control samples.
-
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Curve (CC) Standards:
-
Prepare a set of at least six non-zero calibration standards by spiking appropriate amounts of the working stock solutions into drug-free human plasma.
-
A typical concentration range is 0.1, 0.5, 1.0, 2.0, 3.0, 4.0, and 5.0 µg/mL.
-
Gently vortex each standard after spiking.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in drug-free human plasma at a minimum of three concentration levels:
-
Low QC (LQC): 0.1 µg/mL.
-
Medium QC (MQC): 2.0 µg/mL.
-
High QC (HQC): 5.0 µg/mL.
-
-
QC samples should be prepared from a separate stock solution than the one used for calibration standards.
-
Store all plasma samples (CC and QC) at -20°C or lower until analysis. Tenatoprazole has been shown to be stable in plasma at -20°C for at least 30 days.[5]
-
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 200 µL of plasma sample into the corresponding tube.
-
Add 400 µL of acetonitrile (as the precipitating agent) to each tube.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 3000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Chromatographic Conditions
-
Column: HiQ sil C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A suitable isocratic mobile phase, for example, a mixture of a buffer (e.g., 10 mM phosphate (B84403) buffer, pH 4.7) and acetonitrile.[4] The exact ratio should be optimized to achieve good separation and peak shape. A previously reported method used a mobile phase that resulted in a retention time of approximately 6.1 minutes for Tenatoprazole.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 307 nm.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
Data Presentation: Method Validation Summary
The following tables summarize the expected performance characteristics of this bioanalytical method based on published data.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 0.1 - 5.0 µg/mL |
| Regression Equation | y = 324.71x + 16487 |
| Correlation Coefficient (r²) | 0.9904 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Table 2: Intra-day and Inter-day Precision and Accuracy
| Spiked Conc. (µg/mL) | Intra-day (n=5) | Inter-day (n=5) | ||
| Mean Conc. Found ± SD (µg/mL) | %CV | Mean Conc. Found ± SD (µg/mL) | %CV | |
| 0.1 (LQC) | 0.08 ± 0.006 | 6.9 | 0.09 ± 0.008 | 8.9 |
| 2.0 (MQC) | 2.1 ± 0.10 | 4.8 | 2.0 ± 0.12 | 6.0 |
| 5.0 (HQC) | 4.8 ± 0.21 | 4.5 | 4.9 ± 0.25 | 5.1 |
%CV (Coefficient of Variation) should be ≤15% (≤20% for LLOQ) as per bioanalytical validation guidelines.[7]
Table 3: Recovery and Stability
| Parameter | Concentration (µg/mL) | Mean Result ± SD |
| Mean Extraction Recovery | 0.1 | 87.21 ± 5.02 % |
| 1.0 | 93.06 ± 6.23 % | |
| 5.0 | 95.01 ± 5.23 % | |
| Freeze-Thaw Stability (3 cycles) | LQC & HQC | Within ±15% of nominal |
| Short-Term Stability (24h, RT) | LQC & HQC | Within ±15% of nominal |
| Long-Term Stability (-20°C, 30 days) | LQC & HQC | Stable |
Visualization
Experimental Workflow Diagram
Caption: Workflow for Tenatoprazole analysis in human plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC determination and pharmacokinetic study of tenatoprazole in dog plasma after oral administration of enteric-coated capsule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Tenatoprazole degradation under acidic, neutral, and oxidative stress conditions
Technical Support Center: Tenatoprazole (B1683002) Degradation Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the degradation of tenatoprazole under various stress conditions. The information is compiled from published stability studies and is intended to aid in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of tenatoprazole under stress conditions?
A1: Tenatoprazole is a proton pump inhibitor (PPI) that is known to be unstable in acidic environments, which is a characteristic feature of this drug class required for its activation.[1][2][3] Published studies indicate that tenatoprazole shows extensive degradation under acidic, neutral (hydrolysis), and oxidative conditions.[1][4][5][6][7] It exhibits mild degradation in basic conditions and is relatively stable in its solid state.[4][5][7]
Q2: Why is it crucial to perform forced degradation studies for tenatoprazole?
A2: Forced degradation studies are essential for several reasons. They help in developing and validating stability-indicating analytical methods, which can accurately measure the drug substance in the presence of its degradation products.[8][9][10] These studies also help to elucidate the degradation pathways and identify the potential degradation products of the active ingredient, which is a key regulatory requirement for ensuring the quality and safety of the drug product.[8][9][10]
Q3: What are the major degradation products of tenatoprazole observed under stress conditions?
A3: Like other sulfoxide-containing PPIs, tenatoprazole is expected to form sulfide (B99878) and sulfone derivatives under various stress conditions.[8][11] Under acidic conditions, a complex rearrangement occurs, leading to the active sulfenamide (B3320178) species.[2][3] Oxidative conditions typically lead to the formation of the tenatoprazole sulfone.[8][11] Non-enzymatic formation of tenatoprazole sulfide has also been reported.[11]
Q4: Can I use an existing HPLC method for other PPIs to analyze tenatoprazole degradation?
A4: While methods for other PPIs like pantoprazole (B1678409) or omeprazole (B731) can be a good starting point, it is crucial to validate the method specifically for tenatoprazole.[8][12][13] The method's specificity must be demonstrated to ensure it can separate tenatoprazole from all its potential degradation products without interference. Different PPIs may have different degradation profiles.[8][14]
Troubleshooting and Experimental Guides
This section provides detailed protocols and troubleshooting tips for conducting forced degradation studies on tenatoprazole.
Experimental Workflow for Forced Degradation
The following diagram outlines a typical workflow for conducting a forced degradation study.
Protocols for Stress Conditions
The following protocols are based on typical conditions used for forced degradation studies of proton pump inhibitors. Researchers should optimize these conditions to achieve a target degradation of 10-30%.[9]
| Stress Condition | Reagent / Condition | Typical Procedure | Common Troubleshooting Issue | Recommended Solution |
| Acidic Degradation | 0.1 M HCl | Mix equal volumes of drug stock solution and 0.1 M HCl. Keep at room temperature or heat (e.g., 80°C) for a specified time (e.g., 1 hour).[6] Withdraw samples at intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis. | Issue: Degradation is too rapid, making it difficult to analyze intermediate time points. | Solution: Perform the study at a lower temperature (e.g., room temperature or refrigerated) or use a lower concentration of acid (e.g., 0.01 M HCl). |
| Neutral Degradation (Hydrolysis) | Purified Water | Mix drug stock solution with purified water. Reflux or keep at elevated temperature (e.g., 70°C) for several hours/days. Withdraw samples, cool if necessary, and dilute for analysis. | Issue: No significant degradation is observed. | Solution: Increase the temperature or extend the duration of the study. Ensure the pH is truly neutral (pH 6-7). |
| Oxidative Degradation | 3-30% H₂O₂ | Mix drug stock solution with hydrogen peroxide solution. Keep at room temperature for a specified time (e.g., 2-3 hours).[12] Withdraw samples at intervals and dilute for analysis. | Issue: HPLC column performance degrades over time. | Solution: The presence of residual peroxide can damage the stationary phase. Quench the reaction by adding a small amount of a reducing agent like sodium bisulfite before injection, but ensure it doesn't interfere with the chromatogram. |
Analytical Method Details
Successful separation of tenatoprazole and its degradation products has been achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5]
| Parameter | Example 1 | Example 2 |
| Column | Chemito ODS-3 (C18), 5 µm, 250 mm x 4.6 mm[4] | Kromasil C18, 5 µm, 250 mm x 4.6 mm[5][6][7] |
| Mobile Phase | Methanol : 0.01 M Acetate Buffer (pH 4.5) (55:45 v/v)[4] | Methanol : THF : Acetate Buffer (pH 6.0) (68:12:20 v/v/v)[5][6][7] |
| Flow Rate | 1.0 mL/min[4][5] | 1.0 mL/min[5][6][7] |
| Column Temperature | Ambient | 45°C[5][6][7] |
| Detection Wavelength | 306 nm[4] | 307 nm[1][5] |
Degradation Pathway Visualizations
The following diagrams illustrate the key chemical transformations tenatoprazole undergoes under acidic and oxidative stress.
Acid-Catalyzed Activation Pathway
Under highly acidic conditions (pH ~1), as found in the parietal cell canaliculi, tenatoprazole undergoes a two-step protonation and rearrangement to form the active, thiophilic sulfenamide intermediate, which then inhibits the proton pump.[2]
Oxidative Degradation Pathway
In the presence of oxidizing agents, the sulfoxide (B87167) moiety of tenatoprazole is oxidized to form the corresponding sulfone derivative. This is a common degradation pathway for PPIs.[8][11]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-UV and LC-MS evaluation of stress degradation behaviour of tenatoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study [scirp.org]
- 6. Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. biopharminternational.com [biopharminternational.com]
- 10. biotech-asia.org [biotech-asia.org]
- 11. mdpi.com [mdpi.com]
- 12. ajrconline.org [ajrconline.org]
- 13. researchgate.net [researchgate.net]
- 14. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tenatoprazole Sodium Solubility for Intravenous Use
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the aqueous solubility of Tenatoprazole sodium for intravenous (IV) administration. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the formulation of this compound for intravenous administration.
Q1: My this compound powder is not dissolving completely in water for injection. What could be the issue?
A1: Several factors can contribute to the incomplete dissolution of this compound:
-
pH of the Solution: Tenatoprazole is a weak base with a pKa of approximately 4.1 and is known to be unstable in acidic conditions.[1] Its aqueous solubility is significantly influenced by pH, with much better solubility in alkaline solutions.[2][3] Standard water for injection can have a pH ranging from 5.0 to 7.0. If the pH is not sufficiently alkaline, the solubility will be limited.
-
Temperature: While specific data for this compound is limited, the solubility of most compounds is temperature-dependent. Ensure your solvent is at ambient temperature as specified in general reconstitution guidelines.[2]
-
Salt Form Purity: The quality and purity of the this compound active pharmaceutical ingredient (API) can affect its solubility.
Troubleshooting Steps:
-
Measure the pH of your final solution. If it is neutral or acidic, consider adjusting the pH to a more alkaline range (e.g., pH 8-10) using a biocompatible base like sodium hydroxide. Note that the reconstituted solution of other injectable PPIs, like esomeprazole, typically has a pH between 9 and 11.[4]
-
Ensure vigorous agitation (e.g., vortexing or swirling) during reconstitution to facilitate dissolution.[2]
-
If permitted by your experimental design, gentle warming and sonication can aid in dissolving the compound.[5]
Q2: I've dissolved my this compound in an organic solvent, but it precipitates when I dilute it with an aqueous buffer (e.g., 0.9% Saline or 5% Dextrose). How can I prevent this?
A2: This is a common issue known as "crashing out," which occurs when a drug that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble.
Troubleshooting Steps:
-
Reverse the Order of Addition: Always add the organic stock solution dropwise to the larger volume of the vigorously stirring aqueous buffer.[6][7] This allows for rapid dispersion and prevents localized supersaturation.
-
Maintain Sufficient Co-solvent Concentration: The final concentration of the organic co-solvent in your aqueous solution may be too low to maintain the solubility of the this compound. You may need to increase the final concentration of the co-solvent. However, be mindful of the acceptable limits of organic solvents for intravenous administration due to potential toxicity.[8]
-
pH Control: Ensure the pH of the final aqueous solution is in the optimal range for this compound solubility (alkaline).[2][9]
-
Consider Formulation Aids: If simple dilution is not feasible, you may need to employ solubility enhancement techniques such as using cosolvents, cyclodextrins, or developing a nanoparticle formulation as detailed in the experimental protocols section.
Q3: My reconstituted this compound solution is clear initially but becomes cloudy or shows precipitates over time. What is happening?
A3: This suggests that the solution is not stable. The following could be the causes:
-
Chemical Degradation: Tenatoprazole is unstable in acidic and even neutral conditions over time, leading to the formation of less soluble degradation products.[1][10][11]
-
Temperature Effects: Changes in temperature during storage can affect solubility, potentially leading to precipitation if the solution was saturated at a higher temperature.
-
Interaction with IV Bag/Tubing: Although less common, interactions with the materials of the infusion container (e.g., PVC) can sometimes lead to instability. Stability studies for other PPIs like pantoprazole (B1678409) have been conducted in PVC minibags.[8][12]
Troubleshooting Steps:
-
Verify pH: Re-check the pH of the solution. A drop in pH could accelerate degradation.
-
Storage Conditions: Store the reconstituted solution according to established stability data for similar compounds. For instance, reconstituted pantoprazole sodium has been shown to be stable for specific periods at both refrigerated (2-8°C) and room temperatures.[8][12] Always protect the solution from light unless otherwise specified.
-
Use Immediately: It is best practice to use reconstituted solutions as soon as possible after preparation unless extended stability data is available.
Q4: What are the most common intravenous fluids to use as a vehicle for this compound?
A4: Based on common practice for other intravenous proton-pump inhibitors like pantoprazole and esomeprazole, the most suitable and widely used infusion fluids are:[4][8][12]
-
0.9% Sodium Chloride Injection, USP
-
5% Dextrose Injection, USP (D5W)
-
Lactated Ringer's Injection, USP
Studies on other PPIs have shown better stability in 0.9% Sodium Chloride compared to 5% Dextrose.[12][13]
II. Data on Factors Influencing Solubility
While specific quantitative solubility data for this compound in various intravenous fluids is not extensively available in the public domain, the following table summarizes the key factors known to influence its solubility and stability, with comparative data from other PPIs where available.
| Factor | Effect on this compound Solubility/Stability | Supporting Evidence / Rationale |
| pH | Solubility and stability are highly pH-dependent. Sparingly soluble in neutral media, unstable in acidic media (pH < 4), and more soluble and stable in alkaline media (pH > 7).[1][3] | The molecular structure of PPIs makes them prone to acid-catalyzed degradation. They are more stable at higher pH values.[2][9] |
| Temperature | Increased temperature may increase the rate of dissolution but can also accelerate chemical degradation. | General chemical kinetics principles. Stability studies for other PPIs are often conducted at both refrigerated (4°C) and room temperature (23°C).[8] |
| Choice of IV Fluid | Expected to be more stable in 0.9% NaCl than in 5% Dextrose. | Studies on omeprazole (B731) and pantoprazole show a greater decrease in concentration over time when diluted in D5W compared to 0.9% NaCl.[12][13] |
| Cosolvents | Water-miscible organic solvents like PEG 400 and Propylene Glycol can significantly increase solubility. | These solvents reduce the polarity of the aqueous vehicle, enhancing the dissolution of hydrophobic drugs.[14][15][16] |
| Complexing Agents | Cyclodextrins can form inclusion complexes, increasing aqueous solubility and stability. | The hydrophobic inner cavity of cyclodextrins encapsulates the drug molecule, while the hydrophilic exterior improves water solubility.[17][18][19] |
III. Experimental Protocols for Solubility Enhancement
The following are detailed methodologies for key experiments aimed at improving the solubility of this compound for intravenous administration.
Protocol 1: Solubility Enhancement using Cosolvency
This protocol describes the use of a cosolvent system to increase the aqueous solubility of this compound.
Materials:
-
This compound API
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
0.9% Sodium Chloride Injection, USP
-
Sterile vials
-
Magnetic stirrer and stir bars
-
Validated analytical method (e.g., HPLC-UV) for this compound quantification.[1][20]
Methodology:
-
Prepare Cosolvent Blends: Prepare various blends of cosolvents with 0.9% Sodium Chloride. For example:
-
10% PEG 400 in 0.9% NaCl (v/v)
-
20% PEG 400 in 0.9% NaCl (v/v)
-
10% PG in 0.9% NaCl (v/v)
-
20% PG in 0.9% NaCl (v/v)
-
-
Determine Saturation Solubility (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of each cosolvent blend in separate sterile vials.
-
Seal the vials and place them on a magnetic stirrer at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, visually confirm that excess solid this compound remains.
-
Filter the supernatant through a 0.22 µm syringe filter to remove undissolved solid.
-
Dilute an aliquot of the clear filtrate with the mobile phase of the analytical method.
-
Quantify the concentration of this compound using a validated HPLC-UV method.
-
-
Data Analysis:
-
Calculate the saturation solubility in mg/mL for each cosolvent blend.
-
Compare the results to the solubility in 0.9% Sodium Chloride alone to determine the extent of solubility enhancement.
-
Protocol 2: Solubility Enhancement via Cyclodextrin (B1172386) Complexation
This protocol outlines the preparation and evaluation of a this compound inclusion complex with a modified cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which is known for its parenteral safety.[21]
Materials:
-
This compound API
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Freeze-dryer
-
Validated analytical method (e.g., HPLC-UV)
Methodology:
-
Phase Solubility Study:
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0%, 2%, 4%, 6%, 8%, 10% w/v).
-
Add an excess amount of this compound to each solution.
-
Follow the shake-flask method as described in Protocol 1 (steps 2b-2e) to determine the concentration of dissolved this compound at each HP-β-CD concentration.
-
Plot the solubility of this compound against the concentration of HP-β-CD to determine the complexation efficiency.
-
-
Preparation of the Solid Inclusion Complex (Kneading Method):
-
Based on the phase solubility study, determine the optimal molar ratio of this compound to HP-β-CD (commonly 1:1).
-
In a mortar, place the calculated amount of HP-β-CD and add a small amount of water to form a paste.
-
Gradually add the this compound to the paste and knead for 60 minutes.
-
Dry the resulting solid mass under vacuum at 40°C for 24 hours.
-
Pulverize the dried complex and store it in a desiccator.
-
-
Evaluation of the Complex:
-
Determine the dissolution rate of the prepared complex in 0.9% Sodium Chloride and compare it to that of the pure drug.
-
Characterize the complex using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD) to confirm the formation of the inclusion complex.
-
Protocol 3: Formulation of this compound-Loaded Nanoparticles
This protocol describes the preparation of polymeric nanoparticles encapsulating this compound using the solvent evaporation method, a common technique for biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)).
Materials:
-
This compound API
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Polyvinyl alcohol (PVA) (stabilizer)
-
Deionized water
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
Methodology:
-
Preparation of the Organic Phase:
-
Dissolve a known amount of this compound and PLGA in the organic solvent (e.g., 10 mg of drug and 100 mg of PLGA in 2 mL of DCM).
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution of PVA (e.g., 1% w/v in 10 mL of deionized water).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 15,000 rpm) or sonicating on an ice bath for 2-5 minutes to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a magnetic stirrer and stir at room temperature for 3-4 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Harvesting and Washing:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 g for 20 minutes) to pellet the nanoparticles.
-
Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this washing step twice to remove excess PVA and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the washed nanoparticles can be resuspended in a small amount of water containing a cryoprotectant (e.g., sucrose (B13894) or trehalose) and then freeze-dried to obtain a powder.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Calculate the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the drug content using a validated HPLC-UV method.
-
IV. Visualizations
The following diagrams illustrate key workflows and relationships discussed in this guide.
Caption: Troubleshooting workflow for precipitation issues.
Caption: Overview of solubility enhancement strategies.
Caption: Impact of pH on Tenatoprazole's stability.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. rch.org.au [rch.org.au]
- 3. Buy Tenatoprazole (sodium) [smolecule.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. static.nsta.org [static.nsta.org]
- 6. Extended stability of pantoprazole for injection in 0.9% sodium chloride or 5% dextrose at 4°c and 23°c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extended Stability of Pantoprazole for Injection in 0.9% Sodium Chloride or 5% Dextrose at 4°C and 23°C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Stability of Pantoprazole Sodium in Glass Vials, Polyvinyl Chloride Minibags, and Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. japer.in [japer.in]
- 15. kinampark.com [kinampark.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 18. sciforum.net [sciforum.net]
- 19. researchgate.net [researchgate.net]
- 20. sphinxsai.com [sphinxsai.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tenatoprazole Dosage for Sustained 24-Hour Acid Suppression
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing tenatoprazole (B1683002) dosage to achieve sustained 24-hour gastric acid suppression. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of tenatoprazole over other proton pump inhibitors (PPIs) for 24-hour acid suppression?
Tenatoprazole, a novel proton pump inhibitor, possesses a significantly longer plasma half-life, approximately seven times that of other PPIs like esomeprazole (B1671258).[1][2] This extended half-life contributes to more consistent acid suppression, particularly during the nighttime, a period where other PPIs may show reduced efficacy, leading to nocturnal acid breakthrough.[1][3]
Q2: What is the mechanism of action for tenatoprazole?
Tenatoprazole is a prodrug that, in the acidic environment of the stomach's parietal cells, converts to its active sulfenamide (B3320178) form.[2] This active metabolite then irreversibly binds to the cysteine residues of the H+/K+-ATPase enzyme (the proton pump), inhibiting its function and thus blocking the final step of gastric acid secretion.[2][4] Tenatoprazole has an imidazopyridine ring in its structure, which differentiates it from the benzimidazole (B57391) moiety found in many other PPIs.[2][5]
Q3: How is tenatoprazole metabolized, and are there any potential drug interactions?
Tenatoprazole is primarily metabolized in the liver by the cytochrome P450 system, specifically by the CYP2C19 and CYP3A4 enzymes.[6][7] CYP2C19 is mainly responsible for the hydroxylation of tenatoprazole, while CYP3A4 is involved in its sulfoxidation.[7] Genetic variations in CYP2C19 can influence the metabolism of tenatoprazole, potentially affecting its efficacy and safety profile. As with other drugs metabolized by these enzymes, there is a potential for drug-drug interactions.
Q4: How does the efficacy of tenatoprazole compare to esomeprazole at different dosages?
Clinical studies have shown that tenatoprazole 40 mg provides more potent 24-hour acid suppression compared to both tenatoprazole 20 mg and esomeprazole 40 mg.[1] The superiority of tenatoprazole 40 mg is particularly evident during the nighttime, with a significantly higher median pH and a greater percentage of time with intragastric pH > 4.[1][8][9][10]
Troubleshooting Guide
Issue 1: Suboptimal Nocturnal Acid Control
-
Problem: Researchers observe significant drops in intragastric pH during the night (nocturnal acid breakthrough) despite administering a standard dose of a conventional PPI.
-
Troubleshooting Steps:
-
Dosage and PPI Selection: Consider switching to a PPI with a longer half-life, such as tenatoprazole. Studies consistently demonstrate that tenatoprazole 40 mg is more effective than esomeprazole 40 mg in controlling nocturnal acid secretion.[1][8][9][10]
-
Timing of Administration: While morning administration is generally recommended for PPIs, the prolonged half-life of tenatoprazole may offer more flexibility.[11] However, for initial optimization, adhere to a consistent pre-meal dosing schedule.
-
Data Analysis: When analyzing 24-hour pH monitoring data, specifically segment the nighttime period to accurately quantify the duration and depth of acid suppression. Compare the percentage of time with pH > 4 during the night for different treatment arms.
-
Issue 2: Variability in Patient Response to Tenatoprazole
-
Problem: In a cohort of study subjects, there is a wide range of responses to a fixed dose of tenatoprazole.
-
Troubleshooting Steps:
-
CYP2C19 Genotyping: Investigate the genetic polymorphism of the CYP2C19 enzyme in the study population. Variations in this enzyme can lead to differences in drug metabolism, affecting plasma concentrations and, consequently, the level of acid suppression.
-
Pharmacokinetic Analysis: Measure plasma concentrations of tenatoprazole over a 24-hour period to correlate drug exposure (Area Under the Curve - AUC) with pharmacodynamic outcomes (intragastric pH). The AUC of tenatoprazole has been shown to correlate well with its acid-suppressing effect.[12]
-
Dose Titration: For subjects identified as rapid metabolizers or those with a suboptimal response, a higher dose of tenatoprazole (e.g., 60 mg or 90 mg of S-tenatoprazole-Na) could be explored, as studies have shown a dose-dependent increase in acid suppression.[13]
-
Data Presentation
Table 1: Comparison of Tenatoprazole and Esomeprazole on 24-hour Intragastric pH
| Treatment Group | 24-hour Median pH | Daytime Median pH | Nighttime Median pH | % Time pH > 4 (24h) | % Time pH > 4 (Nighttime) |
| Tenatoprazole 20 mg (T20) | 4.0 | 3.9 | 4.1 | - | - |
| Tenatoprazole 40 mg (T40) | 4.6 | 4.5 | 4.7 | 72.5% | 64.3% |
| Esomeprazole 40 mg (E40) | 4.2 | - | 3.6 | 62.2% | 46.8% |
Data compiled from multiple studies.[1][9][10]
Table 2: Pharmacokinetic Parameters of S-Tenatoprazole-Na and Esomeprazole
| Treatment Group | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| S-tenatoprazole-Na 30 mg | - | - | - |
| S-tenatoprazole-Na 60 mg | - | - | - |
| S-tenatoprazole-Na 90 mg | - | - | - |
| Esomeprazole 40 mg | - | - | - |
Specific quantitative values for Cmax, Tmax, and AUC for S-tenatoprazole-Na were not available in the provided search results.
Experimental Protocols
1. Study Design for Comparing PPI Efficacy
A randomized, double-blind, crossover study design is commonly employed to compare the efficacy of different PPI dosages.
-
Participants: Healthy, Helicobacter pylori-negative male volunteers are typically recruited.
-
Treatment Periods: Subjects receive each treatment (e.g., tenatoprazole 20 mg, tenatoprazole 40 mg, and esomeprazole 40 mg) once daily for a set duration, often 7 days.[1]
-
Washout Period: A washout period of at least 14 days is implemented between each treatment period to ensure complete elimination of the previous drug.[1]
-
Primary Endpoint: The primary endpoint is typically the 24-hour intragastric pH profile, measured on the final day of each treatment period.
2. 24-Hour Intragastric pH Monitoring
-
Procedure: A pH monitoring probe is inserted through the nasal passage and positioned in the stomach. The probe continuously records the intragastric pH for a 24-hour period.
-
Data Analysis: The recorded data is analyzed to determine key parameters such as:
-
Median 24-hour, daytime, and nighttime pH.
-
Percentage of time the intragastric pH remains above a certain threshold (e.g., pH > 4).
-
Duration and frequency of nocturnal acid breakthrough events (defined as a drop in pH to below 4 for at least one continuous hour during the night).
-
Visualizations
Caption: Mechanism of action of Tenatoprazole.
Caption: Crossover study experimental workflow.
Caption: Troubleshooting suboptimal acid suppression.
References
- 1. Tenatoprazole, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragastric pH and comparison with esomeprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Tenatoprazole - Wikipedia [en.wikipedia.org]
- 6. Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative study of the early effects of tenatoprazole 40 mg and esomeprazole 40 mg on intragastric pH in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect on intragastric pH of a PPI with a prolonged plasma half-life: comparison between tenatoprazole and esomeprazole on the duration of acid suppression in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimal PPI Dosing for Improving GERD Symptoms: Is Timing Everything? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The pharmacodynamics and pharmacokinetics of S-tenatoprazole-Na 30 mg, 60 mg and 90 mg vs. esomeprazole 40 mg in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Tenatoprazole stability issues in formulation development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of Tenatoprazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges encountered with Tenatoprazole during formulation development?
A1: Tenatoprazole, like other proton pump inhibitors (PPIs), is susceptible to degradation in the presence of acidic and oxidative conditions.[1] Extensive degradation occurs in acidic, neutral, and oxidative environments, while it shows milder degradation in basic conditions.[2] The solid-state of the drug is relatively stable.[2] Therefore, protecting the active pharmaceutical ingredient (API) from the acidic environment of the stomach is a critical formulation challenge.
Q2: What are the main degradation pathways for Tenatoprazole?
A2: The primary degradation pathways for Tenatoprazole are hydrolysis and oxidation. In acidic media, Tenatoprazole undergoes rapid degradation.[2] It is also unstable under oxidative stress, for instance, in the presence of hydrogen peroxide.[2]
Q3: Are there any specific excipients that are known to be incompatible with Tenatoprazole?
A3: While specific incompatibility studies with a wide range of excipients for Tenatoprazole are not extensively published, general principles for PPIs apply. Acidic excipients should be avoided as they can accelerate the degradation of Tenatoprazole. Attention should also be paid to the presence of reactive impurities in excipients, such as peroxides in povidone and polyethylene (B3416737) glycols (PEGs), which can lead to oxidative degradation.
Q4: How can the stability of Tenatoprazole be improved in a solid oral dosage form?
A4: The most common and effective strategy to enhance the stability of Tenatoprazole is to protect it from the acidic environment of the stomach by applying an enteric coating to the tablet or pellets.[3] This coating is resistant to gastric fluid but dissolves in the higher pH of the small intestine. Additionally, incorporating alkalizing agents or buffers in the core formulation can help to create a more stable microenvironment for the drug. The use of antioxidants may also be considered to prevent oxidative degradation.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Significant degradation of Tenatoprazole in the formulation during stability studies. | - Inadequate protection from acidic conditions. - Presence of oxidative agents or reactive impurities in excipients. - High moisture content in the formulation. | - Optimize the enteric coating by adjusting the polymer type and coating thickness. - Incorporate an alkaline buffer like magnesium oxide or meglumine (B1676163) in the core formulation.[4] - Screen excipients for reactive impurities. - Consider adding an antioxidant such as butylated hydroxytoluene (BHT) to the formulation.[5] - Ensure proper drying of granules and tablets to minimize moisture content. |
| Discoloration (e.g., darkening) of tablets upon storage. | - Degradation of Tenatoprazole. - Maillard reaction between the API and reducing sugars (e.g., lactose). | - Investigate the degradation products to confirm the cause. - If a Maillard reaction is suspected, replace the reducing sugar with a non-reducing excipient like mannitol (B672) or microcrystalline cellulose. |
| Failure to meet dissolution specifications (e.g., premature drug release in acidic medium). | - Insufficient or non-uniform enteric coating. - Cracks or defects in the coating. | - Increase the weight gain of the enteric coat. - Optimize the coating process parameters (e.g., spray rate, atomization pressure, pan speed, drying temperature). - Consider applying a sub-coat (e.g., with HPMC) to ensure a smooth surface for the enteric coat and to act as a barrier. |
| Variable and inconsistent drug release profiles between batches. | - Inconsistent coating thickness. - Segregation of the powder blend during compression. | - Implement stringent in-process controls for the coating process. - Optimize the granulation and blending processes to ensure a homogenous powder mix. |
Quantitative Data on Tenatoprazole Stability
Table 1: Forced Degradation of Tenatoprazole under Various Stress Conditions
| Stress Condition | % Degradation |
| Acid Hydrolysis (0.1N HCl, 1 hour at 80°C) | Extensive |
| Base Hydrolysis (0.1N NaOH, 2 hours at 80°C) | Mild |
| Neutral Hydrolysis (Water, 12 hours at 80°C) | Extensive |
| Oxidative Degradation (30% H₂O₂, 1 hour at 80°C) | Extensive |
Source: Adapted from studies on forced degradation of Tenatoprazole.[2][6]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Tenatoprazole
This method is designed for the quantification of Tenatoprazole and the separation of its degradation products.
1. Chromatographic Conditions:
-
Column: Kromasil C18 (250 mm × 4.6 mm, 5.0 µm particle size)[2]
-
Mobile Phase: Methanol (B129727): THF: Acetate (B1210297) Buffer (pH 6.0) (68:12:20 v/v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 45°C[2]
-
Detection Wavelength: 307 nm[2]
-
Injection Volume: 20 µL
2. Preparation of Solutions:
-
Acetate Buffer (pH 6.0): Prepare a solution of ammonium (B1175870) acetate and adjust the pH to 6.0 with acetic acid.
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Tenatoprazole reference standard in methanol. Further dilute with the mobile phase to the desired concentration.
-
Sample Solution (from tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 20 mg of Tenatoprazole and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute a suitable aliquot of the filtrate with the mobile phase to obtain a final concentration of approximately 100 µg/mL.
-
3. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The theoretical plates for the Tenatoprazole peak should be not less than 2000.
-
The tailing factor for the Tenatoprazole peak should be not more than 2.0.
4. Analysis:
-
Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
Calculate the amount of Tenatoprazole in the sample by comparing the peak area with that of the standard.
Visualizations
Caption: Tenatoprazole degradation pathways.
Caption: Tenatoprazole formulation workflow.
Caption: Troubleshooting stability issues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. drugs.com [drugs.com]
- 6. Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study [scirp.org]
Overcoming endogenous interferences in plasma analysis of Tenatoprazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming endogenous interferences during the plasma analysis of Tenatoprazole (B1683002).
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of Tenatoprazole in plasma, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing poor peak shape or peak splitting for Tenatoprazole?
-
Potential Cause: Suboptimal chromatographic conditions or column degradation.
-
Solution:
-
Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and that the pH is appropriate for Tenatoprazole, which is known to be unstable in acidic conditions.[1]
-
Column: Check the column for contamination or degradation. A guard column can help protect the analytical column. Consider flushing the column or replacing it if performance does not improve.
-
Injection Volume: An excessive injection volume can lead to peak distortion. Try reducing the injection volume.
-
Q2: My recovery for Tenatoprazole is consistently low. What are the likely causes?
-
Potential Cause 1: Inefficient Protein Precipitation. Incomplete precipitation of plasma proteins can lead to the loss of Tenatoprazole.
-
Solution: Acetonitrile (B52724) is a commonly used and effective solvent for protein precipitation.[2][3] Ensure an adequate solvent-to-plasma ratio is used; a 3:1 ratio is generally recommended to achieve efficient protein removal.[3][4] The "solvent first" method, where the precipitating solvent is added to the well before the plasma sample, can improve precipitation efficiency.[3]
-
-
Potential Cause 2: Drug-Protein Binding. Tenatoprazole may bind to plasma proteins, and this binding needs to be disrupted for efficient extraction.[5]
-
Solution: The protein precipitation process itself, especially with organic solvents like acetonitrile, helps to disrupt these interactions. Adjusting the pH of the sample can also help overcome protein binding.[5]
-
-
Potential Cause 3: Suboptimal Extraction pH. The pH during a liquid-liquid extraction (LLE) is critical for ensuring the analyte is in a neutral form for efficient partitioning into the organic phase.
-
Solution: Optimize the pH of the aqueous phase to ensure Tenatoprazole is un-ionized.
-
Q3: I am seeing significant signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis. How can I mitigate this?
-
Potential Cause: Co-eluting endogenous components from the plasma matrix are interfering with the ionization of Tenatoprazole in the mass spectrometer source.[6][7]
-
Solutions:
-
Chromatographic Separation: Optimize the chromatographic method to separate Tenatoprazole from the interfering matrix components. This may involve adjusting the mobile phase gradient, changing the column chemistry, or using a more efficient column (e.g., smaller particle size).
-
Sample Preparation: Improve the sample clean-up procedure. While protein precipitation is fast, more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide cleaner extracts.[8]
-
Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard for Tenatoprazole.[6][7] If a SIL-IS is not available, a structural analog that co-elutes with the analyte can be used.[8][9] Pantoprazole (B1678409) has been used as an internal standard for Tenatoprazole analysis.[8]
-
Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to mimic the matrix effects.[10]
-
Q4: There is a high background or interfering peaks at the retention time of Tenatoprazole in blank plasma samples. What should I do?
-
Potential Cause: Contamination of the analytical system or interference from endogenous plasma components.
-
Solutions:
-
System Cleaning: Thoroughly flush the HPLC/UHPLC system and the mass spectrometer to remove any potential contaminants.
-
Method Selectivity: For LC-MS/MS, ensure that the selected precursor and product ion transitions are specific to Tenatoprazole. Published methods can provide a starting point for these parameters.
-
Sample Preparation: As mentioned previously, enhancing the sample clean-up procedure can help remove the specific interfering substances.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical sample preparation method for Tenatoprazole in plasma?
A common and straightforward method is protein precipitation with acetonitrile.[2] Typically, a 3:1 volume ratio of acetonitrile to plasma is used. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is then injected into the LC-MS/MS system.[2][12] For a cleaner sample, liquid-liquid extraction with a solvent like diethyl ether has also been reported.[8]
Q2: What are the key validation parameters for a bioanalytical method for Tenatoprazole?
According to regulatory guidelines from bodies like the EMA and ICH, a bioanalytical method should be validated for:[13][14]
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[8]
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[2][9]
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[1][2][8]
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[2][8]
-
Recovery: The efficiency of the extraction procedure.[2]
-
Matrix Effect: The influence of co-eluting substances on the analyte's ionization.[10]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[1]
Q3: What are some typical chromatographic conditions for Tenatoprazole analysis?
Several studies have used a C18 column for the separation of Tenatoprazole.[1][2][8] The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol.[8][9] Gradient elution is commonly employed in LC-MS/MS methods to achieve better separation and shorter run times.
Q4: How can I assess for matrix effects in my assay?
A common method to evaluate matrix effects is the post-extraction addition method. This involves comparing the response of an analyte spiked into the matrix extract (post-extraction) with the response of the analyte in a neat solution at the same concentration.[7] A ratio of these responses significantly different from 1 indicates the presence of ion suppression or enhancement.
Data Presentation
Table 1: Summary of HPLC-UV Method Parameters for Tenatoprazole Analysis
| Parameter | Reported Values | Reference |
| Column | HiQ sil C18 (4.6 µm x 250 mm) | [2] |
| Mobile Phase | Acetonitrile:Water (Ratio not specified) | [2] |
| Detection | UV-VIS at 307 nm | [2] |
| Retention Time | 6.1 ± 0.2 min | [2] |
| Linearity Range | 0.1 to 5 µg/ml | [2] |
| LLOQ | 0.1 µg/ml | [2] |
| Mean Recovery | 87.21% - 95.01% | [2] |
| Intra-day Precision (%CV) | 4.5% - 6.9% | [2] |
Table 2: Summary of HPLC-UV Method Parameters for Tenatoprazole Analysis in Dog Plasma
| Parameter | Reported Values | Reference |
| Column | Diamonsil C18 (150 x 4.6 mm, 5 µm) | [8] |
| Mobile Phase | 10 mm phosphate buffer (pH 4.7):acetonitrile (70:30, v/v) | [8] |
| Detection | UV at 306 nm | [8] |
| Retention Time | 7.1 min | [8] |
| Linearity Range | 0.02 - 5.0 µg/mL | [8] |
| LLOQ | 20 ng/mL | [8] |
| Inter-day Precision (RSD) | 10.1% - 13.4% | [8] |
| Intra-day Precision (RSD) | 1.4% - 4.6% | [8] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation by Protein Precipitation
This protocol is based on a common method for preparing plasma samples for Tenatoprazole analysis.[2][12]
-
Aliquoting: Aliquot 100 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution (e.g., Pantoprazole in a suitable solvent).
-
Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Injection: Inject a suitable volume (e.g., 20 µL) of the supernatant into the LC-MS/MS system.[2]
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. shim-pol.pl [shim-pol.pl]
- 4. agilent.com [agilent.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC determination and pharmacokinetic study of tenatoprazole in dog plasma after oral administration of enteric-coated capsule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Development of a UHPLC-MS/MS method for the quantification of ilaprazole enantiomers in rat plasma and its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
Technical Support Center: Managing Potential Side Effects of Long-term Tenatoprazole Use
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential side effects associated with the long-term administration of Tenatoprazole in research subjects.
Frequently Asked Questions (FAQs)
Q1: What is Tenatoprazole and how does it work?
A1: Tenatoprazole is a proton pump inhibitor (PPI). It works by irreversibly blocking the hydrogen/potassium adenosine (B11128) triphosphatase (H+/K+ ATPase) enzyme system, also known as the gastric proton pump, in stomach parietal cells. This is the final step in gastric acid secretion. By inhibiting this pump, Tenatoprazole significantly reduces the production of stomach acid.
Q2: What are the known potential long-term side effects of Tenatoprazole and other PPIs?
A2: Long-term use of PPIs like Tenatoprazole has been associated with several potential side effects. These include an increased risk of bone fractures, infections such as Clostridium difficile, and micronutrient deficiencies, specifically of magnesium, vitamin B12, calcium, and iron.[1][2][3][4]
Q3: How does long-term Tenatoprazole use increase the risk of bone fractures?
A3: The exact mechanism is not fully understood, but it is thought that by reducing stomach acid, PPIs may impair the absorption of calcium from the diet.[1][5][6] Over time, this could lead to decreased bone mineral density, making the bones more susceptible to fractures.
Q4: What is the mechanism behind the increased risk of Clostridium difficile infection?
A4: Gastric acid acts as a barrier against ingested pathogens. By suppressing stomach acid, PPIs may allow for the survival and proliferation of bacteria like Clostridium difficile in the gastrointestinal tract, potentially leading to infection.
Q5: Why can long-term Tenatoprazole use lead to magnesium deficiency (hypomagnesemia)?
A5: The precise mechanism is still under investigation, but it is believed that long-term PPI use may interfere with the intestinal absorption of magnesium.[3][7][8] This effect is not fully understood but is a recognized potential complication of prolonged therapy.
Q6: How does Tenatoprazole affect Vitamin B12 levels?
A6: Stomach acid is necessary to release vitamin B12 from food so that it can be absorbed in the small intestine. By reducing gastric acid, long-term PPI use can lead to malabsorption of vitamin B12, potentially resulting in a deficiency.[4][9]
Q7: How should research subjects on long-term Tenatoprazole be monitored for these potential side effects?
A7: Regular monitoring is crucial. This should include periodic assessment of serum magnesium and vitamin B12 levels. Depending on the study population and duration, monitoring of bone mineral density via DEXA scans may also be warranted. Clinical monitoring for signs of infection, particularly diarrhea, is also recommended.
Troubleshooting Guides
Problem: A research subject on long-term Tenatoprazole presents with unexplained muscle weakness, tremors, or an irregular heartbeat.
-
Possible Cause: These symptoms may be indicative of hypomagnesemia (low magnesium levels).
-
Troubleshooting Steps:
-
Immediately notify the principal investigator and the study physician.
-
Collect a blood sample for urgent serum magnesium level analysis. Refer to the Experimental Protocol for Serum Magnesium Measurement.
-
If hypomagnesemia is confirmed, the study physician will determine the appropriate course of action, which may include magnesium supplementation and a re-evaluation of the necessity of continued Tenatoprazole use.
-
Document the adverse event in detail in the subject's research record.
-
Problem: A research subject develops persistent diarrhea.
-
Possible Cause: This could be a sign of a Clostridium difficile infection, a known risk with long-term PPI use.
-
Troubleshooting Steps:
-
Isolate the subject as per institutional infection control guidelines.
-
Collect a stool sample for C. difficile toxin testing.
-
Consult with the study physician for appropriate clinical management, which may involve discontinuing Tenatoprazole and initiating antibiotic therapy.
-
Thoroughly document the event and report it as a potential adverse drug reaction.
-
Problem: Routine bloodwork indicates a low serum vitamin B12 level in a research subject.
-
Possible Cause: Reduced gastric acid from Tenatoprazole may be impairing vitamin B12 absorption.
-
Troubleshooting Steps:
-
Confirm the low vitamin B12 level with a repeat test. Refer to the Experimental Protocol for Serum Vitamin B12 Measurement.
-
The study physician should evaluate the subject for clinical signs of vitamin B12 deficiency (e.g., anemia, neurological symptoms).
-
Consider further testing, such as methylmalonic acid (MMA) levels, to confirm a functional deficiency.
-
Management may include vitamin B12 supplementation (oral, sublingual, or injectable) as determined by the study physician.
-
Data Presentation
Table 1: Summary of Increased Risk for Potential Side Effects with Long-Term PPI Use (from Meta-Analyses)
| Side Effect | Risk Metric | Value (95% Confidence Interval) | Citation(s) |
| Bone Fracture | |||
| Any Site | Hazard Ratio | 1.40 (1.11 - 1.77) | [5] |
| Hip | Relative Risk | 1.30 (1.19 - 1.43) | [6] |
| Spine | Relative Risk | 1.56 (1.31 - 1.85) | [6] |
| Infection | |||
| Clostridium difficile | Odds Ratio | 1.99 (1.73 - 2.30) | [2][10] |
| Hospital-Acquired C. difficile | Odds Ratio | 1.81 (1.52 - 2.14) | [11] |
| Micronutrient Deficiency | |||
| Hypomagnesemia | Odds Ratio | 1.50 (1.1 - 2.0) | [12] |
| Vitamin B12 Deficiency | Odds Ratio | 1.42 (1.16 - 1.73) | [9] |
Disclaimer: The data presented are for the class of proton pump inhibitors. Specific risk levels for Tenatoprazole may vary.
Mandatory Visualization
Experimental Protocols
Protocol 1: Quantitative Measurement of Serum Magnesium
-
Principle: This protocol is based on a colorimetric method where magnesium ions react with a specific dye (e.g., Calmagite or Xylidyl Blue) in an alkaline medium to form a colored complex. The intensity of the color is directly proportional to the magnesium concentration and is measured spectrophotometrically.
-
Specimen Collection and Handling:
-
Collect 3-5 mL of whole blood in a serum separator tube (SST).
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1500 x g for 10 minutes.
-
Carefully aspirate the serum and transfer it to a clean, labeled microcentrifuge tube. Avoid hemolysis, as red blood cells contain higher concentrations of magnesium.
-
Serum can be stored at 2-8°C for up to 7 days or at -20°C for long-term storage.
-
-
Reagents and Equipment:
-
Magnesium reagent kit (containing color reagent, buffer, and standard)
-
Spectrophotometer or microplate reader capable of reading absorbance at ~530 nm
-
Micropipettes and sterile tips
-
Test tubes or 96-well microplate
-
Deionized water
-
Quality control sera (normal and abnormal levels)
-
-
Procedure:
-
Prepare a working reagent by mixing the color and buffer reagents according to the kit manufacturer's instructions.
-
Label tubes/wells for blank, standard, controls, and subject samples.
-
Pipette 1.0 mL of the working reagent into each tube/well.
-
Add 10 µL of deionized water (for blank), magnesium standard, control sera, or subject serum to the respective tubes/wells.
-
Mix gently and incubate at room temperature (e.g., 20-25°C) for 10 minutes.
-
Set the spectrophotometer to zero with the reagent blank at the specified wavelength (e.g., 530 nm).
-
Read and record the absorbance of the standard, controls, and all subject samples.
-
-
Quality Control:
-
Run normal and abnormal controls with each batch of samples. The results must fall within the manufacturer's specified range.
-
The standard curve should be linear.
-
-
Data Analysis:
-
Calculate the magnesium concentration of the samples using the following formula: Magnesium (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
-
Protocol 2: Quantitative Measurement of Serum Vitamin B12
-
Principle: This protocol utilizes a competitive binding immunoassay. Vitamin B12 in the sample competes with a labeled vitamin B12 for a limited number of binding sites on a specific binding protein (e.g., intrinsic factor). The amount of labeled vitamin B12 that binds is inversely proportional to the concentration of vitamin B12 in the sample.
-
Specimen Collection and Handling:
-
Collect 3-5 mL of whole blood in a serum separator tube (SST).
-
Protect the sample from light.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1500 x g for 10 minutes.
-
Transfer the serum to a light-protected, labeled microcentrifuge tube.
-
Serum should be stored at 2-8°C for up to 48 hours or frozen at -20°C for longer periods.
-
-
Reagents and Equipment:
-
Vitamin B12 immunoassay kit
-
Automated immunoassay analyzer or microplate reader with appropriate filters
-
Micropipettes and sterile tips
-
Quality control materials
-
-
Procedure (based on a typical automated analyzer):
-
Perform daily and weekly maintenance on the analyzer as per the manufacturer's instructions.
-
Calibrate the assay using the calibrators provided in the kit.
-
Run quality control samples to ensure the system is performing within specifications.
-
Load the subject serum samples onto the analyzer.
-
Initiate the run. The analyzer will automatically perform the necessary incubation, washing, and reading steps.
-
-
Quality Control:
-
Two levels of controls (normal and low) should be run at the beginning of each shift, after a change of reagent lot, and after each calibration.
-
Control values must be within the established ranges.
-
-
Data Analysis:
-
The analyzer's software will automatically calculate the vitamin B12 concentration for each sample based on the calibration curve.
-
Results are typically reported in pg/mL or pmol/L.
-
Protocol 3: Measurement of Bone Mineral Density (BMD) using Dual-Energy X-ray Absorptiometry (DEXA)
-
Principle: DEXA uses two X-ray beams with different energy levels. The differential absorption of these beams by bone and soft tissue allows for the calculation of bone mineral density (BMD).
-
Subject Preparation:
-
Instruct subjects to avoid taking calcium supplements for 24 hours prior to the scan.
-
Subjects should wear loose-fitting clothing without any metal zippers, buttons, or buckles.
-
Measure the subject's height and weight.
-
-
Equipment:
-
DEXA scanner
-
Positioning aids
-
-
Procedure:
-
Perform daily quality control scans using a phantom as specified by the manufacturer.
-
Position the subject on the scanner table. For a lumbar spine scan, the subject lies supine with their legs elevated on a padded box to flatten the pelvis and lumbar spine. For a hip scan, the subject's leg is positioned with internal rotation.
-
Initiate the scan. The C-arm will move over the area of interest, acquiring the image. The scan time is typically short (a few minutes).
-
Ensure the subject remains still throughout the scan.
-
-
Quality Control:
-
The technologist must be trained and certified in bone densitometry.
-
Regular phantom scans must be performed to ensure machine calibration.
-
Scan analysis should be consistent, following the guidelines of the International Society for Clinical Densitometry (ISCD).
-
-
Data Analysis:
-
The DEXA software will analyze the images to calculate the BMD in g/cm².
-
The software will generate a T-score, which compares the subject's BMD to that of a healthy young adult reference population.
-
A Z-score, which compares the subject's BMD to an age- and sex-matched reference population, will also be generated.
-
A qualified clinician or researcher will interpret the results. A T-score of -2.5 or lower is indicative of osteoporosis.[13]
-
References
- 1. Proton-pump Inhibitor Use and Fracture Risk: An Updated Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proton pump inhibitors therapy and risk of Clostridium difficile infection: Systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Association of Vitamin B12 deficiency with long-term PPIs use: A cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of proton pump inhibitors on fracture risk: report from the Canadian Multicenter Osteoporosis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proton pump inhibitors and risk of fractures: a meta-analysis of 11 international studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA Drug Safety Communication: Low magnesium levels can be associated with long-term use of Proton Pump Inhibitor drugs (PPIs) | FDA [fda.gov]
- 8. Hypomagnesaemia associated with long-term use of proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ASSESSING THE RISK OF HOSPITAL-ACQUIRED CLOSTRIDIUM DIFFICILE INFECTION WITH PROTON PUMP INHIBITOR USE: A META-ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. community.the-hospitalist.org [community.the-hospitalist.org]
- 13. researchgate.net [researchgate.net]
Adjusting mobile phase composition for better HPLC separation of Tenatoprazole
Technical Support Center: Tenatoprazole (B1683002) HPLC Analysis
Welcome to the Technical Support Center for the High-Performance Liquid Chromatography (HPLC) analysis of Tenatoprazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic separations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC separation of Tenatoprazole, with a focus on adjusting the mobile phase composition for improved results.
Question 1: My Tenatoprazole peak is showing significant tailing. What is the likely cause and how can I fix it by adjusting the mobile phase?
Answer:
Peak tailing for a basic compound like Tenatoprazole in reversed-phase HPLC is often caused by secondary interactions between the analyte and residual acidic silanol (B1196071) groups on the silica-based column packing material.[1] This leads to some analyte molecules being retained longer, resulting in an asymmetrical peak.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The primary step is to adjust the pH of the aqueous portion of your mobile phase. Lowering the pH (e.g., to between 2.4 and 5.0) can suppress the ionization of the silanol groups, minimizing these secondary interactions.[2][3] One study found that a mobile phase with a pH of 5.0 provided good resolution and a sharp peak for Tenatoprazole.[3] Conversely, another successful separation was achieved at a pH of 6.0.[4][5][6] It is crucial to operate within the pH stability range of your column.[7]
-
Increase Buffer Concentration: If peak tailing persists, increasing the concentration of your buffer (e.g., from 10mM to 25mM or 50mM) can help to mask the residual silanol sites on the stationary phase.[8] Phosphate (B84403) and acetate (B1210297) buffers are commonly used for Tenatoprazole analysis.[3][4][5][6]
-
Optimize Organic Modifier: While less common for tailing, the choice and concentration of the organic solvent can influence peak shape. Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers for Tenatoprazole separation.[2][3][4][5][6] Experiment with small, incremental changes in the organic-to-aqueous ratio.
Question 2: I am observing peak fronting for my Tenatoprazole peak. What are the potential causes and solutions related to the mobile phase?
Answer:
Peak fronting, where the first half of the peak is broader than the second, can be caused by several factors, including column overload and sample solvent incompatibility.[9][10]
Troubleshooting Steps:
-
Check for Column Overload: Injecting too high a concentration of Tenatoprazole can saturate the stationary phase, leading to peak fronting.[9][10] Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves, reduce your sample concentration or injection volume.[1]
-
Ensure Sample Solvent Compatibility: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it can cause peak distortion.[9] Ideally, dissolve your Tenatoprazole standard and sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[11]
-
Mobile Phase pH: While less common than for tailing, a mobile phase pH that is inappropriate for the analyte's pKa can sometimes contribute to peak fronting.[10] Ensure your mobile phase pH is optimized as discussed for peak tailing.
Question 3: I am not getting adequate separation between Tenatoprazole and its related substances or impurities. How can I improve the resolution by modifying the mobile phase?
Answer:
Improving resolution often involves manipulating the mobile phase to alter the selectivity of the separation.
Troubleshooting Steps:
-
Adjust the Organic-to-Aqueous Ratio: This is the first parameter to adjust. To increase the retention time and potentially improve the separation of early eluting peaks, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. Conversely, to decrease the analysis time, you can increase the organic component. Make small, incremental changes (e.g., 2-5%) to observe the effect on resolution.
-
Change the Organic Modifier: If adjusting the ratio is insufficient, switching the organic solvent can have a significant impact on selectivity. For example, if you are using acetonitrile, try substituting it with methanol, or vice-versa.[12] You can also try ternary mixtures, such as methanol, tetrahydrofuran (B95107) (THF), and an aqueous buffer, which has been shown to be effective for separating Tenatoprazole from its degradation products.[4][5][6]
-
Modify the Mobile Phase pH: Altering the pH of the mobile phase can change the ionization state of Tenatoprazole and its impurities, which in turn affects their retention and can lead to improved separation.[7][13] Explore a range of pH values (e.g., from 3.0 to 6.0) to find the optimal selectivity for your specific separation.
-
Consider Additives: In some cases, adding an ion-pairing reagent to the mobile phase can improve the retention and resolution of ionizable compounds. However, this should be considered a more advanced optimization step.
Data Presentation
The following table summarizes various mobile phase compositions that have been successfully used for the HPLC analysis of Tenatoprazole, providing a starting point for method development and troubleshooting.
| Organic Modifier(s) | Aqueous Component | Ratio (v/v) | pH | Column Type | Reference |
| Acetonitrile | 0.01M Phosphate Buffer | 40:60 | 5.0 | HiQ sil C18 | [3] |
| Methanol, THF | Acetate Buffer | 68:12:20 | 6.0 | Kromasil C18 | [4][5][6] |
| Acetonitrile | 10mM Phosphate Buffer | 40:60 | 2.4 | C18 | [2] |
| Acetonitrile | 10mM Phosphate Buffer | 30:70 | 4.7 | Diamonsil C18 | [14] |
Experimental Protocols
Below are detailed methodologies for preparing the mobile phases cited in the table above.
Protocol 1: Acetonitrile and Phosphate Buffer (pH 5.0) [3]
-
Prepare 0.01M Potassium Dihydrogen Phosphate Buffer: Dissolve approximately 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water.
-
Adjust pH: The unadjusted pH of this buffer is approximately 5.0. If necessary, adjust the pH to 5.0 using dilute orthophosphoric acid or potassium hydroxide.
-
Prepare Mobile Phase: Mix 400 mL of HPLC-grade acetonitrile with 600 mL of the 0.01M phosphate buffer (pH 5.0).
-
Degas: Degas the mobile phase using a suitable method such as sonication or vacuum filtration through a 0.45 µm membrane filter.
Protocol 2: Methanol, THF, and Acetate Buffer (pH 6.0) [4][5][6]
-
Prepare Acetate Buffer: The specific molarity is not stated, but a common starting point is 25mM. To prepare a 25mM acetate buffer, dissolve approximately 2.05 g of sodium acetate in 1000 mL of HPLC-grade water.
-
Adjust pH: Adjust the pH of the acetate buffer to 6.0 using glacial acetic acid.
-
Prepare Mobile Phase: Mix 680 mL of HPLC-grade methanol, 120 mL of HPLC-grade THF, and 200 mL of the acetate buffer (pH 6.0).
-
Degas: Degas the mobile phase using an appropriate method.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common HPLC separation issues for Tenatoprazole by adjusting the mobile phase.
Caption: Workflow for troubleshooting Tenatoprazole HPLC separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. imedpub.com [imedpub.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. moravek.com [moravek.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. veeprho.com [veeprho.com]
- 14. HPLC determination and pharmacokinetic study of tenatoprazole in dog plasma after oral administration of enteric-coated capsule - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Tenatoprazole Degradation During In Vitro Dissolution Studies
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and protocols to address the challenges of Tenatoprazole's instability during in vitro dissolution testing.
Frequently Asked Questions (FAQs)
Q1: Why is Tenatoprazole (B1683002) susceptible to degradation during in vitro dissolution studies? Tenatoprazole is a proton pump inhibitor (PPI) belonging to the substituted benzimidazole (B57391) class. A key physicochemical characteristic of PPIs is their instability in acidic environments.[1][2] Tenatoprazole is a prodrug that requires an acidic environment to convert into its active form, a reactive sulfenamide (B3320178) or sulfenic acid.[3][4] This acid-catalyzed conversion, while essential for its therapeutic action in the body, leads to rapid degradation in acidic dissolution media, posing a significant challenge for accurate in vitro analysis.[5][6][7]
Q2: What is the primary degradation pathway for Tenatoprazole in an acidic medium? In an acidic solution, Tenatoprazole undergoes a two-step protonation, followed by a molecular rearrangement. This process transforms the initial prodrug into a highly reactive tetracyclic sulfenamide.[3] This active intermediate is the species that covalently binds to and inhibits the H+/K+-ATPase (proton pump) in vivo.[3][4][8] However, in an in vitro setting without the target enzyme, this reactive molecule will readily react with other nucleophiles, leading to a variety of degradation products.
Caption: Acid-catalyzed activation and degradation pathway of Tenatoprazole.
Q3: How can the stability of Tenatoprazole be improved in the dissolution medium? The stability of PPIs like Tenatoprazole is pH-dependent, with degradation rates decreasing as the pH increases.[1][2] Therefore, the most effective strategy is to control the pH of the dissolution medium. Using a buffered medium with a neutral or slightly alkaline pH (e.g., pH 7.0 or higher) can significantly minimize degradation.[1] For formulations, the inclusion of alkaline stabilizers, such as dibasic sodium phosphate (B84403), is a common approach to protect the drug.[2]
Troubleshooting Guide
This guide addresses specific issues encountered during the dissolution testing of Tenatoprazole.
| Problem | Potential Cause | Recommended Solution |
| Low and variable drug recovery in acidic media. | Rapid and inconsistent acid-catalyzed degradation of Tenatoprazole.[5][6] | Use a buffered dissolution medium: Employ a phosphate or bicarbonate buffer to maintain a pH where Tenatoprazole is stable (e.g., pH 6.8 or 7.4).[1][9][10] Adopt a two-stage dissolution method: For enteric-coated formulations, use an acid stage (e.g., 0.1 M HCl) for a limited time to test coating integrity, followed by a switch to a high-pH buffer for drug release measurement.[9][11] |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of degradation products due to stress factors (acid, oxidation, heat).[5][7] | Employ a validated stability-indicating HPLC method: Use an analytical method proven to separate the intact drug from its potential degradation products.[12][5][6] Characterize unknown peaks: Use techniques like HPLC-MS to identify the structure of the degradation products. |
| Failure to meet dissolution specifications for enteric-coated tablets. | Premature drug release in the acid stage due to coating failure or drug degradation at the coating-core interface. | Verify the integrity of the enteric coating: Ensure the coating process is robust. Incorporate an alkaline stabilizing layer: Apply a sub-coat of an alkaline agent between the drug core and the enteric coating to create a protective micro-environmental pH.[2] |
| Inconsistent results between different brands or batches. | Differences in formulation excipients, such as the type or amount of alkaline stabilizer used.[2][11] | Use biorelevant dissolution media: Media such as bicarbonate buffers can be more discriminative than standard phosphate buffers in revealing formulation differences.[9][10] Conduct comparative dissolution studies: Test different formulations under identical, stabilized conditions to accurately assess performance differences. |
Experimental Protocols
Protocol 1: Single-Stage Dissolution for Immediate-Release or Uncoated Formulations
This protocol is designed to assess drug release while minimizing degradation by maintaining a neutral pH.
1. Materials & Equipment:
-
USP Dissolution Apparatus 2 (Paddles)
-
Phosphate buffer solution (0.1 M, pH 7.4)
-
Validated stability-indicating HPLC system
-
Tenatoprazole formulation
-
Syringe filters (e.g., 0.45 µm PVDF)
2. Dissolution Medium Preparation:
-
Prepare a 0.1 M phosphate buffer and adjust the pH to 7.4 ± 0.05 using sodium hydroxide (B78521) or phosphoric acid.
3. Experimental Workflow:
-
Set up the dissolution apparatus. Fill each vessel with 900 mL of the pH 7.4 phosphate buffer.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Place one unit of the Tenatoprazole formulation into each vessel.
-
Begin paddle rotation at a specified speed (e.g., 75 RPM).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 10, 20, 30, 45, 60 minutes). Do not replace the withdrawn volume.
-
Immediately filter each sample through a 0.45 µm filter.
-
Analyze the filtered samples promptly using a validated HPLC method to quantify the amount of Tenatoprazole released.
Caption: Workflow for single-stage dissolution of Tenatoprazole.
Protocol 2: Two-Stage Dissolution for Enteric-Coated Formulations
This protocol simulates the physiological transit from the acidic stomach to the more neutral intestine.
1. Materials & Equipment:
-
Same as Protocol 1, plus:
-
0.1 M Hydrochloric acid (HCl) solution
-
0.2 M Sodium phosphate, tribasic solution
2. Experimental Workflow:
-
Acid Stage (2 hours):
-
Fill each vessel with 750 mL of 0.1 M HCl and equilibrate to 37 ± 0.5 °C.
-
Place one enteric-coated tablet in each vessel and start the apparatus (e.g., 75 RPM).
-
After 2 hours, withdraw a sample to test for premature drug release. The amount released should be minimal, per pharmacopeial standards.
-
-
Buffer Stage:
-
Add 250 mL of 0.2 M sodium phosphate, tribasic (pre-equilibrated to 37 °C) to each vessel. This will raise the medium pH to approximately 6.8.
-
Continue the dissolution test for a specified duration (e.g., 60 minutes).
-
Withdraw and filter samples at desired time intervals.
-
-
Analysis:
-
Analyze all collected samples using a validated HPLC method to determine the release profile in the buffer stage.
-
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study [scirp.org]
- 8. selleckchem.com [selleckchem.com]
- 9. In vitro dissolution of proton-pump inhibitor products intended for paediatric and geriatric use in physiological bicarbonate buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vitro dissolution studies: Topics by Science.gov [science.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: CYP2C19 Genotype Considerations in Tenatoprazole Pharmacokinetic Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on incorporating CYP2C19 genotype status into the pharmacokinetic evaluation of Tenatoprazole.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway of Tenatoprazole?
A1: Tenatoprazole, a proton pump inhibitor (PPI), is primarily metabolized in the liver by cytochrome P450 enzymes. The main pathways are 5'-hydroxylation, predominantly catalyzed by CYP2C19, and sulfoxidation, which is mainly carried out by CYP3A4.[1] Additionally, a major metabolite, Tenatoprazole sulfide, is formed non-enzymatically.[1] The activity of CYP2C19 can be a significant determinant of the rate of Tenatoprazole metabolism.[1]
Q2: Why is CYP2C19 genotype important in Tenatoprazole pharmacokinetic studies?
A2: The gene encoding the CYP2C19 enzyme is highly polymorphic, leading to different metabolic phenotypes among individuals.[2] These phenotypes, which include Poor Metabolizers (PM), Intermediate Metabolizers (IM), Normal Metabolizers (NM), Rapid Metabolizers (RM), and Ultrarapid Metabolizers (UM), can significantly alter the plasma exposure of drugs that are CYP2C19 substrates.[2][3] For PPIs, Poor Metabolizers generally exhibit higher plasma concentrations and drug exposure (AUC), while Ultrarapid Metabolizers have lower exposure compared to Normal Metabolizers.[4][5] This variability can impact the drug's efficacy and safety profile, making CYP2C19 genotyping a critical consideration in pharmacokinetic studies.
Q3: What are the different CYP2C19 metabolizer phenotypes and their corresponding genotypes?
A3: The metabolizer phenotype is determined by the combination of alleles an individual carries for the CYP2C19 gene. The key alleles include the normal function (1), loss-of-function (2, 3), and increased function (17) alleles. The phenotype is classified as follows:
| Phenotype | Genotype Examples | Description |
| Ultrarapid Metabolizer (UM) | 17/17 | Individuals with two increased function alleles, leading to very high enzyme activity.[3] |
| Rapid Metabolizer (RM) | 1/17 | Individuals with one normal and one increased function allele, resulting in high enzyme activity.[3] |
| Normal Metabolizer (NM) | 1/1 | Individuals with two normal function alleles, considered the standard metabolic capacity.[3] |
| Intermediate Metabolizer (IM) | 1/2, 1/3, 2/17 | Individuals with one normal and one loss-of-function allele, or one increased and one loss-of-function allele, leading to reduced enzyme activity.[3] |
| Poor Metabolizer (PM) | 2/2, 2/3, 3/3 | Individuals with two loss-of-function alleles, resulting in significantly reduced or no enzyme activity.[3] |
Q4: How does CYP2C19 genotype affect the pharmacokinetics of other PPIs?
Troubleshooting Guide
Issue: High inter-subject variability in pharmacokinetic data.
-
Possible Cause: Underlying genetic variability in the CYP2C19 enzyme is a likely contributor. Unidentified Poor, Intermediate, or Ultrarapid Metabolizers within the study population can lead to wide variations in drug exposure.
-
Troubleshooting Steps:
-
Retrospective Genotyping: If not done initially, perform CYP2C19 genotyping on the study samples to stratify the data by metabolizer status.
-
Data Stratification: Analyze the pharmacokinetic parameters (AUC, Cmax, t1/2) for each CYP2C19 phenotype group separately. This can help to explain the variability and reveal the true pharmacokinetic profile of the drug in different populations.
-
Inclusion/Exclusion Criteria: For future studies, consider enriching the study population with specific CYP2C19 genotypes or ensuring a balanced representation of different metabolizer groups to allow for adequately powered comparisons.
-
Issue: Unexpectedly high or low drug exposure in some subjects.
-
Possible Cause: The subject may be a Poor Metabolizer (high exposure) or an Ultrarapid Metabolizer (low exposure) of CYP2C19 substrates.
-
Troubleshooting Steps:
-
Confirm Genotype: Verify the subject's CYP2C19 genotype.
-
Phenoconversion Check: Assess for concomitant medications that could inhibit or induce CYP2C19 activity, leading to a mismatch between genotype and actual metabolic phenotype (phenoconversion).
-
Dose Adjustment Consideration: In a clinical context, such findings may necessitate dose adjustments. For research purposes, these subjects provide valuable data on the extremes of the pharmacokinetic spectrum.
-
Issue: Difficulty in establishing a clear dose-response relationship.
-
Possible Cause: The influence of CYP2C19 polymorphism on drug metabolism may be obscuring the dose-response relationship when the study population is analyzed as a whole.
-
Troubleshooting Steps:
-
Genotype-Stratified Analysis: Analyze the dose-response relationship within each CYP2C19 metabolizer group. This may reveal a clearer relationship for each phenotype.
-
Modeling and Simulation: Utilize pharmacokinetic/pharmacodynamic (PK/PD) modeling to simulate the effect of different doses in populations with varying CYP2C19 allele frequencies.
-
Data Presentation: Impact of CYP2C19 Genotype on PPI Pharmacokinetics
As specific data for Tenatoprazole is limited, the following tables summarize the observed effects of CYP2C19 genotype on the pharmacokinetic parameters of other PPIs, which are expected to be indicative of the effects on Tenatoprazole.
Table 1: Illustrative Pharmacokinetic Parameters of Pantoprazole (B1678409) (40 mg single oral dose) by CYP2C19 Genotype
| Parameter | CYP2C191/1 (NM) | CYP2C191/2 (IM) | CYP2C192/2 (PM) | CYP2C1917/17 (UM) |
| AUC (mg·h/L) | 3.00 ± 1.02 | 4.38 ± 1.00 | ~18.18 (506% increase vs NM) | Lower than NM |
| Cmax (mg/L) | 1.61 ± 0.35 | 2.13 ± 0.42 | ~2.13 (32% increase vs NM) | Lower than NM |
| t1/2 (h) | ~1.0 | ~1.5 | ~6.7 (572% increase vs NM) | Shorter than NM |
Data adapted from studies on pantoprazole and presented as mean ± SD or approximate percentage change for illustrative purposes.
Table 2: Fold-Increase in AUC of Different PPIs in Poor Metabolizers (PM) vs. Normal/Extensive Metabolizers (NM/EM)
| Proton Pump Inhibitor | Approximate Fold-Increase in AUC (PM vs. NM/EM) |
| Omeprazole (B731) | 5.4x |
| Lansoprazole | 5.9x |
| Pantoprazole | 6.5x |
Data from a comparative study of different PPIs.
Experimental Protocols
1. CYP2C19 Genotyping Protocol (TaqMan Real-Time PCR)
-
Objective: To determine the CYP2C19 genotype of study participants to classify them into metabolizer phenotypes.
-
Methodology:
-
Sample Collection: Collect whole blood in EDTA tubes or buccal swabs from participants.
-
DNA Extraction: Extract genomic DNA from the collected samples using a commercially available kit.
-
Genotyping Assay:
-
Use validated TaqMan genotyping assays for the key CYP2C19 alleles (e.g., *2, *3, *17).
-
Prepare a real-time PCR reaction mix containing the extracted DNA, TaqMan Genotyping Master Mix, and the specific genotyping assay.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
The instrument's software will generate allelic discrimination plots based on the fluorescence signals.
-
Assign the genotype for each sample based on the clustering in the plots.
-
Classify each participant into a metabolizer phenotype based on their diplotype (combination of two alleles).
-
-
2. Tenatoprazole Pharmacokinetic Study Protocol
-
Objective: To evaluate the single-dose pharmacokinetics of Tenatoprazole in healthy volunteers stratified by CYP2C19 genotype.
-
Methodology:
-
Subject Recruitment and Screening:
-
Recruit healthy male and female volunteers.
-
Perform CYP2C19 genotyping during the screening phase to enroll a balanced number of subjects from different metabolizer groups (e.g., PM, IM, NM, UM).
-
-
Study Design:
-
Conduct an open-label, single-dose, parallel-group study.
-
Subjects should fast overnight before drug administration.
-
-
Drug Administration:
-
Administer a single oral dose of Tenatoprazole (e.g., 20 mg or 40 mg).
-
-
Blood Sampling:
-
Collect serial blood samples at pre-defined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
-
Sample Processing and Analysis:
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of Tenatoprazole and its major metabolites in plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters for each subject using non-compartmental analysis: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), terminal elimination half-life (t1/2), and clearance (CL/F).
-
Compare the pharmacokinetic parameters between the different CYP2C19 genotype groups using appropriate statistical methods.
-
-
Visualizations
Caption: Metabolic pathways of Tenatoprazole.
Caption: Workflow for a pharmacogenetic study of Tenatoprazole.
References
- 1. Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. CYP2C19 polymorphism affects single-dose pharmacokinetics of oral pantoprazole in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP2C19 polymorphism affects single-dose pharmacokinetics of oral pantoprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Tenatoprazole Through its Sodium Salt Hydrate Form
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tenatoprazole (B1683002) and its sodium salt hydrate (B1144303). The information is designed to address specific issues that may be encountered during experimental work aimed at enhancing the bioavailability of this proton pump inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using the sodium salt hydrate form of Tenatoprazole over the free acid form?
Q2: What are the key stability challenges associated with Tenatoprazole?
A2: Tenatoprazole, like other proton pump inhibitors, is unstable in acidic conditions. In 0.1 M hydrochloric acid, approximately 60% of the drug degrades within 30 minutes.[2] It is also susceptible to degradation under oxidative and photolytic stress. Significant degradation occurs in the presence of 30% hydrogen peroxide, and exposure to solar light for one hour can lead to over 20% decomposition.[2] However, the solid form of Tenatoprazole is relatively stable.[2]
Q3: Are there potential issues with hygroscopicity when working with Tenatoprazole sodium salt hydrate?
A3: While specific data on the hygroscopicity of this compound salt hydrate is limited, salt forms of active pharmaceutical ingredients (APIs), especially hydrates, can be susceptible to moisture uptake. This can impact the material's physical and chemical stability, potentially leading to changes in crystal form or degradation. It is crucial to handle and store the sodium salt hydrate in a controlled low-humidity environment. Formulation strategies to mitigate hygroscopicity can include film coating, encapsulation, or co-processing with hydrophobic excipients.[3][4][5]
Q4: What is the mechanism of action of Tenatoprazole?
A4: Tenatoprazole is a prodrug that requires activation in an acidic environment.[6][7] It selectively accumulates in the acidic secretory canaliculi of gastric parietal cells.[6] Here, it undergoes a two-step acid-catalyzed conversion into a reactive tetracyclic sulfenamide (B3320178) or sulfenic acid.[6][8] This active form then covalently binds to cysteine residues (specifically Cys813 and Cys822) on the H+/K+-ATPase (proton pump), irreversibly inhibiting its function and thus blocking gastric acid secretion.[1][9]
Troubleshooting Guides
Low In Vitro Dissolution Rate
| Potential Cause | Troubleshooting Steps |
| Inadequate Sink Conditions | Ensure the dissolution medium volume is sufficient to maintain sink conditions (i.e., the concentration of the dissolved drug is no more than one-third of its saturation solubility in the medium). For poorly soluble compounds like Tenatoprazole, the addition of a surfactant (e.g., Tween 80) to the dissolution medium may be necessary. |
| Improper Enteric Coating | If working with an enteric-coated formulation, the coating may not be dissolving appropriately in the buffer stage. Verify the pH of the buffer and the integrity of the coating after the acid stage. The choice of enteric polymer is critical; methacrylic acid polymers have shown better dissolution rates for some PPI formulations compared to cellulose-based polymers. |
| Polymorphic Form Conversion | The presence of a less soluble polymorphic form of this compound salt hydrate could lead to a slower dissolution rate. It is important to monitor and control the polymorphic form of the API throughout the manufacturing process and during storage. Slight variations in crystallization conditions can lead to the formation of different polymorphs. |
| Particle Size of API | A larger particle size of the this compound salt hydrate will result in a smaller surface area, leading to a slower dissolution rate. Consider micronization or nano-sizing of the API to enhance dissolution. |
High Variability in In Vivo Bioavailability Studies
| Potential Cause | Troubleshooting Steps |
| Inconsistent Gastric pH in Animal Models | The activation of Tenatoprazole is pH-dependent. Variations in the gastric pH of individual animals can lead to inconsistent drug absorption. Consider controlling the gastric acidity in the animal model, for example, by using agents to induce a consistently high or low gastric pH.[10] |
| Food Effects | The presence of food can alter gastric emptying time and pH, which can significantly impact the absorption of proton pump inhibitors. For initial bioavailability studies, it is recommended to use fasted animals to minimize this variability. If a food effect is being investigated, a standardized meal should be provided at a consistent time relative to drug administration.[11] |
| Inadequate Formulation for the Animal Model | A formulation that performs well in vitro may not be optimal in vivo. For preclinical studies in dogs, consider the physiological differences in their gastrointestinal tract. It may be necessary to optimize the formulation specifically for the chosen animal model. |
| Improper Dosing Technique | Ensure consistent and accurate oral administration of the dosage form. For capsule studies in dogs, ensure the capsule is successfully swallowed and followed by a consistent volume of water to facilitate its passage to the stomach. |
Data Presentation
Table 1: Comparative Pharmacodynamic and Pharmacokinetic Parameters of Tenatoprazole and Esomeprazole
| Parameter | Tenatoprazole (40 mg) | Esomeprazole (40 mg) | Reference |
| 24-h Median Intragastric pH (Day 7) | 5.02 | 4.79 | [10] |
| Mean Nocturnal pH (Day 7) | 4.64 ± 0.67 | 3.61 ± 0.90 | [10] |
| Mean % Time with pH > 4 (Day 7) | 72.5 ± 14.9 | 62.2 ± 13.6 | [10] |
| Plasma Half-life | ~9 hours | ~1.3 hours | [7] |
Table 2: Stability of Tenatoprazole under Stress Conditions
| Stress Condition | Duration | % Tenatoprazole Remaining | Reference |
| 0.1 M Hydrochloric Acid | 30 minutes | ~40% | [2] |
| 0.01 M Hydrochloric Acid | 4 hours | 0% | [2] |
| 1 M Sodium Hydroxide (80°C) | 4 hours | ~80% | [2] |
| 30% Hydrogen Peroxide | 1 hour | ~40% | [2] |
| Solar Light Exposure | 1 hour | <80% | [2] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Test for Enteric-Coated Tenatoprazole Tablets (Adapted from USP General Chapter <711> and protocols for other PPIs)
-
Apparatus: USP Apparatus 2 (Paddle).
-
Paddle Speed: 75 rpm.
-
Temperature: 37 ± 0.5 °C.
-
Dissolution Medium:
-
Acid Stage: 750 mL of 0.1 N HCl.
-
Buffer Stage: After the acid stage, add 250 mL of 0.20 M tribasic sodium phosphate (B84403) to the vessel. Adjust the pH to 6.8 with 2 N HCl or 2 N NaOH if necessary.[12][13]
-
-
Procedure:
-
Place one tablet in each of the six dissolution vessels containing the acid stage medium.
-
Operate the apparatus for 120 minutes.
-
At the end of the acid stage, withdraw a sample from each vessel to test for drug release. The acceptance criterion is typically not more than 10% of the labeled amount of Tenatoprazole dissolved.
-
Add the buffer solution to each vessel to begin the buffer stage.
-
Continue the test for a specified period (e.g., 45 or 60 minutes).
-
Withdraw samples at predetermined time points (e.g., 10, 15, 20, 30, 45, and 60 minutes).
-
Filter the samples promptly and analyze the filtrate for Tenatoprazole concentration using a validated HPLC method.
-
-
Acceptance Criteria (Buffer Stage): Typically, not less than 75% of the labeled amount of Tenatoprazole should be dissolved within a specified time (e.g., 45 minutes).[14]
Protocol 2: In Vivo Bioavailability Study in Beagle Dogs (Adapted from protocols for other orally administered drugs)
-
Animal Model: Healthy male beagle dogs (n=6), fasted overnight for at least 12 hours with free access to water.
-
Study Design: A single-dose, two-period, crossover design with a washout period of at least one week between treatments.
-
Treatments:
-
Test Formulation: this compound Salt Hydrate formulation.
-
Reference Formulation: Tenatoprazole free acid formulation.
-
-
Dosing:
-
Administer the respective oral dosage form to each dog.
-
Immediately follow with a consistent volume of water (e.g., 10 mL) to ensure swallowing and passage into the stomach.
-
-
Blood Sampling:
-
Collect blood samples (approximately 2 mL) from a suitable vein (e.g., cephalic vein) into heparinized tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[15]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of Tenatoprazole in dog plasma.
-
Analyze the plasma samples to determine the concentration of Tenatoprazole at each time point.
-
-
Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters for each dog for both formulations using non-compartmental analysis:
-
Maximum plasma concentration (Cmax).
-
Time to reach maximum plasma concentration (Tmax).
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t).
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf).
-
-
Calculate the relative bioavailability of the test formulation compared to the reference formulation.
-
Mandatory Visualizations
References
- 1. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Application of gastric acidity-controlled beagle dog to bioavailability study of cinnarizine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of beagle food taking patterns and protocol for food effects evaluation on bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of dissolution testings in acidic media for rabeprazole sodium delayed-release capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
Validation & Comparative
Tenatoprazole Demonstrates Superior Intragastric pH Control Compared to Esomeprazole, Particularly in Nocturnal Acid Suppression
A comprehensive review of clinical data indicates that tenatoprazole (B1683002) provides more potent and sustained control over intragastric pH than esomeprazole (B1671258), a widely used proton pump inhibitor (PPI). This difference is most pronounced during nighttime hours, a critical period for acid-related gastrointestinal disorders.
Researchers and drug development professionals will find that the enhanced pharmacokinetic profile of tenatoprazole, particularly its longer plasma half-life, translates into significant pharmacodynamic advantages over esomeprazole. Multiple studies consistently show that tenatoprazole maintains a higher intragastric pH for a longer duration, which may lead to improved clinical outcomes in patients with conditions like gastroesophageal reflux disease (GERD).
Comparative Efficacy in Intragastric pH Control
Clinical trials have demonstrated that tenatoprazole is more effective than esomeprazole in several key metrics of acid suppression. Notably, S-tenatoprazole-Na, an enantiomer of tenatoprazole, has shown dose-dependent superiority over standard doses of esomeprazole.[1][2]
For instance, at dosages of 60 mg and 90 mg, S-tenatoprazole-Na resulted in a significantly higher 24-hour median intragastric pH and a greater percentage of time with pH exceeding 4, compared to 40 mg of esomeprazole.[1][2] This heightened efficacy is particularly evident during the nocturnal period, where even a 30 mg dose of S-tenatoprazole-Na was superior to esomeprazole.[1][2]
Further studies comparing 40 mg of tenatoprazole with 40 mg of esomeprazole have corroborated these findings, highlighting tenatoprazole's ability to achieve better overall and nighttime control of gastric pH within the first 48 hours of administration.[3] This suggests a more rapid onset of effective acid suppression. Over a 7-day treatment period, 40 mg of tenatoprazole consistently demonstrated more potent acid inhibition than 40 mg of esomeprazole, especially during the night.[4]
The prolonged action of tenatoprazole is also evident after treatment cessation, with its effects on intragastric pH, particularly at night, still present five days after withdrawal.[5][6] This is attributed to its significantly higher area under the plasma concentration-time curve and a longer elimination half-life compared to esomeprazole.[5][7]
Below is a summary of key comparative data from various studies:
| Parameter | Tenatoprazole Dosage | Esomeprazole Dosage | Outcome | Study Reference |
| 24-Hour Median pH | 40 mg | 40 mg | 4.6 vs. 4.2 (p < 0.05) | [4] |
| 40 mg | 40 mg | 5.02 vs. 4.79 | [5] | |
| 60 mg S-tenatoprazole-Na | 40 mg | 5.19 vs. 4.76 (p < 0.002) | [1] | |
| 90 mg S-tenatoprazole-Na | 40 mg | 5.34 vs. 4.76 (p < 0.002) | [1] | |
| % Time with pH > 4 (24 hours) | 40 mg | 40 mg | 57% vs. 49% (p < 0.03) over 48h | |
| 60 mg S-tenatoprazole-Na | 40 mg | 77% vs. 63% (p < 0.0001) | [1] | |
| 90 mg S-tenatoprazole-Na | 40 mg | 80% vs. 63% (p < 0.0001) | [1] | |
| Nocturnal Median pH | 40 mg | 40 mg | 4.7 vs. 3.6 (p < 0.01) | [4] |
| 40 mg | 40 mg | 4.64 vs. 3.61 (p < 0.0001) | [5] | |
| 30 mg S-tenatoprazole-Na | 40 mg | 4.65 vs. 3.69 (p < 0.0001) | [1] | |
| 60 mg S-tenatoprazole-Na | 40 mg | 4.94 vs. 3.69 (p < 0.0001) | [1] | |
| 90 mg S-tenatoprazole-Na | 40 mg | 5.14 vs. 3.69 (p < 0.0001) | [1] | |
| % Time with Nocturnal pH > 4 | 40 mg | 40 mg | 64.3% vs. 46.8% (p < 0.01) | [4] |
| 60 mg S-tenatoprazole-Na | 40 mg | 73% vs. 46% (p < 0.0001) | [1] | |
| 90 mg S-tenatoprazole-Na | 40 mg | 77% vs. 46% (p < 0.0001) | [1] | |
| Nocturnal Acid Breakthrough | 40 mg | 40 mg | Significantly shorter duration for Tenatoprazole | [4] |
| 30, 60, 90 mg S-tenatoprazole-Na | 40 mg | Significantly lower proportion of subjects with NAB for S-tenatoprazole-Na | [1] |
Experimental Protocols
The cited studies employed rigorous methodologies to compare the efficacy of tenatoprazole and esomeprazole. A typical experimental design was a randomized, double-blind, crossover study conducted in healthy, Helicobacter pylori-negative male volunteers.
Key Methodological Components:
-
Study Design: Most studies utilized a randomized, crossover design, which allows for within-subject comparisons, thereby reducing inter-individual variability.[1][3][4][5] Both double-blind and investigator-blind protocols were used to minimize bias.[1][5]
-
Participants: The studies typically enrolled healthy, adult male volunteers who were negative for Helicobacter pylori infection to ensure that the observed effects on gastric pH were solely attributable to the study medications.[3][4][5]
-
Treatment Regimen: Participants received once-daily doses of either tenatoprazole (ranging from 20 mg to 90 mg of the S-enantiomer) or esomeprazole (typically 40 mg) for a period of 2 to 7 consecutive days.[1][3][4][5] A washout period of 10 days to 4 weeks was implemented between treatment periods in the crossover studies to ensure complete drug elimination.[1][3][4][5]
-
pH Monitoring: Continuous 24-hour or 48-hour intragastric pH monitoring was performed at baseline and on the final day(s) of each treatment period.[1][3][4][5] This allowed for the precise measurement and comparison of pH profiles over the entire diurnal and nocturnal cycle.
-
Pharmacokinetic Analysis: In some studies, blood samples were collected to determine the pharmacokinetic parameters of the drugs, such as the area under the plasma concentration-time curve (AUC) and elimination half-life, to correlate with the pharmacodynamic findings.[5][7]
Visualizing the Comparison
To further elucidate the mechanisms and methodologies, the following diagrams are provided.
Caption: Mechanism of action for proton pump inhibitors like tenatoprazole and esomeprazole.
Caption: Typical crossover experimental workflow for comparing PPI efficacy.
Caption: Logical flow of tenatoprazole's superior efficacy over esomeprazole.
References
- 1. The pharmacodynamics and pharmacokinetics of S-tenatoprazole-Na 30 mg, 60 mg and 90 mg vs. esomeprazole 40 mg in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparative study of the early effects of tenatoprazole 40 mg and esomeprazole 40 mg on intragastric pH in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tenatoprazole, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragastric pH and comparison with esomeprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect on intragastric pH of a PPI with a prolonged plasma half-life: comparison between tenatoprazole and esomeprazole on the duration of acid suppression in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect on Intragastric pH of a PPI with a Prolonged Plasma Half-Life: Comparison between Tenatoprazole and Esomeprazole on the Duration of Acid Suppression in Healthy Male Volunteers | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of S-tenatoprazole-Na and Esomeprazole on Nocturnal Acid Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of S-tenatoprazole-Na and esomeprazole (B1671258), focusing on their performance in nocturnal acid control, supported by experimental data from multiple clinical studies.
Executive Summary
Proton pump inhibitors (PPIs) are a cornerstone in the management of acid-related disorders. While effective, controlling nocturnal acid breakthrough remains a clinical challenge. Tenatoprazole (B1683002), a novel PPI with a longer plasma half-life, and its S-enantiomer, S-tenatoprazole-Na, have emerged as potential alternatives to conventional PPIs like esomeprazole.[1] Clinical studies consistently demonstrate that S-tenatoprazole-Na and tenatoprazole provide superior nocturnal acid suppression compared to esomeprazole. This is evidenced by higher nocturnal median pH, a greater percentage of time with intragastric pH > 4 during the night, and a lower incidence of nocturnal acid breakthrough.[1][2][3] The prolonged plasma half-life of tenatoprazole, approximately seven times longer than other PPIs, is a key factor in its enhanced nocturnal efficacy.[1][4]
Data Presentation
The following tables summarize the quantitative data from comparative studies on S-tenatoprazole-Na/tenatoprazole and esomeprazole.
Table 1: Nocturnal Acid Control after a Single Dose (First 48 hours)
| Parameter | Tenatoprazole 40 mg | Esomeprazole 40 mg | P-value | Source |
| First Night Median pH | 4.2 | 2.9 | < 0.0001 | [2] |
| Second Night Median pH | 4.5 | 3.2 | < 0.0001 | [2] |
Table 2: Nocturnal Acid Control after 5-7 Days of Dosing
| Parameter | S-tenatoprazole-Na / Tenatoprazole | Esomeprazole 40 mg | P-value | Source |
| Median Nocturnal pH (Day 5) | ||||
| S-tenatoprazole-Na 30 mg | 4.65 ± 0.86 | 3.69 ± 1.18 | < 0.0001 | [3] |
| S-tenatoprazole-Na 60 mg | 4.94 ± 0.65 | 3.69 ± 1.18 | < 0.0001 | [3] |
| S-tenatoprazole-Na 90 mg | 5.14 ± 0.64 | 3.69 ± 1.18 | < 0.0001 | [3] |
| Mean Nocturnal pH (Day 7) | 4.64 ± 0.67 (Tenatoprazole 40 mg) | 3.61 ± 0.90 | < 0.0001 | [5][6][7] |
| Median Nocturnal pH (Day 7) | 4.7 (Tenatoprazole 40 mg) | 3.6 | < 0.01 | [1] |
| % Time with Nocturnal pH > 4 (Day 5) | ||||
| S-tenatoprazole-Na 30 mg | 64 ± 17 | 46 ± 17 | < 0.0001 | [3] |
| S-tenatoprazole-Na 60 mg | 73 ± 17 | 46 ± 17 | < 0.0001 | [3] |
| S-tenatoprazole-Na 90 mg | 77 ± 12 | 46 ± 17 | < 0.0001 | [3] |
| Mean % Time with Nocturnal pH > 4 (Day 7) | 72.5 ± 14.9 (Tenatoprazole 40 mg) | 62.2 ± 13.6 | < 0.0001 | [5] |
| % Time with Nocturnal pH > 4 (Day 7) | 64.3 (Tenatoprazole 40 mg) | 46.8 | < 0.01 | [1] |
| Proportion of Subjects with Nocturnal Acid Breakthrough (Day 5) | ||||
| S-tenatoprazole-Na 30 mg | 56.7% | 90.3% | < 0.04 | [3][4] |
| S-tenatoprazole-Na 60 mg | 43.3% | 90.3% | < 0.04 | [3][4] |
| S-tenatoprazole-Na 90 mg | 54.8% | 90.3% | < 0.04 | [3][4] |
Experimental Protocols
The data presented is derived from randomized, crossover clinical trials in healthy, Helicobacter pylori-negative male volunteers.
Study 1: Early Effects of Tenatoprazole 40 mg and Esomeprazole 40 mg (48-hour study)[3]
-
Design: A randomized, two-period crossover study.
-
Participants: 24 Helicobacter pylori-negative subjects.
-
Intervention: Participants received either tenatoprazole 40 mg or esomeprazole 40 mg daily before breakfast for two consecutive days.
-
Washout Period: A 2-week washout period was implemented between administration periods.
-
Primary Endpoint: Continuous 48-hour intragastric pH monitoring.
Study 2: Comparison of Tenatoprazole 20 mg, Tenatoprazole 40 mg, and Esomeprazole 40 mg (7-day study)[1]
-
Design: A randomized, three-period, crossover study.
-
Participants: 18 Helicobacter pylori-negative volunteers.
-
Intervention: Participants received tenatoprazole 20 mg, tenatoprazole 40 mg, or esomeprazole 40 mg once daily for 7 days.
-
Washout Period: A 14-day washout period was observed between each treatment period.
-
Primary Endpoint: 24-hour gastric pH monitoring on day 7.
Study 3: Pharmacodynamics and Pharmacokinetics of S-tenatoprazole-Na (30, 60, 90 mg) vs. Esomeprazole 40 mg (5-day study)[4]
-
Design: A single-centre, double-blind, double-dummy, randomized, 4-way, cross-over study.
-
Participants: 32 healthy male subjects.
-
Intervention: Participants received S-tenatoprazole-Na (30, 60, or 90 mg) or esomeprazole 40 mg once daily for 5 days.
-
Washout Period: 10-day washout intervals between each treatment period.
-
Primary Endpoint: 24-hour intragastric pH recording at baseline and on day 5 of each period.
Study 4: Tenatoprazole 40 mg vs. Esomeprazole 40 mg on Acid Suppression Duration (7-day study)[6]
-
Design: A randomized, investigator-blind, two-way, crossover study.
-
Participants: 30 healthy Helicobacter pylori negative male volunteers.
-
Intervention: Tenatoprazole 40 mg or esomeprazole 40 mg was administered once daily for 7 consecutive days.
-
Washout Period: A 4-week washout period between treatments.
-
Primary Endpoint: Ambulatory 24-hour intragastric pH was recorded at baseline, after 7 days' treatment, and 3 and 5 days after treatment was stopped.
Mandatory Visualization
Caption: A generalized experimental workflow for crossover clinical trials comparing PPIs.
Caption: The signaling pathway for proton pump inhibitors in gastric parietal cells.
References
- 1. Tenatoprazole, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragastric pH and comparison with esomeprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of the early effects of tenatoprazole 40 mg and esomeprazole 40 mg on intragastric pH in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacodynamics and pharmacokinetics of S-tenatoprazole-Na 30 mg, 60 mg and 90 mg vs. esomeprazole 40 mg in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect on intragastric pH of a PPI with a prolonged plasma half-life: comparison between tenatoprazole and esomeprazole on the duration of acid suppression in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect on Intragastric pH of a PPI with a Prolonged Plasma Half-Life: Comparison between Tenatoprazole and Esomeprazole on the Duration of Acid Suppression in Healthy Male Volunteers | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Validating the prolonged acid suppression of Tenatoprazole compared to other PPIs
A comparative analysis of Tenatoprazole (B1683002) reveals a significantly prolonged duration of gastric acid suppression compared to conventional Proton Pump Inhibitors (PPIs), positioning it as a potentially more effective treatment for acid-related disorders, particularly in managing nocturnal acid breakthrough. This guide provides an objective comparison of Tenatoprazole's performance against other PPIs, supported by experimental data, for an audience of researchers, scientists, and drug development professionals.
Tenatoprazole, a novel PPI, is distinguished by an imidazopyridine ring in place of the benzimidazole (B57391) moiety common to other PPIs like esomeprazole (B1671258), omeprazole, and lansoprazole.[1][2] This structural difference results in a significantly longer plasma half-life, which is a key factor in its extended duration of action.[1][2]
Pharmacodynamic Superiority: Quantitative Comparison
Clinical studies consistently demonstrate Tenatoprazole's ability to maintain a higher intragastric pH for a longer period compared to other PPIs, especially during the critical nighttime hours.
Table 1: Comparison of Intragastric pH After 7 Days of Treatment (Tenatoprazole 40 mg vs. Esomeprazole 40 mg)
| Parameter | Tenatoprazole 40 mg | Esomeprazole 40 mg | Significance |
| Median 24-h pH | 4.6 - 5.02[3][4] | 4.2 - 4.79[3][4] | P < 0.05[3] |
| Mean Nocturnal pH | 4.64 - 4.7[3][5] | 3.6 - 3.61[3][5] | P < 0.0001[4][5] |
| Mean % Time pH > 4 (24-h) | 72.5%[4] | 62.2%[4] | P < 0.0001[4] |
| Mean % Time pH > 4 (Nocturnal) | 64.3%[3] | 46.8%[3] | P < 0.01[3] |
Table 2: Early Effects on Intragastric pH Over 48 Hours (Tenatoprazole 40 mg vs. Esomeprazole 40 mg)
| Parameter | Tenatoprazole 40 mg | Esomeprazole 40 mg | Significance |
| Median pH (48-h) | 4.3[6] | 3.9[6] | P < 0.08[6] |
| % Time pH > 4 (48-h) | 57%[6] | 49%[6] | P < 0.03[6] |
| Median Nocturnal pH (First Night) | 4.2[6] | 2.9[6] | P < 0.0001[6] |
| Median Nocturnal pH (Second Night) | 4.5[6] | 3.2[6] | P < 0.0001[6] |
The Pharmacokinetic Advantage
The prolonged acid suppression of Tenatoprazole is directly linked to its unique pharmacokinetic profile. Its plasma half-life is approximately seven times longer than that of other PPIs.[1][5] This extended half-life, coupled with a higher area under the plasma concentration-time curve (AUC), ensures a more sustained drug concentration in the body, leading to a longer duration of inhibition of the gastric H+,K+-ATPase (proton pump).[4][5]
Mechanism of Prolonged Action
All PPIs are prodrugs that require activation in the acidic environment of the parietal cell's secretory canaliculus.[7] The activated form then binds covalently to cysteine residues on the proton pump.[2][7] Tenatoprazole's prolonged effect is attributed to both its extended plasma half-life and the stability of its binding to the proton pump.[2][7] Studies have shown that Tenatoprazole binds to cysteine residues Cys813 and Cys822 in the TM5/6 region of the H+,K+-ATPase.[7] The binding at Cys822, in particular, results in sustained inhibition.[7]
Experimental Protocols
The data presented is derived from randomized, crossover clinical trials involving healthy, Helicobacter pylori-negative volunteers. Below are summaries of the typical methodologies employed.
Study Design: Steady-State Comparison
A common design is a randomized, two-way crossover study.[4][5]
-
Participants: Healthy, H. pylori-negative male volunteers.[4]
-
Treatment Regimen: Subjects receive either Tenatoprazole (e.g., 40 mg) or a comparator PPI like esomeprazole (e.g., 40 mg) once daily for a period of 7 consecutive days to reach a steady state.[4]
-
Washout Period: A washout period of 2 to 4 weeks separates the two treatment phases.[4][6]
-
Data Collection: 24-hour ambulatory intragastric pH monitoring is performed at baseline and on the final day (e.g., day 7) of each treatment period.[3][4] Pharmacokinetic parameters are also assessed through blood sampling.[4]
Study Design: Early Effects Assessment
To evaluate the initial onset of action, a similar crossover design is used but with a shorter duration.
-
Participants: Helicobacter Pylori-negative subjects.[6]
-
Treatment Regimen: Subjects receive a single daily dose of Tenatoprazole 40 mg or esomeprazole 40 mg for two consecutive days.[6]
-
Washout Period: A 2-week washout period is implemented between treatment periods.[6]
-
Data Collection: Intragastric pH is monitored continuously for the entire 48-hour duration of the study.[6]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenatoprazole, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragastric pH and comparison with esomeprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect on intragastric pH of a PPI with a prolonged plasma half-life: comparison between tenatoprazole and esomeprazole on the duration of acid suppression in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comparative study of the early effects of tenatoprazole 40 mg and esomeprazole 40 mg on intragastric pH in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacodynamics and pharmacokinetics of S-tenatoprazole-Na 30 mg, 60 mg and 90 mg vs. esomeprazole 40 mg in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tenatoprazole and Esomeprazole Pharmacodynamics in a Cross-Over Study Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacodynamic properties of two proton pump inhibitors (PPIs), Tenatoprazole and Esomeprazole, based on data from cross-over clinical studies. The information presented herein is intended to offer an objective overview for research, clinical development, and scientific evaluation purposes.
Executive Summary
Tenatoprazole, a novel imidazopyridine-based proton pump inhibitor, demonstrates a distinct pharmacodynamic profile when compared to the widely-used benzimidazole-based PPI, Esomeprazole. The primary differentiating factor is Tenatoprazole's significantly longer plasma half-life, which translates to more potent and sustained intragastric acid suppression, particularly during the nighttime. This guide will delve into the quantitative data from comparative studies, outline the experimental methodologies employed, and visualize the study design and the common mechanism of action of these drugs.
Quantitative Data Comparison
The following tables summarize the key pharmacodynamic parameters from randomized, cross-over studies comparing Tenatoprazole and Esomeprazole in healthy volunteers.
Table 1: Comparison of Intragastric pH After 7 Days of Treatment (40 mg Once Daily)
| Pharmacodynamic Parameter | Tenatoprazole 40 mg | Esomeprazole 40 mg |
| Median 24-hour Intragastric pH | 4.6 - 5.02 | 4.2 - 4.79 |
| Median Night-time Intragastric pH | 4.64 - 4.7 | 3.6 - 3.61 |
| Mean % Time with Intragastric pH > 4 (24 hours) | 72.5% | 62.2% |
| Mean % Time with Intragastric pH > 4 (Night-time) | 64.3% - 67.2% | 45.9% - 46.8% |
Table 2: Comparison of S-Tenatoprazole-Na and Esomeprazole After 5 Days of Treatment
| Pharmacodynamic Parameter (24 hours) | S-Tenatoprazole-Na (60 mg) | S-Tenatoprazole-Na (90 mg) | Esomeprazole (40 mg) |
| Median Intragastric pH | 5.19 | 5.34 | 4.76 |
| Mean % Time with Intragastric pH > 4 | 77% | 80% | 63% |
| Proportion of Subjects with Nocturnal Acid Breakthrough | 43.3% | 54.8% | 90.3% |
Experimental Protocols
The data presented above is derived from randomized, two-way or multi-period, cross-over studies involving healthy, Helicobacter pylori-negative male volunteers.
General Methodology:
-
Participant Screening: Healthy male volunteers, typically aged 18-55, are screened for eligibility, including the absence of H. pylori infection.
-
Randomization and Blinding: Participants are randomly assigned to a treatment sequence in a double-blind, double-dummy fashion to minimize bias.
-
Treatment Periods: In each period, subjects receive either Tenatoprazole or Esomeprazole (at specified doses) once daily for a set duration, commonly 5 to 7 consecutive days.
-
Washout Period: A washout period of at least 10 to 14 days separates the treatment periods to ensure the complete elimination of the first drug before the second is administered.
-
Pharmacodynamic Assessment: Continuous 24-hour intragastric pH monitoring is performed at baseline and on the final day of each treatment period using a pH-metry catheter.
-
Data Analysis: Key pharmacodynamic parameters such as median 24-hour intragastric pH, the percentage of time the intragastric pH remains above 4, and the occurrence of nocturnal acid breakthrough (defined as a drop in pH to <4 for at least one continuous hour during the night) are calculated and compared between treatments.
Visualizations
Experimental Workflow: Cross-Over Study Design
Caption: A diagram illustrating the two-period, two-sequence cross-over study design.
Signaling Pathway: Mechanism of Action of Proton Pump Inhibitors
Caption: The common signaling pathway for both Tenatoprazole and Esomeprazole.
Discussion of Mechanism of Action and Pharmacokinetic Differences
Both Tenatoprazole and Esomeprazole are proton pump inhibitors that share a common mechanism of action. They are inactive prodrugs that, upon reaching the acidic environment of the secretory canaliculi of gastric parietal cells, are converted to their active sulfenamide forms. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase (the proton pump), irreversibly inhibiting its function and thereby blocking the final step of gastric acid secretion.
The key distinction between Tenatoprazole and Esomeprazole lies in their chemical structure and, consequently, their pharmacokinetics. Esomeprazole belongs to the benzimidazole (B57391) class of PPIs, whereas Tenatoprazole is an imidazopyridine derivative. This structural difference results in a significantly longer plasma half-life for Tenatoprazole (approximately 7 hours) compared to Esomeprazole (approximately 1-1.5 hours).
This prolonged plasma half-life of Tenatoprazole is the primary reason for its more sustained and potent inhibition of the proton pump, leading to superior control of intragastric pH, especially during the night when nocturnal acid breakthrough can be a clinical challenge with conventional PPIs. The data from the cross-over studies consistently demonstrate this advantage, with Tenatoprazole showing higher median intragastric pH values and a greater percentage of time with pH > 4 over a 24-hour period.
Tenatoprazole vs. Standard PPIs: A Comparative Analysis of Potency in Healing Erosive Esophagitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tenatoprazole (B1683002), a proton pump inhibitor (PPI) with a distinct pharmacokinetic profile, against standard PPIs for the treatment of erosive esophagitis (EE). The analysis is based on available pharmacodynamic and clinical trial data, offering insights into its potential therapeutic advantages.
Mechanism of Action: A Shared Target, A Different Profile
Both tenatoprazole and standard PPIs (e.g., esomeprazole (B1671258), lansoprazole (B1674482), omeprazole) are prodrugs that function as irreversible inhibitors of the gastric hydrogen-potassium ATPase (H+/K+ ATPase) enzyme system.[1][2] This proton pump, located in the secretory canaliculus of the gastric parietal cell, represents the final step in the pathway of gastric acid secretion.[2][3]
Upon activation in the acidic environment of the parietal cell, these drugs form a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+ ATPase, thereby inactivating the pump.[2][4] This inhibition leads to a profound and prolonged reduction in stomach acid production, which is essential for the healing of acid-related mucosal damage like erosive esophagitis.[3]
While the molecular target is the same, the primary distinction of tenatoprazole lies in its significantly longer plasma half-life—approximately 7 to 9 hours, which is 5- to 7-fold longer than that of standard PPIs (typically 1 to 1.5 hours).[1][5] This extended half-life underpins its potential for more sustained acid suppression.
Comparative Analysis
Pharmacokinetic and Pharmacodynamic Potency
While direct clinical efficacy data on erosive esophagitis healing for tenatoprazole is limited, pharmacodynamic studies in healthy volunteers provide strong surrogate evidence of its potency. These studies consistently show that tenatoprazole's prolonged plasma half-life translates into more potent and sustained control of intragastric pH compared to standard PPIs.
Table 1: Pharmacokinetic Profile of Tenatoprazole vs. Standard PPIs
| Parameter | Tenatoprazole | Standard PPIs (Esomeprazole, Omeprazole, etc.) |
|---|---|---|
| Plasma Half-life (T½) | ~7 - 9 hours[1][6] | ~1 - 1.5 hours[5] |
| Metabolism | CYP2C19 and CYP3A4 | Primarily CYP2C19 and CYP3A4[1] |
The most significant evidence for tenatoprazole's enhanced potency comes from head-to-head pharmacodynamic trials against esomeprazole, a widely used and effective PPI.
Table 2: Pharmacodynamic Comparison: Tenatoprazole 40 mg vs. Esomeprazole 40 mg in Healthy Volunteers (Data from Day 5/7 of Dosing)
| Parameter | S-Tenatoprazole-Na (90 mg) | S-Tenatoprazole-Na (60 mg) | Esomeprazole (40 mg) | Reference |
|---|---|---|---|---|
| Median 24-h pH | 5.34 | 5.19 | 4.76 | [7] |
| % Time with pH > 4 (24-h) | 80% | 77% | 63% | [7] |
| Median Nocturnal pH (10pm-6am) | 5.14 | 4.94 | 3.69 | [7] |
| % Time with Nocturnal pH > 4 | 77% | 73% | 46% | [7] |
| Nocturnal Acid Breakthrough | 54.8% of subjects | 43.3% of subjects | 90.3% of subjects |[7] |
These data demonstrate that S-tenatoprazole produces significantly greater and more prolonged acid suppression, particularly during the critical nocturnal period, compared to a standard dose of esomeprazole.[6][7][8] This superior control of nighttime acidity is a key potential advantage, as nocturnal acid breakthrough is a common challenge in managing GERD and its complications.[7]
Clinical Efficacy in Healing Erosive Esophagitis
A critical point for consideration is the current lack of published data from large-scale clinical trials directly comparing the endoscopic healing rates of tenatoprazole with standard PPIs in patients with erosive esophagitis. A phase III clinical trial (NCT00282555) was designed to assess the healing rates of S-tenatoprazole-Na versus esomeprazole, but the study was suspended and no results have been posted.[1]
Therefore, the potency of standard PPIs serves as the current clinical benchmark. Meta-analyses and numerous large, randomized controlled trials have established the high efficacy of standard PPIs in this indication.
Table 3: Representative Healing Rates of Standard PPIs in Erosive Esophagitis
| PPI (Daily Dose) | Healing Rate at 4 Weeks | Healing Rate at 8 Weeks | Reference(s) |
|---|---|---|---|
| Esomeprazole (40 mg) | ~70% - 82% | ~90% - 94% | [9][10] |
| Lansoprazole (30 mg) | ~64% - 83% | ~86% - 92% | [11][12] |
| Pantoprazole (40 mg) | ~55% - 72% | ~78% - 88% | |
| Rabeprazole (20 mg) | ~77% | ~90% |
| Dexlansoprazole (B1670344) (60/90 mg) | >64% | 92% - 95% |[12] |
Note: Healing rates can vary based on the severity of esophagitis at baseline (e.g., Los Angeles Grades A-D) and patient populations.
While esomeprazole has shown a statistically significant, albeit modest, overall benefit in 8-week healing rates compared to other standard PPIs in some meta-analyses, especially in more severe disease, all are considered highly effective.[9]
Experimental Protocols
Protocol: Pharmacodynamic Head-to-Head Study
The comparative pharmacodynamic data for tenatoprazole versus esomeprazole is derived from studies with a robust methodology.
-
Study Design: Randomized, double-blind, two-way crossover.[6][8]
-
Subjects: Healthy, Helicobacter pylori-negative male volunteers.[6][8]
-
Intervention: Subjects received once-daily doses of tenatoprazole (e.g., 40 mg) or esomeprazole (e.g., 40 mg) for a period of 5 to 7 consecutive days.[7][8]
-
Washout Period: A washout period of 2 to 4 weeks separated the two treatment periods in the crossover design.[6][8]
-
Primary Outcome Measurement: Continuous 24-hour ambulatory intragastric pH monitoring was performed at baseline and on the final day of each treatment period to assess median pH and the percentage of time the pH remained above 4.0.[7][8]
Protocol: Standard Phase III Erosive Esophagitis Healing Trial
A typical clinical trial to establish the efficacy of a new PPI for healing erosive esophagitis follows a standardized protocol.
-
Study Design: Multicenter, randomized, double-blind, active-comparator non-inferiority or superiority trial.[11][12]
-
Inclusion Criteria: Adult patients with symptoms of GERD (e.g., heartburn) and endoscopically confirmed erosive esophagitis, typically graded according to the Los Angeles (LA) Classification (Grades A, B, C, or D).[11]
-
Randomization: Patients are randomly assigned to receive the investigational drug (e.g., tenatoprazole) or an active comparator (e.g., lansoprazole 30 mg or esomeprazole 40 mg) once daily.
-
Treatment Duration: The primary treatment phase is typically 8 weeks.[9][12]
-
Primary Endpoint: The primary efficacy outcome is the proportion of patients with complete endoscopic healing of erosive esophagitis at week 8. Healing is defined as the absence of any mucosal breaks (LA Grade 0). A secondary endpoint is often the healing rate at an earlier time point, such as week 4.[11]
-
Symptom Assessment: Secondary outcomes include the resolution of GERD symptoms, such as heartburn, which are assessed using validated patient-reported outcome questionnaires.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. iwgco.net [iwgco.net]
- 5. Unique Clinical Features of Los Angeles Grade D Esophagitis Suggest that Factors Other than Gastroesophageal Reflux Contribute to Its Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study of the early effects of tenatoprazole 40 mg and esomeprazole 40 mg on intragastric pH in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacodynamics and pharmacokinetics of S-tenatoprazole-Na 30 mg, 60 mg and 90 mg vs. esomeprazole 40 mg in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect on intragastric pH of a PPI with a prolonged plasma half-life: comparison between tenatoprazole and esomeprazole on the duration of acid suppression in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug treatment strategies for erosive esophagitis in adults: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Esomeprazole: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Tegoprazan and Lansoprazole in Patients With Erosive Esophagitis up to 4 Weeks: A Multi‐Center, Randomized, Double‐Blind, Active‐Comparator Phase 4 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical trials: healing of erosive oesophagitis with dexlansoprazole MR, a proton pump inhibitor with a novel dual delayed-release formulation--results from two randomized controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenatoprazole Demonstrates Superior Nocturnal Acid Control Over Omeprazole in Preclinical and Clinical Studies
For Immediate Release
[City, State] – [Date] – Emerging research indicates that tenatoprazole (B1683002), a novel proton pump inhibitor (PPI), may offer significantly more effective control of nocturnal acid breakthrough (NAB) compared to the widely prescribed omeprazole (B731). This comprehensive guide synthesizes key experimental data, providing researchers, scientists, and drug development professionals with a detailed comparison of the two compounds.
Nocturnal acid breakthrough, a phenomenon where intragastric pH drops below 4 for at least one continuous hour overnight despite PPI therapy, is a significant challenge in the management of acid-related disorders.[1] It is observed in a substantial number of patients undergoing treatment with conventional PPIs.[1] The clinical implications of NAB are particularly relevant for patients with severe gastroesophageal reflux disease (GERD), Barrett's esophagus, and esophageal motility abnormalities.[2]
Tenatoprazole distinguishes itself from other PPIs, including omeprazole and its S-isomer esomeprazole (B1671258), through its unique chemical structure, featuring an imidazopyridine ring instead of a benzimidazole (B57391) moiety, and a significantly longer plasma half-life.[3][4] While most PPIs have a half-life of about one hour, tenatoprazole's half-life is approximately seven times longer, which is thought to contribute to its prolonged duration of acid suppression.[5][6][7]
Comparative Efficacy in Nocturnal Acid Control: A Review of the Evidence
While direct head-to-head clinical trials comparing tenatoprazole with omeprazole are limited, several robust studies have compared tenatoprazole with esomeprazole. Esomeprazole, the S-isomer of omeprazole, is metabolized less rapidly and provides better acid control than its racemic parent compound, making it a stringent comparator.[6] The data from these studies consistently highlight tenatoprazole's superior performance in nocturnal acid suppression.
Quantitative Analysis of Intragastric pH
The following tables summarize the key findings from comparative clinical trials.
Table 1: Comparison of Tenatoprazole 40 mg vs. Esomeprazole 40 mg on Nocturnal Intragastric pH (7-Day Treatment)
| Parameter | Tenatoprazole 40 mg | Esomeprazole 40 mg | p-value | Study |
| Median Nocturnal pH | 4.7 | 3.6 | < 0.01 | Galmiche et al. (2004)[5] |
| Mean Nocturnal pH | 4.64 (± 0.67) | 3.61 (± 0.90) | < 0.0001 | Hunt et al. (2005)[8] |
| % Time with Nocturnal pH > 4 | 64.3% | 46.8% | < 0.01 | Galmiche et al. (2004)[5] |
| Mean % Time with Nocturnal pH > 4 | 72.5% (± 14.9) | 62.2% (± 13.6) | < 0.0001 | Hunt et al. (2005)[8] |
| Duration of Nocturnal Acid Breakthrough | Significantly Shorter | - | - | Galmiche et al. (2004)[5] |
Table 2: Comparison of S-Tenatoprazole-Na vs. Esomeprazole 40 mg on Nocturnal Intragastric pH (5-Day Treatment)
| Parameter | S-Tenatoprazole-Na 30 mg | S-Tenatoprazole-Na 60 mg | S-Tenatoprazole-Na 90 mg | Esomeprazole 40 mg | p-value | Study |
| Median Nocturnal pH | 4.65 (± 0.86) | 4.94 (± 0.65) | 5.14 (± 0.64) | 3.69 (± 1.18) | < 0.0001 | Armstrong et al. (2010)[9] |
| % Time with Nocturnal pH > 4 | 64% (± 17) | 73% (± 17) | 77% (± 12) | 46% (± 17) | < 0.0001 | Armstrong et al. (2010)[9] |
| % Subjects with NAB | 56.7% | 43.3% | 54.8% | 90.3% | < 0.04 | Armstrong et al. (2010)[9][10] |
Mechanism of Action: The Proton Pump Pathway
Proton pump inhibitors, including tenatoprazole and omeprazole, act by irreversibly inhibiting the H+/K+-ATPase (the proton pump) in gastric parietal cells.[11] This enzyme represents the final step in the pathway of gastric acid secretion.[12] The following diagram illustrates this mechanism.
Tenatoprazole, like other PPIs, is a prodrug that is converted to its active form in the acidic environment of the parietal cell's secretory canaliculus.[11][13] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its inactivation.[11] Studies have identified that tenatoprazole binds to cysteines at positions 813 and 822 on the proton pump.[6][11]
Experimental Protocols
The superior efficacy of tenatoprazole in nocturnal acid control has been demonstrated in well-designed clinical trials. The methodologies of these key studies are detailed below.
Study 1: Galmiche et al. (2004)[5]
-
Study Design: A randomized, three-period, crossover study.
-
Participants: 18 healthy, Helicobacter pylori-negative volunteers.
-
Intervention: Participants received tenatoprazole 20 mg, tenatoprazole 40 mg, or esomeprazole 40 mg once daily for 7 days for each period, with a 14-day washout between treatments.
-
Data Collection: 24-hour intragastric pH monitoring was performed on day 7 of each treatment period.
Study 2: Hunt et al. (2005)[8]
-
Study Design: A randomized, investigator-blind, two-way, crossover study.
-
Participants: 30 healthy, Helicobacter pylori-negative male volunteers.
-
Intervention: Participants received tenatoprazole 40 mg or esomeprazole 40 mg once daily for 7 consecutive days, with a 4-week washout period between treatments.
-
Data Collection: Ambulatory 24-hour intragastric pH was recorded at baseline and after 7 days of treatment.
Study 3: Armstrong et al. (2010) on S-Tenatoprazole-Na[9]
-
Study Design: A single-center, double-blind, double-dummy, randomized, 4-way, crossover study.
-
Participants: 32 healthy male subjects.
-
Intervention: Participants received S-tenatoprazole-Na (30, 60, or 90 mg) or esomeprazole 40 mg once daily for 5 days, with 10-day washout intervals.
-
Data Collection: 24-hour intragastric pH was recorded at baseline and on day 5 of each period.
The following diagram illustrates the typical workflow of such a crossover clinical trial.
Conclusion
The available evidence strongly suggests that tenatoprazole is more effective than esomeprazole, and by extension omeprazole, for the control of nocturnal acid breakthrough. This enhanced efficacy is attributed to its longer plasma half-life, which provides more sustained acid suppression throughout the night. For researchers and drug development professionals, tenatoprazole represents a promising advancement in the treatment of acid-related disorders, particularly for patients who experience persistent nocturnal symptoms despite standard PPI therapy. Further studies are warranted to fully elucidate the clinical benefits of tenatoprazole's superior nocturnal acid control in specific patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Impedance‐pH monitoring in proton pump inhibitor resistant patients: ready for clinical application? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tenatoprazole, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragastric pH and comparison with esomeprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect on intragastric pH of a PPI with a prolonged plasma half-life: comparison between tenatoprazole and esomeprazole on the duration of acid suppression in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacodynamics and pharmacokinetics of S-tenatoprazole-Na 30 mg, 60 mg and 90 mg vs. esomeprazole 40 mg in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drugs that inhibit acid secretion - Australian Prescriber [australianprescriber.tg.org.au]
- 13. researchgate.net [researchgate.net]
Tenatoprazole's Extended Plasma Half-Life: A Comparative Analysis with Other Proton Pump Inhibitors
A detailed examination of Tenatoprazole's pharmacokinetic profile reveals a significantly prolonged plasma half-life compared to other commercially available Proton Pump Inhibitors (PPIs). This distinct characteristic, supported by experimental data, suggests a potential for more sustained acid suppression, a critical factor in the management of acid-related gastrointestinal disorders.
This guide provides a comprehensive comparison of the plasma half-life of Tenatoprazole with other leading PPIs, including Omeprazole, Esomeprazole, Lansoprazole, Pantoprazole, and Rabeprazole. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the pharmacokinetic differences and the methodologies used to ascertain them.
Comparative Pharmacokinetic Data
The plasma half-life of a drug is a critical pharmacokinetic parameter, indicating the time it takes for the concentration of the drug in the plasma to be reduced by half.[1] A longer half-life can contribute to a more prolonged duration of action. The following table summarizes the plasma half-life of Tenatoprazole and other commonly used PPIs.
| Proton Pump Inhibitor | Plasma Half-Life (hours) |
| Tenatoprazole | ~7 - 9 (single dose), up to 14 (multiple doses) [2][3][4] |
| Omeprazole | 0.5 - 1[5][6] |
| Esomeprazole | 1.2 - 1.5[5] |
| Lansoprazole | < 2[5] |
| Pantoprazole | ~1.9[5] |
| Rabeprazole | 1 - 2[5] |
The data clearly illustrates that Tenatoprazole possesses a plasma half-life that is approximately 7 to 9 times longer than that of other PPIs after a single dose, with the potential for an even greater extension upon repeated administration.[4][7] This prolonged presence in the bloodstream is a key differentiator for Tenatoprazole.
Experimental Protocols for Determining Plasma Half-Life
The determination of a drug's plasma half-life is a fundamental component of pharmacokinetic studies. The following outlines a typical experimental protocol for quantifying PPI concentrations in plasma and calculating their half-life, primarily utilizing High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Methodology
-
Study Design: Pharmacokinetic studies are typically conducted in healthy human volunteers. The study can be a single-dose or multiple-dose design to evaluate both initial and steady-state pharmacokinetics. A crossover design is often employed for comparative studies to minimize inter-individual variability.
-
Drug Administration: A standardized dose of the PPI is administered to the subjects, usually in a fasted state to ensure consistent absorption.
-
Blood Sampling: Blood samples are collected into heparinized tubes at predetermined time points following drug administration. The sampling schedule is designed to capture the absorption, distribution, metabolism, and elimination phases of the drug. Typical time points include pre-dose (0 hours) and multiple points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma. The resulting plasma is then stored, typically at -80°C, until analysis.
-
Sample Preparation for HPLC-MS/MS Analysis:
-
Protein Precipitation: To remove proteins that can interfere with the analysis, an organic solvent (e.g., methanol (B129727) or acetonitrile) is added to the plasma samples.
-
Centrifugation: The samples are centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the drug is transferred to a clean tube.
-
Evaporation and Reconstitution: The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solvent. This step helps to concentrate the sample.
-
-
HPLC-MS/MS Analysis:
-
Chromatographic Separation: The prepared sample is injected into an HPLC system. The HPLC column separates the parent drug from its metabolites and other endogenous plasma components based on their physicochemical properties. A specific mobile phase (a mixture of solvents) is used to carry the sample through the column.
-
Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer. The mass spectrometer ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific parent ion (the drug of interest) is selected and fragmented, and a specific daughter ion is then detected. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for quantifying the drug.[8]
-
-
Data Analysis and Half-Life Calculation:
-
Concentration-Time Curve: The concentrations of the PPI in plasma at each time point are plotted to generate a plasma concentration-time curve.
-
Pharmacokinetic Modeling: Pharmacokinetic software is used to analyze the concentration-time data. The terminal elimination phase of the curve (the linear portion on a semi-logarithmic plot) is used to calculate the elimination rate constant (kₑ).
-
Half-Life Calculation: The plasma half-life (t½) is then calculated using the following equation: t½ = 0.693 / kₑ .
-
Visualizing Key Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for determining plasma half-life and the metabolic pathway of PPIs.
Caption: Experimental workflow for determining the plasma half-life of a drug.
Caption: Metabolic pathway of most Proton Pump Inhibitors via CYP enzymes in the liver.
The Significance of an Extended Half-Life
Proton pump inhibitors are primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically by the CYP2C19 and, to a lesser extent, CYP3A4 isoenzymes.[9][10][11] Genetic variations in CYP2C19 can lead to differences in how individuals metabolize these drugs, affecting their efficacy and potential for adverse effects.
The longer plasma half-life of Tenatoprazole is attributed to its unique imidazopyridine structure, which differs from the benzimidazole (B57391) core of other PPIs.[7] This structural difference is believed to make Tenatoprazole less susceptible to rapid metabolism by CYP2C19. The slower clearance from the body results in a more sustained plasma concentration, which may lead to a more consistent and prolonged inhibition of the proton pumps in the stomach's parietal cells. This extended duration of action holds the potential for improved control of gastric acid, particularly during the nighttime, a period that can be challenging to manage with shorter-acting PPIs.[4]
References
- 1. HPLC-MS/MS-based Half-life Assessment Service - Creative Biolabs [creative-biolabs.com]
- 2. Frontiers | Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Table 2. Comparison of the Pharmacokinetic Parameters of Various PPIs [clevelandclinicmeded.com]
- 5. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. A Validated HPLC-MS/MS Method for Simultaneous Determination of Militarine and Its Three Metabolites in Rat Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Frontiers | Association between CYP2C19 polymorphism and proton pump inhibitors adverse drug reactions: a narrative review [frontiersin.org]
Assessing the Therapeutic Gain of Tenatoprazole in GERD Non-responders to Other PPIs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and regurgitation. Proton pump inhibitors (PPIs) are the cornerstone of GERD management; however, a significant portion of patients, estimated to be between 10% and 40%, exhibit a partial or complete lack of response to standard PPI therapy. This guide provides a comprehensive comparison of tenatoprazole (B1683002), a novel PPI, with other available PPIs, focusing on its potential therapeutic gain in this challenging patient population. While direct clinical trial data in GERD non-responders is limited, this guide synthesizes available pharmacodynamic and pharmacokinetic data from studies in healthy volunteers to elucidate the scientific rationale for its potential efficacy.
Tenatoprazole: A Novel Imidazopyridine-Based PPI
Tenatoprazole is a proton pump inhibitor distinguished by its imidazopyridine ring structure, in contrast to the benzimidazole (B57391) moiety found in conventional PPIs. This structural difference contributes to a significantly longer plasma half-life, which is approximately seven to nine hours, compared to the one to one-and-a-half-hour half-life of other PPIs.[1] This extended duration of action is hypothesized to provide more consistent and sustained acid suppression, a key factor in managing refractory GERD symptoms.
Comparative Efficacy: Tenatoprazole vs. Esomeprazole (B1671258)
Clinical studies in healthy volunteers have demonstrated the superior acid-suppressive effects of tenatoprazole compared to esomeprazole, a commonly prescribed PPI. The primary advantage of tenatoprazole lies in its prolonged control of intragastric pH, particularly during the nighttime.
Quantitative Data Summary
The following tables summarize the key pharmacodynamic and pharmacokinetic parameters from comparative studies between tenatoprazole and other PPIs.
Table 1: Pharmacodynamic Comparison of Tenatoprazole and Esomeprazole in Healthy Volunteers
| Parameter | Tenatoprazole (40 mg) | Esomeprazole (40 mg) | S-Tenatoprazole-Na (60 mg) | S-Tenatoprazole-Na (90 mg) | Reference |
| Median 24-h intragastric pH | 5.02 | 4.79 | 5.19 | 5.34 | [2][3] |
| Mean % time with intragastric pH > 4 (24-h) | 72.5% | 62.2% | 77% | 80% | [2][3] |
| Mean nocturnal pH (10 PM - 6 AM) | 4.64 | 3.61 | 4.94 | 5.14 | [2][3] |
| Mean % time with nocturnal pH > 4 | 67.2% | 45.9% | 73% | 77% | [2][3] |
| Proportion of subjects with nocturnal acid breakthrough | Significantly less than esomeprazole | 90.3% | 43.3% | 54.8% | [3] |
Table 2: Pharmacokinetic Comparison of Tenatoprazole and Other PPIs
| Parameter | Tenatoprazole | Esomeprazole | Omeprazole | Lansoprazole | Pantoprazole | Rabeprazole | Reference |
| Plasma Half-life (hours) | ~7-9 | ~1.5 | ~1.2 | ~1.5 | ~1.9 | ~1.1 | [1] |
| Metabolism | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the assessment of tenatoprazole's efficacy.
24-Hour Intragastric pH Monitoring
Objective: To continuously measure the acidity in the stomach over a 24-hour period to assess the efficacy of acid-suppressing medication.
Methodology:
-
Patient Preparation: Subjects are required to fast overnight. Medications that could interfere with acid secretion (e.g., H2-receptor antagonists, antacids) are discontinued (B1498344) for a specified period before the study.
-
Catheter Placement: A thin, flexible catheter with a pH sensor at its tip is passed through the nose, down the esophagus, and into the stomach. The correct positioning is typically confirmed by fluoroscopy or by identifying the lower esophageal sphincter using manometry.
-
Data Recording: The catheter is connected to a portable data logger worn by the subject. The logger records pH values at regular intervals (e.g., every 4-6 seconds) for 24 hours.
-
Subject Diary: Subjects maintain a diary to record meal times, symptom episodes (heartburn, regurgitation), and periods of lying down and getting up.
-
Data Analysis: The recorded pH data is analyzed to calculate key parameters such as the percentage of time the intragastric pH is above 4, the median pH over 24 hours, and the occurrence and duration of nocturnal acid breakthrough (defined as a drop in intragastric pH below 4 for a continuous period of at least 60 minutes during the overnight period).[4][5]
Assessment of Erosive Esophagitis
Objective: To endoscopically evaluate the presence and severity of erosive esophagitis.
Methodology:
-
Procedure: A standard upper gastrointestinal endoscopy is performed.
-
Classification: The severity of erosive esophagitis is graded using the Los Angeles (LA) Classification system.[6][7]
-
Grade A: One or more mucosal breaks no longer than 5 mm, that do not extend between the tops of two mucosal folds.[6]
-
Grade B: One or more mucosal breaks longer than 5 mm, that do not extend between the tops of two mucosal folds.[6]
-
Grade C: One or more mucosal breaks that are continuous between the tops of two or more mucosal folds but which involve less than 75% of the circumference.[6]
-
Grade D: One or more mucosal breaks which involve at least 75% of the esophageal circumference.[6]
-
-
Healing Assessment: Endoscopy is repeated after a course of treatment to assess the healing of the erosions.
Symptom Assessment in GERD
Objective: To quantify the severity and frequency of GERD symptoms.
Methodology:
-
Questionnaires: Standardized and validated questionnaires are used, such as the Gastroesophageal Reflux Disease Symptom Assessment Scale (GSAS).[8]
-
Scoring: Patients rate the frequency and severity of typical GERD symptoms (e.g., heartburn, regurgitation) on a Likert scale. A composite score is calculated to provide an overall measure of symptom burden.
-
Data Collection: Symptom scores are collected at baseline and at specified intervals during the treatment period to assess symptom relief.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Tenatoprazole
Proton pump inhibitors, including tenatoprazole, are prodrugs that are activated in the acidic environment of the parietal cells in the stomach. The activated form then covalently binds to the H+,K+-ATPase (the proton pump), irreversibly inhibiting its function and thus blocking gastric acid secretion. Tenatoprazole's unique chemical structure leads to a more stable and prolonged inhibition.
Caption: Mechanism of action of Tenatoprazole.
Experimental Workflow for Assessing PPI Efficacy in GERD Non-responders
The following diagram illustrates a typical workflow for a clinical trial evaluating a new PPI in patients who have not responded to previous PPI treatments.
Caption: Experimental workflow for a PPI clinical trial.
Conclusion
The prolonged plasma half-life of tenatoprazole translates into a more potent and sustained suppression of gastric acid, particularly during the critical nighttime period.[1][3] This enhanced pharmacodynamic profile provides a strong scientific rationale for its potential therapeutic gain in patients with GERD who are non-responders to other PPIs. The superior control of nocturnal acid breakthrough is a key differentiator that may address a significant unmet need in this patient population. However, it is crucial to note that clinical trials specifically designed to evaluate the efficacy and safety of tenatoprazole in this refractory GERD population are needed to confirm these potential benefits. Future research should focus on conducting robust, randomized controlled trials in this target group to definitively establish the therapeutic role of tenatoprazole.
References
- 1. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacodynamics and pharmacokinetics of S-tenatoprazole-Na 30 mg, 60 mg and 90 mg vs. esomeprazole 40 mg in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nocturnal acid breakthrough - approach to management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nocturnal acid breakthrough: pH, drugs and bugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reflux Esophagitis: Los Angeles Classification – Endoscopy Campus [endoscopy-campus.com]
- 7. iwgco.net [iwgco.net]
- 8. Measuring symptom distress and health-related quality of life in clinical trials of gastroesophageal reflux disease treatment: further validation of the Gastroesophageal Reflux Disease Symptom Assessment Scale (GSAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical validation of analytical methods for Tenatoprazole quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of Tenatoprazole, a proton pump inhibitor. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection of the most appropriate analytical technique for research and quality control purposes. The comparison primarily covers High-Performance Liquid Chromatography (HPLC) and UV-Spectrophotometry, as validated methods for Tenatoprazole are well-documented for these techniques. While Ultra-Performance Liquid Chromatography (UPLC) is a powerful analytical tool, a specific, validated method for the quantification of Tenatoprazole as a single analyte was not prominently available in the reviewed literature.
Comparative Analysis of Validated Methods
The selection of an analytical method for the quantification of Tenatoprazole depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The following tables summarize the key performance characteristics of validated HPLC and UV-Spectrophotometric methods.
Table 1: Performance Comparison of Analytical Methods
| Parameter | HPLC Method 1[1] | HPLC Method 2[2][3] | UV-Spectrophotometric Method[4] |
| Linearity Range | 0.5 - 160 µg/mL | 1 - 6 µg/mL | 2 - 12 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | 0.999 |
| Accuracy (% Recovery) | Not explicitly stated | 99.15 - 101.85% | Not explicitly stated |
| Precision (% RSD) | < 2% | Intra-day: 0.13 - 1.56% Inter-day: 0.30 - 1.60% | < 2% |
| Limit of Detection (LOD) | Not explicitly stated | 1.80 ng/mL (in human plasma) | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | 5.60 ng/mL (in human plasma) | Not explicitly stated |
| Wavelength (λmax) | 307 nm | 307 nm | 314 nm |
Table 2: Summary of Experimental Conditions
| Parameter | HPLC Method 1[1] | HPLC Method 2[2][3] | UV-Spectrophotometric Method[4] |
| Column | Kromasil C18 (250 mm × 4.6 mm, 5.0 μm) | C18 column | Not Applicable |
| Mobile Phase | Methanol (B129727): THF: Acetate (B1210297) Buffer (pH 6.0) (68:12:20 v/v) | 10mM Phosphate Buffer (pH 2.4): Acetonitrile (60:40 v/v) | 0.1N NaOH |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Applicable |
| Temperature | 45°C | Ambient | Not Applicable |
| Injection Volume | Not specified | 20 µL | Not Applicable |
| Detector | PDA Detector | UV Detector | UV-Visible Spectrophotometer |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the key experimental protocols for the compared HPLC and UV-spectrophotometric methods.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating RP-HPLC method has been developed for the determination of Tenatoprazole in pharmaceutical formulations.[1]
Sample Preparation:
-
Twenty tablets are accurately weighed, and the average weight is determined.
-
A quantity of tablet powder equivalent to 100 mg of Tenatoprazole is weighed and transferred to a 100 mL volumetric flask.
-
80 mL of methanol is added, and the mixture is sonicated for 10 minutes to dissolve the drug.
-
The solution is then filtered through Whatman No. 41 filter paper into the same volumetric flask.[5]
-
The volume is made up to 100 mL with methanol.
-
Further dilutions are made with the mobile phase to achieve the desired concentration for analysis.
Chromatographic Conditions:
-
Column: Kromasil C18 (250 mm × 4.6 mm, 5.0 μm)
-
Mobile Phase: A mixture of methanol, tetrahydrofuran (B95107) (THF), and acetate buffer (pH adjusted to 6.0 with acetic acid) in the ratio of 68:12:20 (v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 45°C.[1]
-
Detection: Photodiode Array (PDA) detector set at 307 nm.[1]
UV-Spectrophotometry
A simple and economical UV-spectrophotometric method has been validated for the estimation of Tenatoprazole in bulk and tablet dosage forms.
Sample Preparation:
-
Ten tablets are weighed and powdered.
-
A quantity of powder equivalent to 10 mg of Tenatoprazole is transferred to a 100 mL volumetric flask.
-
The powder is dissolved in 0.1N NaOH, and the volume is made up to the mark with the same solvent.
-
The solution is filtered, and an appropriate aliquot is further diluted with 0.1N NaOH to obtain a final concentration within the Beer-Lambert law range.
Spectrophotometric Conditions:
-
Solvent: 0.1N Sodium Hydroxide (NaOH)
-
Wavelength of Maximum Absorbance (λmax): 314 nm[4]
-
Apparatus: A double beam UV-Visible spectrophotometer.
Method Validation Workflow
The validation of an analytical method is essential to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for the statistical validation of analytical methods as per ICH guidelines.
Caption: General workflow for analytical method validation.
Experimental Workflow Diagrams
The following diagrams illustrate the specific experimental workflows for the HPLC and UV-Spectrophotometric quantification of Tenatoprazole.
HPLC Experimental Workflow
Caption: Experimental workflow for HPLC analysis of Tenatoprazole.
UV-Spectrophotometry Experimental Workflow
Caption: Experimental workflow for UV-Spectrophotometric analysis.
References
- 1. Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study [scirp.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. scispace.com [scispace.com]
- 4. Determination of Proton Pump Inhibitors by Spectrophotometric, Chromatographic and by Hyphenated Techniques: A Review. – ScienceOpen [scienceopen.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Stability of Tenatoprazole and Pantoprazole Under Stress Conditions: A Research Guide
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of the stability of two proton pump inhibitors, Tenatoprazole (B1683002) and Pantoprazole, under various stress conditions. The data presented is compiled from peer-reviewed studies and aims to offer a clear, objective comparison to inform drug development and formulation strategies.
Executive Summary
Forced degradation studies are a critical component of the drug development process, providing insights into the inherent stability of a drug substance, potential degradation pathways, and enabling the development of stability-indicating analytical methods. This guide focuses on the comparative stability of Tenatoprazole and Pantoprazole when subjected to acidic, basic, oxidative, thermal, and photolytic stress.
Overall, both Tenatoprazole and Pantoprazole exhibit instability under certain stress conditions, particularly in acidic and oxidative environments. However, the extent of degradation and the specific degradation profiles can vary. The following sections provide a detailed breakdown of their stability under different stressors, supported by quantitative data and experimental protocols.
Data Presentation: Quantitative Degradation Analysis
The following table summarizes the percentage of degradation observed for Tenatoprazole and Pantoprazole under various stress conditions as reported in scientific literature. It is important to note that direct comparison should be made with caution, as experimental conditions such as reagent concentration, temperature, and exposure time can vary between studies.
| Stress Condition | Tenatoprazole (% Degradation) | Pantoprazole (% Degradation) |
| Acidic Hydrolysis | Extensive Degradation[1][2][3][4] | 35% - 100%[5][6] |
| Basic Hydrolysis | Mild Degradation[1][2][3][4] | Stable to minimal degradation[7][8][9] |
| Oxidative Degradation | Extensive Degradation[1][2][3][4] | 53% - 67%[5] |
| Thermal Degradation | Relatively Stable[1][2] | 10% - 54%[5] |
| Photolytic Degradation | Degradation Observed[3] | ~6% (Visible light), ~36% (UV light)[6] |
Experimental Protocols
The following are generalized experimental protocols for conducting forced degradation studies on Tenatoprazole and Pantoprazole, based on methodologies cited in the literature.
Acidic Hydrolysis
-
Tenatoprazole: A solution of Tenatoprazole is prepared in 0.1N HCl and heated on a constant water bath at 80°C. Samples are analyzed after 1, 2, and 12 hours of exposure.[3]
-
Pantoprazole: Pantoprazole is subjected to 0.01 M, 0.05 M, 0.1 M, or 1 M HCl at room temperature. Degradation is monitored at various time points, ranging from 10 minutes to 60 minutes.[5][6]
Basic Hydrolysis
-
Tenatoprazole: A solution of Tenatoprazole is prepared in 0.1N NaOH and heated on a constant water bath at 80°C. Samples are analyzed after 1, 2, and 12 hours of exposure.[3]
-
Pantoprazole: Pantoprazole is exposed to 0.1 M NaOH at room temperature for up to 5 days.[5]
Oxidative Degradation
-
Tenatoprazole: A solution of Tenatoprazole is prepared in water containing 30% v/v of H₂O₂ and heated on a constant water bath at 80°C. Samples are analyzed after 1 hour.[3]
-
Pantoprazole: Pantoprazole is treated with 3% hydrogen peroxide at room temperature, with degradation assessed after 2 and 3 hours.[5]
Thermal Degradation
-
Tenatoprazole: The solid drug is subjected to dry heat in an oven at elevated temperatures.[1][2]
-
Pantoprazole: The dry powder of Pantoprazole is exposed to dry heat at 70°C and 95°C for 24 hours.[5]
Photolytic Degradation
-
Tenatoprazole: The solid drug product is irradiated with UV radiation at 254 and 366 nm.[3]
-
Pantoprazole: The stability of Pantoprazole in solid form and in solution is investigated under visible and UV light. For solutions, exposure to UV light is carried out for 24 to 60 hours.[6]
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for conducting a comparative stress stability study.
Discussion and Conclusion
The compiled data indicates that both Tenatoprazole and Pantoprazole are susceptible to degradation under acidic and oxidative stress. Pantoprazole appears to be relatively stable under basic and thermal conditions, while Tenatoprazole shows mild degradation under basic conditions and is relatively stable under thermal stress. Both drugs exhibit degradation upon exposure to light.
These findings are crucial for the formulation development of both drugs, highlighting the need for protective measures such as enteric coatings to prevent degradation in the acidic environment of the stomach. Furthermore, the choice of excipients and manufacturing processes should be carefully considered to minimize oxidative degradation. The stability-indicating methods developed based on these forced degradation studies are essential for ensuring the quality, efficacy, and safety of the final drug product.
This comparative guide serves as a valuable resource for researchers and professionals in the pharmaceutical industry, providing a foundation for further investigation and the development of stable and effective drug formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-UV and LC-MS evaluation of stress degradation behaviour of tenatoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study [scirp.org]
- 5. ajrconline.org [ajrconline.org]
- 6. ajrconline.org [ajrconline.org]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Tenatoprazole Sodium: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, the proper disposal of investigational compounds like tenatoprazole (B1683002) sodium is critical. This guide provides a detailed, step-by-step operational plan for the safe and compliant disposal of tenatoprazole sodium, ensuring the protection of personnel and the environment.
This compound, a proton pump inhibitor, requires careful handling throughout its lifecycle, including its final disposal. While specific regulations may vary by institution and locality, the following procedures are based on general best practices for pharmaceutical waste management, guided by regulations from bodies such as the Environmental Protection Agency (EPA) and the principles outlined in the Resource Conservation and Recovery Act (RCRA).[1][2][3]
Essential Safety and Handling Information
Before initiating any disposal procedures, it is imperative to be familiar with the safety profile of this compound. This information is typically found in the Safety Data Sheet (SDS).
| Parameter | Information | Citations |
| OSHA Hazard Classification | Causes skin irritation. Causes serious eye irritation. Harmful if swallowed. May cause respiratory tract irritation. | [4] |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye/face protection (safety goggles or face shield), and a lab coat. Use in a well-ventilated area or under a chemical fume hood. | [4][5] |
| Primary Disposal Recommendation | Dispose of through a licensed hazardous material disposal company or by incineration in a permitted facility. | [6][7] |
| Environmental Precautions | Avoid release into drains, water courses, or onto the ground. | [3][4] |
| Spill Cleanup | For solid material, carefully sweep or vacuum up the spill, avoiding dust generation. Place the material into a suitable, labeled container for disposal. | [4][7] |
| Contaminated Packaging | Dispose of contaminated packaging in the same manner as the unused product.[7] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. | [8] |
Standard Operating Procedure for Disposal
Adherence to a standardized disposal workflow is essential for ensuring safety and regulatory compliance. The following procedure outlines the decision-making and handling process for this compound waste in a research environment.
Step 1: Initial Assessment and Consultation
-
Consult Institutional Policy: Before beginning any disposal process, consult your institution's Environmental Health and Safety (EHS) department. EHS will provide specific guidance based on institutional protocols and local regulations.
-
Waste Characterization: EHS will assist in determining if the this compound waste is classified as hazardous or non-hazardous pharmaceutical waste according to RCRA guidelines.[1][7] While not always federally listed as hazardous, institutional or state policies may mandate that it be handled as such as a precautionary measure.[7]
Step 2: Segregation and Containerization
-
Segregate Waste: Properly segregate this compound waste from other laboratory waste streams.[1][9] It should be collected in a designated, compatible, and properly labeled waste container.
-
Use Appropriate Containers: Hazardous pharmaceutical waste is typically collected in black containers clearly labeled "hazardous waste pharmaceuticals."[6] Non-hazardous pharmaceutical waste is often collected in blue containers.[6] Your EHS department will specify the correct container type and color.
-
Labeling: Ensure the waste container is clearly and accurately labeled with its contents, including "this compound," and any other required hazard information as directed by EHS.[7]
Step 3: Collection and Storage
-
Secure Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department or a licensed waste management vendor to schedule a pickup for the waste.
Step 4: Final Disposal
-
Incineration: The required method for the destruction of most pharmaceutical waste is incineration by a licensed and permitted waste management facility.[6][7][9] This process ensures the complete destruction of the active pharmaceutical ingredient.
-
Documentation: Maintain detailed records of all disposed this compound, including quantities and dates of disposal, to ensure regulatory compliance.[1][9]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to safety, regulatory adherence, and environmental responsibility.
References
- 1. danielshealth.com [danielshealth.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. benchchem.com [benchchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. securewaste.net [securewaste.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
